molecular formula C23H22N2O6S B1210596 Carfecillin CAS No. 27025-49-6

Carfecillin

货号: B1210596
CAS 编号: 27025-49-6
分子量: 454.5 g/mol
InChI 键: NZDASSHFKWDBBU-KVMCETHSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carfecillin is a penicillin. It is functionally related to a carbenicillin. It is a conjugate acid of a this compound(1-).
Carbenicillin Phenyl is the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.
The phenyl ester of CARBENICILLIN that, upon oral administration, is broken down in the intestinal mucosa to the active antibacterial. It is used for urinary tract infections.

属性

CAS 编号

27025-49-6

分子式

C23H22N2O6S

分子量

454.5 g/mol

IUPAC 名称

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1

InChI 键

NZDASSHFKWDBBU-KVMCETHSSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

手性 SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

规范 SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)O)C

其他CAS编号

27025-49-6

相关CAS编号

21649-57-0 (hydrochloride salt)

同义词

BRL 3475
BRL-3475
BRL3475
Carbenicillin Phenyl Sodium
Carfecillin
Carfecillin Sodium Salt
Carphecillin
Salt, Carfecillin Sodium
Sodium Salt, Carfecillin
Uticillin

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of Carfecillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Carfecillin as a Prodrug and its Active Metabolite, Carbenicillin, in Combating Bacterial Infections.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a phenyl ester of carbenicillin, designed for researchers, scientists, and drug development professionals. This compound serves as a prodrug, which, following oral administration, undergoes rapid hydrolysis to release its active form, carbenicillin. This guide will delve into the specifics of this conversion, the antibacterial spectrum of carbenicillin, its molecular interaction with bacterial targets, and the mechanisms by which bacteria develop resistance.

The Prodrug Principle: From this compound to Carbenicillin

This compound itself possesses limited antibacterial activity. Its efficacy is almost entirely dependent on its in vivo hydrolysis to carbenicillin. This conversion is catalyzed by esterases present in serum and body tissues, a process that is notably rapid.[1] Following oral administration of this compound, carbenicillin reaches maximal serum concentrations of approximately 20 µg/mL in healthy individuals.[2] This prodrug strategy allows for effective oral delivery of carbenicillin, which itself is poorly absorbed from the gastrointestinal tract.

The hydrolysis of this compound to carbenicillin is a critical step in its mechanism of action. While the hydrolysis is rapid in biological matrices, it is slower in aqueous solutions.[1] This highlights the importance of host-mediated activation for the drug's antibacterial effect.

Molecular Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The active metabolite, carbenicillin, belongs to the β-lactam class of antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. Specifically, carbenicillin covalently binds to and inactivates essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs). PBPs are a group of transpeptidases, carboxypeptidases, and endopeptidases crucial for the final steps of peptidoglycan synthesis. Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

By acylating the active site serine residue of PBPs, carbenicillin blocks their enzymatic activity. This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell elongation, morphological abnormalities, and ultimately, bacterial cell lysis and death.

Antibacterial Spectrum and Efficacy

Carbenicillin demonstrates a broad spectrum of activity, particularly against Gram-negative bacteria. It is notably effective against Pseudomonas aeruginosa, a common opportunistic pathogen.[3] Its activity also extends to other Gram-negative bacilli such as Escherichia coli and Proteus species.

The in vitro efficacy of carbenicillin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against various bacteria

Bacterial SpeciesMIC Range (µg/mL)
Pseudomonas aeruginosa3.13 - >1024
Escherichia coli1.56 - 64
Proteus mirabilis1.56 - 3.13

Source: Data compiled from multiple sources.

In conventional serial dilution tests, this compound exhibits an antibacterial spectrum similar to that of carbenicillin due to its extensive hydrolysis.[1] However, in experimental conditions where hydrolysis is limited, this compound shows less activity against Gram-negative bacilli and greater activity against Gram-positive cocci compared to carbenicillin.[1]

Interaction with Penicillin-Binding Proteins (PBPs)

The affinity of carbenicillin for different PBPs can vary, influencing its antibacterial efficacy against specific pathogens. Resistance to carbenicillin can arise from alterations in the structure of these target proteins, leading to reduced binding affinity. For instance, in some carbenicillin-resistant strains of Pseudomonas aeruginosa, the affinity of PBPs 1a, 1b, and 4 for carbenicillin was found to be decreased by nearly two orders of magnitude.[4]

While specific binding affinity data for carbenicillin across all PBPs in key pathogens is not extensively available in the compiled literature, the following table provides illustrative IC50 values for other β-lactams against PBPs in E. coli and P. aeruginosa to provide a comparative context for PBP inhibition.

Table 2: Illustrative 50% Inhibitory Concentrations (IC50s) of various β-Lactams against Penicillin-Binding Proteins (PBPs) in E. coli and P. aeruginosa

OrganismPBPDoripenem (µg/mL)Imipenem (µg/mL)Meropenem (µg/mL)Ceftazidime (µg/mL)Aztreonam (µg/mL)
E. coli PBP 1a0.40.10.20.2>16
PBP 1b0.30.10.20.4>16
PBP 20.0080.0080.00882
PBP 30.21.60.6≤0.07≤0.07
P. aeruginosa PBP 1a0.80.10.60.32
PBP 1b0.60.10.61.62
PBP 20.040.10.0644
PBP 30.060.30.080.1<0.02

Source: Adapted from a study on carbapenem and cephalosporin PBP affinities.[5]

Mechanisms of Bacterial Resistance

Bacterial resistance to carbenicillin can emerge through several mechanisms:

  • Alteration of Target PBPs: Mutations in the genes encoding PBPs can lead to structural changes that reduce the binding affinity of carbenicillin, rendering the antibiotic less effective.[4]

  • Reduced Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier to antibiotic entry. Alterations in the structure or number of porin channels can restrict the influx of carbenicillin into the periplasmic space where the PBPs are located.[4][6]

  • Enzymatic Degradation: The production of β-lactamase enzymes is a major mechanism of resistance to penicillins. These enzymes hydrolyze the β-lactam ring of carbenicillin, inactivating the antibiotic before it can reach its PBP targets.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of carbenicillin.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Carbenicillin stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the carbenicillin stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the carbenicillin dilution. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of carbenicillin at which there is no visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a competitive binding assay using a radiolabeled penicillin to determine the affinity of carbenicillin for PBPs.

Materials:

  • Bacterial membrane preparation containing PBPs

  • Radiolabeled penicillin (e.g., [³H]benzylpenicillin)

  • Unlabeled carbenicillin

  • SDS-PAGE apparatus

  • Fluorography reagents

  • Scintillation counter

Procedure:

  • Incubation: Incubate aliquots of the bacterial membrane preparation with increasing concentrations of unlabeled carbenicillin for a defined period to allow for binding to PBPs.

  • Competitive Labeling: Add a fixed, saturating concentration of radiolabeled penicillin to each aliquot and incubate to label any PBPs not bound by carbenicillin.

  • Termination: Stop the reaction by adding an excess of cold (unlabeled) benzylpenicillin or by denaturation with SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the membrane proteins by SDS-PAGE.

  • Fluorography: Treat the gel with a scintillant, dry it, and expose it to X-ray film to visualize the radiolabeled PBPs.

  • Quantification: The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of carbenicillin. Densitometry of the autoradiogram can be used to determine the concentration of carbenicillin required to inhibit 50% of the binding of the radiolabeled penicillin (IC50), which is a measure of its binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows described in this guide.

carfecillin_mechanism cluster_prodrug In Vivo Conversion cluster_action Bacterial Action This compound This compound (Oral Administration) Hydrolysis Esterase-mediated Hydrolysis (Serum, Tissues) This compound->Hydrolysis Carbenicillin Carbenicillin (Active Form) Hydrolysis->Carbenicillin Penetration Penetration of Outer Membrane (Gram-negative) Carbenicillin->Penetration PBP_Binding Binding to Penicillin-Binding Proteins (PBPs) Penetration->PBP_Binding Inhibition Inhibition of Peptidoglycan Synthesis PBP_Binding->Inhibition Lysis Cell Wall Weakening & Bacterial Lysis Inhibition->Lysis

Caption: this compound's prodrug activation and subsequent antibacterial action.

mic_workflow start Start: Bacterial Culture prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Prepare 2-fold Serial Dilution of Carbenicillin serial_dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results end Determine MIC read_results->end pbp_assay_workflow start Start: Bacterial Membrane Preparation incubation Incubate with increasing concentrations of unlabeled Carbenicillin start->incubation radiolabeling Add Radiolabeled Penicillin for competitive binding incubation->radiolabeling sds_page Separate proteins by SDS-PAGE radiolabeling->sds_page fluorography Visualize radiolabeled PBPs by Fluorography sds_page->fluorography quantification Quantify band intensity to determine IC50 fluorography->quantification end Determine Binding Affinity quantification->end

References

A Technical Deep Dive: Unraveling the Differences Between Carfecillin and Carbenicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core distinctions between the carboxypenicillin antibiotic Carbenicillin and its orally bioavailable prodrug, Carfecillin. This document provides a comprehensive comparison of their chemical structures, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key pathways and processes.

Introduction: A Tale of Two Penicillins

Carbenicillin, a semi-synthetic penicillin, was a significant advancement in antimicrobial therapy due to its activity against Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[1][2] However, its clinical utility was limited by its poor oral absorption, necessitating parenteral administration.[3][4] To overcome this limitation, this compound, the phenyl ester of Carbenicillin, was developed as an orally active prodrug.[5][6][7] Upon oral administration, this compound is hydrolyzed in the intestinal mucosa to release Carbenicillin, the active therapeutic agent.[6][8] This fundamental difference in their route of administration and prodrug nature dictates their distinct clinical applications and pharmacokinetic profiles.

Chemical Structure and Physicochemical Properties

Carbenicillin is a carboxypenicillin, characterized by a carboxylic acid group in its side chain, which enhances its activity against Gram-negative bacteria.[2] this compound is the α-phenyl ester of Carbenicillin.[5][9]

PropertyThis compoundCarbenicillin
Chemical Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(phenylcarbonyl)oxy]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid(2S,5R,6R)-6-(2-carboxy-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C23H22N2O6SC17H18N2O6S
Molecular Weight 454.50 g/mol 378.40 g/mol
Administration Route OralParenteral (Intravenous or Intramuscular)
Bioavailability Prodrug, hydrolyzed to active formNot orally absorbed[3]

Mechanism of Action

Both this compound, after its conversion to Carbenicillin, and Carbenicillin itself, exert their bactericidal effects by inhibiting the final step of bacterial cell wall synthesis.[1][2]

Inhibition of Peptidoglycan Synthesis

The primary target of Carbenicillin is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] These enzymes, particularly transpeptidases, are essential for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. By acylating the active site of these PBPs, Carbenicillin effectively blocks this cross-linking process. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1]

cluster_bacterial_cell Bacterial Cell cluster_antibiotic_action Antibiotic Action UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Synthesis of precursors Lipid_II Lipid II UDP_NAM->Lipid_II Translocation across cell membrane Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Glycosyltransferase activity Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Peptidoglycan_Chain->Cross_linked_Peptidoglycan Transpeptidation (Cross-linking) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Carbenicillin Carbenicillin Carbenicillin->PBP Binds to and inhibits PBP Inhibition->Cross_linked_Peptidoglycan Inhibition of Cross-linking

Diagram 1: Mechanism of Action of Carbenicillin.

Pharmacokinetics

The primary difference between this compound and Carbenicillin lies in their pharmacokinetic properties, stemming from their different routes of administration.

ParameterThis compound (oral)Carbenicillin (parenteral)
Absorption Well absorbed from the GI tract and rapidly hydrolyzed to Carbenicillin[6][9]Not absorbed from the GI tract[3]
Bioavailability The bioavailability of a similar oral prodrug, carbenicillin indanyl sodium, is 30-40%[2]100% (IV), rapid and complete (IM)
Protein Binding Data for this compound is limited; Carbenicillin is 30-60% protein-bound[9]30-60%[9]
Metabolism Hydrolyzed in the intestinal mucosa to Carbenicillin and phenol[10]Minimal metabolism
Half-life Not applicable (prodrug)Approximately 1 hour in adults with normal renal function[4]
Excretion Excreted as Carbenicillin and phenol conjugates in the urine[10]Primarily excreted unchanged in the urine via glomerular filtration and tubular secretion
This compound: The Prodrug Advantage

The oral administration of this compound leads to the generation of high concentrations of Carbenicillin in the urine.[10] This makes it particularly suitable for the treatment of urinary tract infections (UTIs).

Oral_Administration Oral Administration of this compound GI_Tract Gastrointestinal Tract Oral_Administration->GI_Tract Hydrolysis Hydrolysis by Esterases in Intestinal Mucosa GI_Tract->Hydrolysis Carbenicillin_Active Carbenicillin (Active Drug) Hydrolysis->Carbenicillin_Active Phenol Phenol Hydrolysis->Phenol Systemic_Circulation Systemic Circulation Carbenicillin_Active->Systemic_Circulation Kidneys Kidneys Systemic_Circulation->Kidneys Urine High Concentration of Carbenicillin in Urine Kidneys->Urine

Diagram 2: Prodrug activation of this compound.

Antibacterial Spectrum and Potency

The in vivo antibacterial activity of this compound is attributable to the released Carbenicillin.[9] Therefore, their antibacterial spectra are largely identical. Carbenicillin is active against a range of Gram-positive and Gram-negative bacteria, with its most notable activity against Pseudomonas aeruginosa and Proteus species.[2]

OrganismCarbenicillin MIC (µg/mL)
Pseudomonas aeruginosa3.13 - >1024
Escherichia coli1.56 - 64
Proteus mirabilis1.56 - 3.13

Note: MIC values can vary depending on the strain and testing methodology.[11]

Interestingly, in vitro studies where the hydrolysis of this compound is minimized have shown that this compound itself possesses greater activity against Gram-positive cocci and lesser activity against Gram-negative bacilli compared to Carbenicillin.[9] However, in the presence of serum, rapid hydrolysis occurs, and the observed activity is solely that of Carbenicillin.[9]

Mechanisms of Resistance

Bacterial resistance to Carbenicillin is a significant clinical concern and primarily occurs through three main mechanisms:

  • Enzymatic Degradation: The production of β-lactamase enzymes is the most common mechanism of resistance. These enzymes hydrolyze the β-lactam ring of Carbenicillin, rendering it inactive.[1]

  • Alteration of Target Site: Modifications in the structure of PBPs can reduce their affinity for Carbenicillin, preventing the antibiotic from effectively inhibiting cell wall synthesis.

  • Reduced Permeability and Efflux: Changes in the bacterial outer membrane, such as alterations in porin channels, can limit the entry of Carbenicillin into the bacterial cell. Additionally, some bacteria possess efflux pumps that actively transport the antibiotic out of the cell.[1]

cluster_resistance Mechanisms of Resistance Carbenicillin Carbenicillin Beta_Lactamase 1. Enzymatic Degradation (β-lactamase production) Carbenicillin->Beta_Lactamase Hydrolysis of β-lactam ring Altered_PBP 2. Altered Target Site (PBP modification) Carbenicillin->Altered_PBP Reduced binding affinity Reduced_Permeability 3. Reduced Permeability and Efflux Carbenicillin->Reduced_Permeability Decreased entry or active removal

Diagram 3: Mechanisms of Resistance to Carbenicillin.

Clinical Applications

The differing pharmacokinetic profiles of this compound and Carbenicillin lead to their distinct clinical uses.

  • This compound: Primarily indicated for the treatment of acute and chronic urinary tract infections caused by susceptible organisms, including E. coli, Proteus spp., and P. aeruginosa.[6] Its use is favored in this context due to the high urinary concentrations of the active drug.

  • Carbenicillin: Used for the treatment of more severe and systemic infections, including septicemia, respiratory tract infections, and infections in immunocompromised patients, particularly those caused by P. aeruginosa and other susceptible Gram-negative bacteria.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Carbenicillin against various bacterial isolates is a critical measure of its in vitro potency. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed to ensure reproducibility and comparability of results.[10][12]

Principle of Broth Microdilution Method (as per CLSI/EUCAST guidelines):

  • Preparation of Antimicrobial Agent: A stock solution of Carbenicillin is prepared and serially diluted in a specific growth medium (e.g., Mueller-Hinton broth) to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

  • Inoculation: A precise volume of the bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of Carbenicillin.

  • Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Pharmacokinetic Analysis in Human Subjects

Determining the pharmacokinetic profile of this compound and Carbenicillin involves the administration of the drug to healthy volunteers or patients and the subsequent measurement of drug concentrations in biological fluids over time.

General Protocol Outline:

  • Subject Recruitment and Dosing: A cohort of subjects receives a single oral dose of this compound or a parenteral dose of Carbenicillin.

  • Sample Collection: Blood and urine samples are collected at predefined time points before and after drug administration.

  • Sample Processing and Analysis: Plasma and urine samples are processed to extract the drug and its metabolites. The concentrations of this compound (if applicable), Carbenicillin, and any metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

  • Pharmacokinetic Parameter Calculation: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • Bioavailability (for oral this compound): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration of Carbenicillin.

Conclusion

This compound and Carbenicillin represent a classic example of a prodrug strategy employed to enhance the clinical utility of an effective antibiotic. While they share the same active moiety and mechanism of action, their distinct routes of administration and resulting pharmacokinetic profiles lead to different therapeutic applications. This compound serves as a valuable oral option for treating urinary tract infections, while Carbenicillin remains a tool for managing more severe, systemic Gram-negative infections. A thorough understanding of their individual characteristics is crucial for their appropriate and effective use in clinical practice and for guiding future drug development efforts in the ongoing battle against bacterial resistance.

References

An In-Depth Technical Guide to Carfecillin: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfecillin is a semi-synthetic β-lactam antibiotic that functions as an orally administered prodrug of carbenicillin.[1][2] Upon absorption, it is rapidly hydrolyzed to carbenicillin, which exerts its antibacterial activity by inhibiting the synthesis of the bacterial cell wall. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of this compound. Detailed protocols for its synthesis, purification, characterization, and the evaluation of its antibacterial efficacy are presented to support further research and development in the field of antibacterial agents.

Chemical Structure and Identification

This compound, chemically known as the phenyl ester of carbenicillin, is a derivative of the penicillin core structure.[1] Its structure is characterized by the presence of a β-lactam ring fused to a thiazolidine ring, with a side chain that is an alpha-phenyl ester of carbenicillin.

IdentifierValue
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[3-oxo-3-(phenoxy)-2-phenylpropanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]
CAS Number 27025-49-6[2]
Molecular Formula C₂₃H₂₂N₂O₆S[2]
SMILES CC1(--INVALID-LINK----INVALID-LINK--NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4">C@@HC(=O)O)C
InChI InChI=1S/C23H22N2O6S/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29)/t15?,16-,17+,20-/m1/s1

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. As a prodrug, its properties are designed to enhance oral bioavailability, with subsequent conversion to the active form, carbenicillin.

PropertyValue
Molecular Weight 454.50 g/mol
logP (calculated) 3.17
Topological Polar Surface Area 113.01 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 8
Rotatable Bonds 7
pKa (acidic) 2.79, 10.83

Mechanism of Action and Antibacterial Spectrum

This compound itself is not the active antibacterial agent. It is the phenyl ester of carbenicillin and is designed to be hydrolyzed in the body to release the active drug, carbenicillin.[1]

Mechanism_of_Action cluster_bacterium Bacterium This compound This compound (Oral Prodrug) Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Absorption Carbenicillin Carbenicillin (Active Drug) Hydrolysis->Carbenicillin PBP Penicillin-Binding Proteins (PBPs) Carbenicillin->PBP Inhibition CellWall Bacterial Cell Wall Synthesis Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

Figure 1: Mechanism of action of this compound as a prodrug of Carbenicillin.

The antibacterial spectrum of this compound is therefore identical to that of carbenicillin. Carbenicillin is effective against a range of Gram-positive and Gram-negative bacteria. It is particularly noted for its activity against Pseudomonas aeruginosa and certain species of Proteus.[3]

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the primary literature, a general approach can be inferred from the synthesis of similar penicillin esters. The synthesis would involve the esterification of the carboxylic acid group of carbenicillin with phenol. A plausible synthetic route is the reaction of carbenicillin with a phenoxycarbonylating agent or the direct esterification catalyzed by a suitable coupling agent.

A general procedure for the synthesis of penicillin sodium salts from the corresponding acid involves dissolving the acid in a suitable organic solvent (e.g., ethyl acetate), followed by the addition of a sodium salt of a weak organic acid, such as sodium 2-ethylhexanoate, to precipitate the penicillin sodium salt.[4]

Purification of this compound

Purification of this compound can be achieved through recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.[5]

General Recrystallization Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Characterization of this compound

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.[6]

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

  • Expected Signals: The spectrum would show characteristic signals for the protons of the penicillin core, the phenyl group, and the phenoxy group. The chemical shifts and coupling constants would be consistent with the assigned structure.

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated solution of this compound in a deuterated solvent.

  • Acquisition: Record the ¹³C NMR spectrum.

  • Expected Signals: The spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the β-lactam, ester, and amide groups, as well as the aromatic carbons.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of this compound and to monitor the progress of its synthesis and purification.[7]

General HPLC Method:

  • Column: A reverse-phase C18 column is typically suitable for the analysis of penicillins.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the molecule exhibits strong absorbance (e.g., around 220-280 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity can be determined by the relative area of the main peak.

Experimental_Workflow Start Crude this compound Purification Purification (Recrystallization) Start->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Structural Elucidation HPLC HPLC Analysis Characterization->HPLC Purity Assessment MIC Antibacterial Susceptibility Testing (MIC) Characterization->MIC Biological Activity Pure_Product Pure this compound NMR->Pure_Product HPLC->Pure_Product MIC->Pure_Product

References

Synthesis of Carfecillin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfecillin, the α-carboxyphenyl ester of carbenicillin, is a prodrug of the broad-spectrum antibiotic carbenicillin. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It details the chemical pathways, experimental methodologies, and quantitative data associated with its production. The information is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of β-lactam antibiotics.

Introduction

This compound is a semi-synthetic β-lactam antibiotic that belongs to the carboxypenicillin subgroup.[1] It is designed as an orally administrable prodrug of carbenicillin, which itself has poor oral bioavailability. Following oral administration, this compound is hydrolyzed in the intestinal mucosa to release the active therapeutic agent, carbenicillin.[2][3] Carbenicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall. This guide will focus on the chemical synthesis of this compound, a critical process for its production as a therapeutic agent.

Chemical Synthesis of this compound

The synthesis of this compound originates from the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which is a common precursor for many semi-synthetic penicillins.[4] The overall process can be conceptually divided into two main stages:

  • Synthesis of Carbenicillin: Acylation of 6-aminopenicillanic acid (6-APA) with a derivative of phenylmalonic acid.

  • Esterification of Carbenicillin: Formation of the α-carboxyphenyl ester of carbenicillin to yield this compound.

Synthesis of Carbenicillin from 6-APA

The synthesis of carbenicillin involves the acylation of the 6-amino group of 6-aminopenicillanic acid. A common method utilizes a suitably activated derivative of phenylmalonic acid.

Experimental Protocol: Synthesis of Carbenicillin (General Procedure)

  • Materials: 6-Aminopenicillanic acid (6-APA), Phenylmalonic acid, Thionyl chloride, Pyridine, appropriate solvents (e.g., Dichloromethane, Acetone).

  • Step 1: Activation of Phenylmalonic Acid: Phenylmalonic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting phenylmalonic acid with thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually performed in an inert solvent like dichloromethane at a controlled temperature.

  • Step 2: Acylation of 6-APA: The freshly prepared phenylmalonyl chloride is then reacted with 6-APA. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at low temperatures (e.g., 0-5 °C) to minimize degradation of the β-lactam ring.

  • Step 3: Work-up and Isolation: After the reaction is complete, the mixture is worked up to isolate the carbenicillin. This may involve acidification to precipitate the product, followed by filtration, washing with cold water, and drying under vacuum.

Synthesis of this compound from Carbenicillin

This compound is the α-carboxyphenyl ester of carbenicillin. The synthesis involves the esterification of the carboxylic acid group of the phenylmalonic acid side chain of carbenicillin with phenol. A detailed experimental procedure for the synthesis of this compound and other α-carboxy esters of carbenicillin was reported by Clayton et al. (1975).[5]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound (the α-carboxyphenyl ester of carbenicillin) is detailed in the Journal of Medicinal Chemistry, 1975, Vol. 18, No. 2, pages 172-177.[5] The general approach involves the reaction of carbenicillin with a suitable phenoxycarbonylating agent.

  • Materials: Carbenicillin, Diphenyl carbonate or Phenyl chloroformate, a suitable base (e.g., triethylamine), and an appropriate solvent (e.g., acetone, dichloromethane).

  • General Procedure: Carbenicillin is dissolved in a suitable solvent containing a base. A phenoxycarbonylating agent, such as diphenyl carbonate or phenyl chloroformate, is added to the solution. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Purification: The resulting this compound is then purified from the reaction mixture. Purification methods may include extraction, crystallization, and column chromatography to achieve the desired purity.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of penicillin derivatives. The specific yield and purity for the synthesis of this compound would be detailed in the primary literature.[5]

StepProductTypical Yield (%)Typical Purity (%)Analytical Method
1Carbenicillin70-85>95HPLC, NMR
2This compound60-75>98HPLC, NMR, Mass Spectrometry

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_of_this compound cluster_0 Synthesis of Carbenicillin cluster_1 Synthesis of this compound 6-APA 6-APA Acylation Acylation 6-APA->Acylation Phenylmalonic_acid Phenylmalonic_acid Phenylmalonic_acid->Acylation Carbenicillin Carbenicillin Acylation->Carbenicillin Carbenicillin_ref Carbenicillin Esterification Esterification Carbenicillin_ref->Esterification Phenol Phenol Phenol->Esterification This compound This compound Esterification->this compound

Caption: Overall synthesis pathway of this compound from 6-APA.

Experimental Workflow for this compound Synthesis

Carfecillin_Workflow start Start: Reactants reaction Reaction: Esterification of Carbenicillin with Phenol derivative start->reaction 1. Mix Reactants monitoring Monitoring: TLC / HPLC reaction->monitoring 2. Control Reaction monitoring->reaction Continue if incomplete workup Work-up: Quenching and Extraction monitoring->workup 3. Proceed when complete purification Purification: Crystallization / Chromatography workup->purification 4. Isolate Crude Product analysis Analysis: NMR, MS, HPLC for Purity and Identity purification->analysis 5. Purify end_product Final Product: this compound analysis->end_product 6. Characterize

Caption: General experimental workflow for the synthesis of this compound.

In Vivo Conversion of this compound

Carfecillin_MoA This compound This compound (Oral) Hydrolysis Hydrolysis (Intestinal Mucosa) This compound->Hydrolysis Carbenicillin Carbenicillin (Active Drug) Hydrolysis->Carbenicillin Inhibition Inhibition Carbenicillin->Inhibition Target Bacterial Cell Wall Synthesis Target->Inhibition

Caption: In vivo activation of the prodrug this compound.

References

An In-depth Technical Guide on the Degradation Pathway and Byproducts of Carfecillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin, a phenyl ester prodrug of carbenicillin, is a semisynthetic penicillin antibiotic. As a prodrug, it is designed to be hydrolyzed in the body to release the active therapeutic agent, carbenicillin. Understanding the degradation pathway and the resulting byproducts of this compound is crucial for ensuring its stability, efficacy, and safety. This technical guide provides a comprehensive overview of the degradation kinetics, pathways, and byproducts of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Degradation Pathway: Hydrolysis

The primary mechanism of this compound degradation is hydrolysis, which can occur at two main sites on the molecule: the ester linkage and the β-lactam ring. The rate and predominant site of hydrolysis are significantly influenced by the pH of the aqueous environment.[1]

pH-Dependent Hydrolysis
  • Acidic Conditions (pH < 3): In a highly acidic environment, the degradation of the β-lactam ring is the exclusive pathway. This compound is notably more stable in acidic media compared to its active metabolite, carbenicillin.[1]

  • Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis of the ester bond is very rapid, leading to the formation of carbenicillin. The subsequent degradation of the β-lactam ring of the newly formed carbenicillin then proceeds. The overall rate of inactivation of this compound in alkaline solutions is comparable to that of carbenicillin due to the swift initial ester cleavage.[1]

Degradation Byproducts

The hydrolysis of this compound yields several byproducts, depending on the site of cleavage:

  • Ester Hydrolysis: The cleavage of the phenyl ester bond results in the formation of:

    • Carbenicillin: The active antibiotic.

    • Phenol

  • β-Lactam Ring Hydrolysis: The opening of the four-membered β-lactam ring, a characteristic degradation pathway for all penicillin-class antibiotics, leads to the formation of:

    • This compound-penicilloic acid: This inactive metabolite is formed by the hydrolytic cleavage of the amide bond within the β-lactam ring.

The degradation of the primary byproduct, carbenicillin, also contributes to the overall byproduct profile, primarily through the hydrolysis of its β-lactam ring to form carbenicillin-penicilloic acid .

Visualizing the Degradation Pathway

The degradation of this compound can be visualized as a two-step process, with the initial hydrolysis being pH-dependent.

Carfecillin_Degradation cluster_ester Ester Hydrolysis (Alkaline pH) cluster_lactam β-Lactam Hydrolysis (Acidic pH) This compound This compound Carbenicillin Carbenicillin This compound->Carbenicillin Phenol Phenol This compound->Phenol Carfecillin_Penicilloic_Acid This compound-penicilloic acid This compound->Carfecillin_Penicilloic_Acid Carbenicillin_Penicilloic_Acid Carbenicillin-penicilloic acid Carbenicillin->Carbenicillin_Penicilloic_Acid β-Lactam Hydrolysis HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Std_Prep Prepare Standard Solutions (this compound, Carbenicillin, Phenol) Injection Inject Samples and Standards Std_Prep->Injection Sample_Prep Prepare this compound Sample Forced_Deg Forced Degradation (Acid, Base, Heat, etc.) Sample_Prep->Forced_Deg Forced_Deg->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification of Analytes Integration->Quantification Report Generate Report Quantification->Report

References

An In-depth Technical Guide to the Solubility of Carfecillin in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Carfecillin. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this guide also includes solubility information for its active metabolite, Carbenicillin, to provide a valuable comparative context for formulation development and experimental design.

This compound is the phenyl ester of Carbenicillin and functions as a prodrug.[1][2] Upon oral administration, it is designed to be absorbed and then hydrolyzed by esterases in the body to release the active antibacterial agent, Carbenicillin.[1][2] Therefore, understanding the solubility of both this compound and its parent drug, Carbenicillin, is crucial for researchers in the fields of drug formulation and development.

Solubility of this compound

This compound's stability in aqueous solutions is a key consideration, as it can hydrolyze to Carbenicillin. This hydrolysis is noted to be less rapid in aqueous solutions compared to in the presence of serum or body tissues.[2]

Published quantitative solubility data for this compound in a range of common laboratory solvents is scarce. However, qualitative information is available for its sodium salt.

Table 1: Qualitative Solubility of this compound Sodium

Solvent NameSolubility
Dimethyl Sulfoxide (DMSO)Soluble[3]

This information is for this compound Sodium, the salt form of the compound.

Comparative Solubility of Carbenicillin

Given that this compound is a prodrug of Carbenicillin, the solubility of Carbenicillin and its salts is highly relevant for understanding the behavior of the active compound in various experimental and physiological conditions. The following table summarizes the available quantitative and qualitative solubility data for Carbenicillin and its salts.

Table 2: Solubility of Carbenicillin and its Salts in Various Solvents

CompoundSolventSolubilityNotes
Carbenicillin DisodiumWater1 g in 1.2 mL[4]
Carbenicillin DisodiumAlcohol1 g in 25 mL[4]
Carbenicillin DisodiumMethanolSoluble[4]
Carbenicillin DisodiumAcetoneInsoluble[4]
Carbenicillin DisodiumChloroformInsoluble[4]
Carbenicillin DisodiumEtherInsoluble[4]
Carbenicillin SodiumEthanol~ 2.5 mg/mL[5]
Carbenicillin SodiumDMSO~ 15 mg/mL[5]
Carbenicillin SodiumDimethyl Formamide (DMF)~ 10 mg/mL[5]
Carbenicillin SodiumPBS (pH 7.2)~ 5 mg/mL[5]
CarbenicillinWater451 mg/L[4]
Carbenicillin Ready Made SolutionWater/Ethanol100 mg/mL

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound, based on the widely used shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (or its salt)

  • Selected laboratory solvent (e.g., water, ethanol, phosphate-buffered saline)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • HPLC-grade mobile phase solvents

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial. Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Analyze the prepared standard solutions and the diluted sample solutions by HPLC. The HPLC method should be validated for specificity, linearity, accuracy, and precision for this compound.

  • Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

  • Solubility Calculation: Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Workflow for Solubility Determination of this compound cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A 1. Add Excess This compound to Solvent C 3. Shake at Constant Temperature (24-72h) A->C B 2. Prepare Standard Solutions G 7. Generate Calibration Curve B->G D 4. Centrifuge/Settle and Filter Supernatant C->D E 5. Dilute Saturated Solution D->E F 6. HPLC Analysis E->F H 8. Calculate Solubility F->H G->H

Caption: A flowchart of the shake-flask method for solubility determination.

This guide provides a foundational understanding of this compound's solubility, leveraging available data for its active form, Carbenicillin, and outlining a standard experimental approach for its direct measurement. For any specific application, it is recommended to experimentally determine the solubility of this compound under the conditions of interest.

References

Carfecillin: A Technical Guide to its Discovery, Mechanism, and Historical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfecillin, the α-phenyl ester of carbenicillin, was developed as an orally administered prodrug to overcome the poor oral bioavailability of its parent compound, carbenicillin.[1][2][3][4] Upon oral administration, this compound is hydrolyzed in the intestinal mucosa and blood to release carbenicillin, the active β-lactam antibiotic.[5][6][7] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, pharmacokinetic profile, in vitro activity, and clinical history of this compound, with a focus on its use in the treatment of urinary tract infections (UTIs), particularly those caused by Pseudomonas aeruginosa.[2][8]

Discovery and History of Use

The development of this compound was driven by the need for an oral antibiotic with a spectrum of activity similar to carbenicillin, which is effective against Gram-negative bacteria, including problematic pathogens like Pseudomonas aeruginosa, but requires parenteral administration.[7][9] Scientists at Beecham Research Laboratories synthesized a series of α-carboxy esters of carbenicillin, leading to the selection of the phenyl ester, this compound (BRL 3475), for further development due to its favorable hydrolysis and absorption characteristics.[9]

This compound was introduced into clinical practice for the treatment of UTIs.[6][8][10] Its ability to deliver high concentrations of carbenicillin to the urinary tract made it a valuable therapeutic option, especially for infections caused by carbenicillin-sensitive strains of P. aeruginosa and other Gram-negative bacilli.[2][8]

Mechanism of Action

This compound itself is a prodrug and does not possess intrinsic antibacterial activity. Its efficacy is dependent on its in vivo hydrolysis to carbenicillin.[7][11]

This compound This compound (Oral Administration) Hydrolysis Hydrolysis (Intestinal Mucosa, Blood) This compound->Hydrolysis Carbenicillin Carbenicillin (Active Antibiotic) Hydrolysis->Carbenicillin PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Carbenicillin->PBP Inhibition Inhibition of Peptidoglycan Synthesis PBP->Inhibition binding CellLysis Bacterial Cell Lysis and Death Inhibition->CellLysis

Mechanism of Action of this compound.

Carbenicillin, a member of the carboxypenicillin subgroup of β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[5] This disruption of cell wall integrity leads to bacterial cell lysis and death.[5]

Chemical Synthesis

The synthesis of this compound involves the esterification of the α-carboxyl group of carbenicillin with phenol. A common method involves the reaction of carbenicillin with a phenylating agent, such as phenyl chloroformate, in the presence of a suitable base.

Carbenicillin Carbenicillin Reaction Esterification Reaction Carbenicillin->Reaction Phenyl_Chloroformate Phenyl Chloroformate (or other phenylating agent) Phenyl_Chloroformate->Reaction Base Base (e.g., triethylamine) Base->Reaction catalyst This compound This compound (Carbenicillin Phenyl Ester) Reaction->this compound start Start prep_antibiotic Prepare serial dilutions of Carbenicillin start->prep_antibiotic prep_agar Incorporate antibiotic dilutions into molten Mueller-Hinton agar prep_antibiotic->prep_agar pour_plates Pour agar into petri dishes and allow to solidify prep_agar->pour_plates prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) pour_plates->prep_inoculum inoculate Inoculate agar plates with bacterial suspension prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: lowest concentration with no visible growth incubate->read_mic end End read_mic->end This compound This compound (Oral) Hydrolysis Hydrolysis (Esterases) This compound->Hydrolysis Carbenicillin Carbenicillin (Active) Hydrolysis->Carbenicillin Phenol Phenol Hydrolysis->Phenol Urine_Carbenicillin Urinary Excretion (Unchanged) Carbenicillin->Urine_Carbenicillin Liver_Metabolism Liver Metabolism (Phase II Conjugation) Phenol->Liver_Metabolism Conjugates Glucuronide and Sulphate Conjugates Liver_Metabolism->Conjugates Urine_Conjugates Urinary Excretion Conjugates->Urine_Conjugates

References

A Technical Guide to the Antibacterial Spectrum of Carfecillin's Active Form: Carbenicillin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfecillin is an orally administered prodrug, the phenyl ester of carbenicillin, which is rapidly hydrolyzed in vivo to its active form, carbenicillin.[1][2][3][4][5] Carbenicillin is a semisynthetic carboxypenicillin, a class of β-lactam antibiotics, that exerts a bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7][8] This guide provides a detailed overview of the antibacterial spectrum of carbenicillin, its mechanism of action, relevant experimental protocols for susceptibility testing, and mechanisms of bacterial resistance. The primary focus is on the quantitative assessment of its activity against a range of clinically significant bacteria, particularly its established efficacy against Pseudomonas aeruginosa and various Gram-negative pathogens.[6][9]

Introduction

This compound was developed to improve the oral bioavailability of carbenicillin, which is poorly absorbed from the gastrointestinal tract and must be administered parenterally.[6][10] As the phenyl ester of carbenicillin, this compound is absorbed after oral administration and subsequently hydrolyzed by esterases in the intestinal mucosa and serum to release the active carbenicillin moiety.[3][4][11] This conversion is rapid and efficient, allowing this compound to be an effective oral treatment for infections caused by susceptible organisms, most notably urinary tract infections.[3][4] The in vitro antibacterial activity of this compound is almost entirely attributable to the carbenicillin it releases upon hydrolysis.[1][11]

Mechanism of Action

Carbenicillin, the active form of this compound, is a member of the β-lactam class of antibiotics. Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[7][12] The core mechanism involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): Carbenicillin binds to and inactivates PBPs, which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner bacterial cell membrane.[2][6][7]

  • Inhibition of Peptidoglycan Synthesis: PBPs are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that provides the cell wall with its structural rigidity.[2][7] By acylating the active site of these enzymes, carbenicillin blocks this transpeptidation step.[6][10]

  • Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a weakened cell wall. In the hypotonic environment of host tissues, this structural failure results in osmotic instability, cell lysis, and bacterial death, particularly in actively dividing bacteria.[6][7]

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Synth Peptidoglycan Cross-Linking PBP->Synth Catalyzes Integrity Cell Wall Integrity Synth->Integrity Maintains Lysis Cell Lysis & Bacterial Death Integrity->Lysis Loss leads to Carbenicillin Carbenicillin (Active Drug) Carbenicillin->PBP

Caption: Mechanism of Carbenicillin action on a bacterial cell.

Antibacterial Spectrum

Carbenicillin exhibits a broad spectrum of activity, which was notable at the time of its development for its inclusion of many Gram-negative bacteria that were resistant to earlier penicillins.[6] It is particularly effective against Pseudomonas aeruginosa, Proteus species, and Escherichia coli.[6][13] Its activity against Gram-positive organisms is more limited.[8]

Quantitative Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antibiotic's potency against a specific microorganism. The following table summarizes published MIC ranges for carbenicillin against several medically significant bacterial species.

OrganismMIC Range (µg/mL)Notes
Pseudomonas aeruginosa3.13 - >1024Activity is highly strain-dependent.
Escherichia coli1.56 - 64Effective against many strains causing urinary tract infections.
Proteus mirabilis1.56 - 3.13Generally highly susceptible.
Staphylococcus aureus4.88 - 312Activity is variable; not a primary agent for Staphylococcal infections.
Enterococcus faecalis>0.312Often used in combination therapy.

(Data sourced from references[10][13][14])

Experimental Methodologies

The determination of carbenicillin's antibacterial spectrum relies on standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method for determining the MIC is a foundational technique.

Broth Microdilution Protocol for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

1. Preparation of Inoculum:

  • Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate after 18-24 hours of incubation.
  • Transfer colonies to a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Incubate the broth at 35-37°C until the turbidity matches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

2. Preparation of Antibiotic Dilutions:

  • Prepare a stock solution of carbenicillin in an appropriate solvent (e.g., sterile water).[16]
  • Perform serial two-fold dilutions of the carbenicillin stock solution in Mueller-Hinton Broth using a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., from 1024 µg/mL down to 0.5 µg/mL).[17]

3. Inoculation and Incubation:

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the carbenicillin dilutions.
  • Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
  • Incubate the plate at 35-37°C for 16-24 hours in ambient air.[15]

4. Interpretation of Results:

  • Following incubation, examine the wells for visible turbidity (bacterial growth).
  • The MIC is the lowest concentration of carbenicillin at which there is no visible growth (clear well).[16][17]

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dilutions [label="2. Prepare Serial Dilutions\nof Carbenicillin in Microtiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="3. Inoculate Plate with\nStandardized Bacterial Suspension", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="4. Incubate Plate\n(35-37°C for 16-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; read [label="5. Visually Inspect Wells\nfor Turbidity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=3, height=1]; determine_mic [label="6. Determine MIC\n(Lowest concentration with no growth)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> prep_dilutions; prep_dilutions -> inoculate; inoculate -> incubate; incubate -> read; read -> determine_mic; determine_mic -> end; }

Caption: Standard workflow for MIC determination via broth microdilution.

Mechanisms of Resistance

Bacterial resistance to carbenicillin, as with other β-lactam antibiotics, is a significant clinical challenge. The primary mechanisms include:

  • β-Lactamase Production: This is the most common resistance mechanism. Bacteria acquire genes that encode for β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive.[7][8][18]

  • Alteration of PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target, thereby decreasing its efficacy.[7]

  • Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification or loss of porin channels, can restrict carbenicillin's access to the periplasmic space where the PBPs are located.

  • Efflux Pumps: Some bacteria possess or acquire efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching a sufficient intracellular concentration to be effective.[7]

Conclusion

This compound serves as an effective oral prodrug for carbenicillin, delivering an active antibiotic with a significant antibacterial spectrum, especially against Gram-negative pathogens like P. aeruginosa. The efficacy of carbenicillin is directly related to its ability to disrupt bacterial cell wall synthesis by targeting penicillin-binding proteins. Understanding its quantitative activity through standardized MIC testing is crucial for its appropriate clinical and research applications. The continuing emergence of resistance, primarily through β-lactamase production, underscores the need for ongoing surveillance and prudent use of this important antibiotic class.

References

Methodological & Application

Carfecillin In Vitro Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin is an orally administered phenyl ester of carbenicillin, functioning as a prodrug. Following administration, it is rapidly hydrolyzed by esterases in the intestinal mucosa and serum to release the active antibacterial agent, carbenicillin. Carbenicillin belongs to the carboxypenicillin subclass of β-lactam antibiotics and exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Given that the in vitro antibacterial activity of this compound is attributable to carbenicillin, standardized susceptibility testing protocols and interpretive criteria established for carbenicillin are applicable. This document provides detailed methodologies for determining the in vitro susceptibility of bacterial isolates to this compound, based on established protocols for carbenicillin from leading standards organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

Carbenicillin, the active form of this compound, inhibits the final step of peptidoglycan synthesis in bacterial cell walls. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan strands. This disruption of cell wall integrity leads to cell lysis and bacterial death.

This compound This compound (Prodrug) Esterases Esterases (in serum/tissues) This compound->Esterases Hydrolysis Carbenicillin Carbenicillin (Active Drug) Esterases->Carbenicillin PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Carbenicillin->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking Carbenicillin->Peptidoglycan Inhibits PBPs->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

This compound's mechanism of action.

Data Presentation: Quality Control Ranges

As this compound is not routinely tested, quality control should be performed using Carbenicillin with standard ATCC® reference strains. The expected ranges for quality control testing are based on CLSI guidelines.

Table 1: Quality Control Ranges for Carbenicillin Susceptibility Testing (CLSI M100)

Quality Control StrainTest MethodAntimicrobial AgentConcentrationAcceptable Range
Escherichia coli ATCC® 25922Disk DiffusionCarbenicillin100 µg23-29 mm
Pseudomonas aeruginosa ATCC® 27853Disk DiffusionCarbenicillin100 µg18-24 mm

Note: MIC quality control ranges for Carbenicillin are not consistently provided in recent CLSI M100 editions, reflecting its diminished clinical use. Laboratories should establish their own internal quality control ranges for MIC testing based on historical data and reference strains.

Interpretive Criteria

Interpretive criteria for Carbenicillin are limited in recent guidelines. The following tables provide historical breakpoints, which may be used as a reference for research purposes. It is important to note that these may not reflect current clinical breakpoints. For Pseudomonas aeruginosa, a 100 µg disk is recommended for disk diffusion testing.

Table 2: Historical MIC Interpretive Criteria for Carbenicillin (µg/mL)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Pseudomonas aeruginosa≤ 128256≥ 512
Enterobacterales≤ 256-≥ 512
Anaerobic Bacteria≤ 128-≥ 256

Table 3: Historical Disk Diffusion Interpretive Criteria for Carbenicillin (100 µg disk)

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Pseudomonas aeruginosa≥ 17 mm14-16 mm≤ 13 mm
Enterobacterales≥ 23 mm18-22 mm≤ 17 mm
Anaerobic Bacteria≥ 13 mm9-12 mm≤ 8 mm

Experimental Protocols

The following are detailed protocols for performing in vitro susceptibility testing for this compound, based on standard methods for Carbenicillin.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Carbenicillin disodium salt (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Protocol:

  • Preparation of Carbenicillin Stock Solution: Prepare a stock solution of Carbenicillin in a suitable sterile solvent (e.g., water or phosphate buffer).

  • Serial Dilutions: Perform two-fold serial dilutions of the Carbenicillin stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Inoculation & Incubation cluster_result Result A Prepare Carbenicillin Stock Solution C Serial Dilute Carbenicillin in 96-well Plate with CAMHB A->C B Prepare 0.5 McFarland Bacterial Suspension D Dilute Bacterial Suspension to Final Inoculum B->D E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no growth) F->G

Broth microdilution workflow.
Agar Dilution Method

This method also determines the MIC, but on a solid agar medium.

Materials:

  • Carbenicillin disodium salt

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of Antibiotic-Containing Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Carbenicillin. This is done by adding the appropriate volume of Carbenicillin stock solution to molten MHA before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each antibiotic-containing agar plate with the bacterial suspension. The final inoculum should be approximately 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Carbenicillin that inhibits the visible growth of the bacteria.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_result Result A Prepare Carbenicillin-containing Mueller-Hinton Agar Plates C Spot Inoculate Agar Plates with Bacterial Suspension A->C B Prepare 0.5 McFarland Bacterial Suspension B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (Lowest concentration plate with no growth) D->E

Agar dilution workflow.
Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Carbenicillin disks (100 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Disk dispenser or sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Disk Application: Aseptically apply a 100 µg Carbenicillin disk to the surface of the inoculated MHA plate.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the result based on the established zone diameter breakpoints.

cluster_prep Preparation cluster_plate Plate Inoculation cluster_disk Disk Application cluster_incubation Incubation cluster_result Result A Prepare 0.5 McFarland Bacterial Suspension B Swab Mueller-Hinton Agar Plate with Bacterial Suspension A->B C Apply 100 µg Carbenicillin Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition and Interpret D->E

Disk diffusion workflow.

Application Notes and Protocols: Evaluating Carfecillin in a Murine Model of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of carfecillin in a mouse model of urinary tract infection (UTI), particularly for infections caused by Pseudomonas aeruginosa. This compound, an orally administered phenyl ester of carbenicillin, is hydrolyzed to the active antibiotic carbenicillin in the body. While clinical data on its efficacy exists, detailed preclinical data from standardized animal models are less common.[1][2] This document outlines a detailed protocol for establishing a murine UTI model and assessing the therapeutic efficacy of this compound.

The protocols described herein are based on established methods for inducing ascending UTIs in mice and have been adapted for the specific evaluation of an oral antibiotic like this compound.[3][4][5]

Experimental Protocols

In Vitro Susceptibility Testing

Before in vivo studies, it is crucial to determine the minimum inhibitory concentration (MIC) of carbenicillin (the active metabolite of this compound) against the specific P. aeruginosa strain to be used. This provides a baseline for the pathogen's susceptibility.

Protocol:

  • Prepare a standardized inoculum of P. aeruginosa (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Perform a serial two-fold dilution of carbenicillin in a 96-well microtiter plate.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of carbenicillin that completely inhibits visible bacterial growth.

Murine Model of Ascending Urinary Tract Infection

This protocol describes the establishment of a UTI in female mice via transurethral inoculation. Female mice are generally used due to their shorter urethra, which makes them more susceptible to ascending infections.[4]

Materials:

  • 8-10 week old female mice (e.g., C57BL/6 or BALB/c strain).

  • Anesthesia (e.g., a mixture of ketamine and xylazine, or isoflurane).

  • Sterile, soft polyethylene catheter (e.g., PE10).

  • P. aeruginosa inoculum prepared in sterile PBS.

Protocol:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Gently insert the sterile catheter through the urethral opening into the bladder.

  • Slowly instill 50 µL of the bacterial suspension (typically 1-2 x 10^7 CFU per mouse) into the bladder.[4]

  • Withdraw the catheter and allow the mice to recover on a warming pad.

  • House the mice with free access to food and water.[6]

This compound Administration

This compound is administered orally. The following is a proposed starting point for a dosing regimen, which should be optimized based on preliminary pharmacokinetic and efficacy studies.

Protocol:

  • Begin treatment 24 hours post-infection to allow the infection to establish.

  • Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound via oral gavage. A toxicological study in mice reported an oral LD50 of 3924 mg/kg, indicating low acute toxicity.[7] A starting dose in the range of 100-400 mg/kg, administered twice daily, could be considered for efficacy studies.

  • The treatment duration can vary, but a 3- to 7-day course is common in preclinical UTI studies.[3][5]

  • A control group should receive the vehicle only.

Assessment of Bacterial Burden

The primary endpoint for efficacy is the quantification of bacterial load in the bladder and kidneys.

Protocol:

  • At the designated time point (e.g., 24 hours after the final dose), euthanize the mice.

  • Aseptically harvest the bladder and both kidneys.

  • Homogenize each organ separately in 1 mL of sterile PBS using a mechanical homogenizer.

  • Perform serial ten-fold dilutions of the tissue homogenates in sterile PBS.

  • Plate 100 µL of each dilution onto appropriate agar plates (e.g., Cetrimide agar for P. aeruginosa).

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the colonies on the plates and calculate the number of colony-forming units (CFU) per gram of tissue.

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups.

Table 1: Example - In Vitro Susceptibility of P. aeruginosa to Carbenicillin

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
P. aeruginosa PAO1DataData
Clinical Isolate #1DataData
Clinical Isolate #2DataData

Table 2: Example - Efficacy of this compound in a Murine P. aeruginosa UTI Model

Treatment GroupDose (mg/kg)Administration RouteMean Bladder Titer (log₁₀ CFU/g ± SD)Mean Kidney Titer (log₁₀ CFU/g ± SD)
Vehicle ControlN/AOral GavageDataData
This compound100Oral GavageDataData
This compound200Oral GavageDataData
This compound400Oral GavageDataData
Positive Control (e.g., Ciprofloxacin)50Oral GavageDataData

Visualizations

Diagrams illustrating workflows and experimental design are essential for clarity.

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (7 days) anesthetize Anesthetize Mice acclimatize->anesthetize prep_bacteria Prepare P. aeruginosa Inoculum inoculate Transurethral Inoculation (1-2 x 10^7 CFU) prep_bacteria->inoculate prep_drug Prepare this compound Suspensions treatment Oral Administration (this compound or Vehicle) prep_drug->treatment anesthetize->inoculate infection_period Infection Establishment (24 hours) inoculate->infection_period infection_period->treatment euthanize Euthanasia treatment->euthanize harvest Harvest Bladder & Kidneys euthanize->harvest homogenize Tissue Homogenization harvest->homogenize plate Serial Dilution & Plating homogenize->plate analyze CFU Counting & Data Analysis plate->analyze

Caption: Experimental workflow for evaluating this compound in a mouse UTI model.

logical_relationships cluster_groups Experimental Groups main_pop Female Mice (8-10 weeks old) g1 Group 1: Uninfected Control main_pop->g1 g2 Group 2: Infected + Vehicle Control main_pop->g2 g3 Group 3: Infected + this compound (Low Dose) main_pop->g3 g4 Group 4: Infected + this compound (High Dose) main_pop->g4 g5 Group 5: Infected + Positive Control (e.g., Ciprofloxacin) main_pop->g5 g1->g2 Comparison for Pathology g2->g3 Comparison for Efficacy g2->g4 Comparison for Efficacy g2->g5 Comparison for Efficacy

Caption: Logical relationships between experimental groups in the study.

References

Carfecillin for Selection of Transformed Bacteria in Molecular Cloning: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of molecular cloning, the selection of successfully transformed bacteria is a critical step. This process typically involves the use of an antibiotic resistance gene encoded on a plasmid vector, which allows only the bacteria that have taken up the plasmid to grow in the presence of the corresponding antibiotic. While ampicillin has historically been a common choice for this purpose, its instability in culture media can lead to issues such as the formation of satellite colonies, potentially compromising the selection process. Carfecillin, a phenyl ester of carbenicillin, presents a more stable and effective alternative for the selection of transformed bacteria.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in molecular cloning.

This compound itself is a prodrug and is hydrolyzed in vivo or in aqueous environments to carbenicillin.[4] Carbenicillin, a β-lactam antibiotic, then acts by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death.[1][5] Plasmids carrying the β-lactamase gene (bla) confer resistance to carbenicillin, allowing for the selection of transformed cells. The primary advantage of using this compound, which is readily converted to carbenicillin, is its enhanced stability compared to ampicillin, resulting in more stringent and reliable selection.[3][6]

Application Notes

Mechanism of Action

This compound is the α-phenyl ester of carbenicillin.[4] Upon introduction into a culture medium, it is hydrolyzed to release the active compound, carbenicillin. Carbenicillin belongs to the penicillin class of β-lactam antibiotics and functions by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall. This inhibition is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis. Bacterial resistance to carbenicillin is conferred by the enzyme β-lactamase, which is encoded by the bla gene often present on cloning vectors. β-lactamase hydrolyzes the β-lactam ring of carbenicillin, inactivating the antibiotic.

Advantages of this compound/Carbenicillin over Ampicillin

The primary advantages of using this compound (as a source of carbenicillin) over ampicillin in molecular cloning are its superior stability and the resulting reduction in satellite colony formation.

  • Enhanced Stability: Carbenicillin is more resistant to degradation by changes in pH and temperature in culture media compared to ampicillin.[1] This increased stability ensures that the selective pressure is maintained for a longer duration, which is particularly beneficial for long incubation periods or large-scale cultures.[1][2]

  • Reduced Satellite Colonies: Satellite colonies are small colonies of non-transformed bacteria that can grow in the vicinity of a transformed colony.[6] This occurs because the β-lactamase secreted by the transformed colony degrades the ampicillin in the surrounding medium, creating a zone where non-resistant cells can survive.[7] Due to its higher stability and slower inactivation by β-lactamase, carbenicillin significantly reduces the formation of satellite colonies, leading to a cleaner and more reliable selection.[7][6]

Quantitative Data Summary

The following tables summarize key properties and recommended concentrations for this compound and carbenicillin in molecular cloning applications.

Chemical Properties of this compound
CAS Number 27025-49-6[8][9][10]
Molecular Formula C23H22N2O6S[8][10]
Molecular Weight 454.50 g/mol [4][8][10]
Recommended Concentrations for Carbenicillin Selection
Stock Solution Concentration 50 mg/mL or 100 mg/mL (in sterile water or 50% ethanol)[11][12][13][14]
Working Concentration in Liquid Media (e.g., LB Broth) 50 - 100 µg/mL[13]
Working Concentration in Solid Media (e.g., LB Agar) 50 - 100 µg/mL[12][15]

| Comparison of Carbenicillin and Ampicillin for Bacterial Selection | |

Characteristic Carbenicillin Ampicillin
Stability in Media More stable[1][2][3] Less stable, prone to degradation[1][2][7]
Satellite Colony Formation Significantly reduced[2][7][6] Prone to formation of satellite colonies[1][3][7]
Recommended Storage of Plates Up to 1 month at 4°C[16] Up to 2-4 weeks at 4°C[1][17]

| Relative Cost | More expensive[3] | Less expensive |

Experimental Protocols

Protocol 1: Preparation of Carbenicillin Stock Solution

This protocol describes the preparation of a 50 mg/mL carbenicillin stock solution.

Materials:

  • Carbenicillin disodium salt

  • Sterile distilled water (dH₂O) or 50% ethanol

  • Sterile conical tube (e.g., 50 mL)

  • Sterile filter (0.22 µm)

  • Sterile microcentrifuge tubes (1.5 mL)

Procedure:

  • Weigh out 2.5 g of carbenicillin disodium salt.

  • Add the powder to a sterile 50 mL conical tube.

  • Add sterile dH₂O or 50% ethanol to a final volume of 50 mL.

  • Vortex until the carbenicillin is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into 1 mL portions in sterile 1.5 mL microcentrifuge tubes.

  • Label the aliquots with the name of the antibiotic, concentration, and date.

  • Store the aliquots at -20°C. For frequent use, a working stock can be stored at 4°C for up to two weeks.[18]

Protocol 2: Preparation of LB Agar Plates with Carbenicillin

This protocol describes the preparation of Luria-Bertani (LB) agar plates containing carbenicillin for the selection of transformed bacteria.

Materials:

  • LB agar powder

  • Distilled water (dH₂O)

  • Autoclavable bottle or flask

  • Carbenicillin stock solution (50 mg/mL)

  • Sterile petri dishes

  • Water bath set to 50-55°C

Procedure:

  • Prepare 1 liter of LB agar by dissolving 37 g of pre-mixed LB-agar powder in 1 L of dH₂O in an autoclavable bottle.[12] Swirl to mix.

  • Autoclave the LB agar solution at 121°C for 15-20 minutes.

  • After autoclaving, allow the agar to cool in a 50-55°C water bath. The bottle should be cool enough to handle with bare hands.

  • Add 1 mL of the 50 mg/mL carbenicillin stock solution to the 1 L of cooled LB agar to achieve a final concentration of 50 µg/mL.[5] Swirl the bottle gently to mix the antibiotic evenly. Avoid introducing air bubbles.

  • Pour approximately 20-25 mL of the LB agar containing carbenicillin into each sterile petri dish.

  • Allow the plates to solidify at room temperature.

  • Once solidified, store the plates inverted in a plastic bag at 4°C. Plates should be used within one month for optimal performance.[16]

Protocol 3: Selection of Transformed Bacteria using this compound/Carbenicillin

This protocol outlines the general steps for selecting transformed E. coli following a standard transformation procedure.

Materials:

  • Competent E. coli cells

  • Plasmid DNA

  • SOC or LB broth (without antibiotic)

  • LB agar plates containing carbenicillin (50-100 µg/mL)

  • Incubator at 37°C

Procedure:

  • Perform the transformation of competent E. coli with the plasmid DNA according to your preferred protocol (e.g., heat shock or electroporation).

  • After the transformation, add 250-1000 µL of SOC or LB broth (without antibiotic) to the cells.

  • Incubate the cells at 37°C for 1 hour with shaking (200-250 rpm). This allows for the expression of the antibiotic resistance gene.

  • Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing carbenicillin (50-100 µg/mL).

  • Spread the cells evenly over the surface of the agar using a sterile spreader.

  • Incubate the plates inverted at 37°C for 12-18 hours, or until colonies are visible.[19]

  • Pick individual, well-isolated colonies for further analysis (e.g., colony PCR, plasmid miniprep, or inoculation of liquid cultures containing carbenicillin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_trans Transformation cluster_selection Selection cluster_analysis Downstream Analysis prep_stock Prepare Carbenicillin Stock Solution (50 mg/mL) prep_plates Prepare LB Agar Plates with Carbenicillin (50-100 µg/mL) prep_stock->prep_plates Add to cooled agar transformation Transform Competent E. coli with Plasmid DNA recovery Outgrowth in SOC/LB Broth (1 hour at 37°C) transformation->recovery Add SOC/LB plating Plate on Carbenicillin LB Agar Plates recovery->plating Spread cells incubation Incubate at 37°C (12-18 hours) plating->incubation colony_picking Pick Isolated Colonies incubation->colony_picking analysis Colony PCR, Miniprep, Liquid Culture colony_picking->analysis

Caption: Experimental workflow for bacterial transformation and selection using carbenicillin.

signaling_pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanism This compound This compound (Prodrug) hydrolysis Hydrolysis This compound->hydrolysis In aqueous medium carbenicillin Carbenicillin (Active Antibiotic) hydrolysis->carbenicillin pbp Penicillin-Binding Proteins (PBPs) carbenicillin->pbp Inhibition inactivated_carb Inactive Carbenicillin carbenicillin:s->inactivated_carb:n cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Disruption leads to bla_gene bla Gene (on Plasmid) beta_lactamase β-Lactamase (Enzyme) bla_gene->beta_lactamase Encodes beta_lactamase->carbenicillin Hydrolyzes β-lactam ring

Caption: Mechanism of action of this compound and the bacterial resistance mechanism.

References

Preparation of Carfecillin Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin is a β-lactam antibiotic and a phenyl ester prodrug of carbenicillin. Upon administration or in the presence of serum, it is rapidly hydrolyzed to its active form, carbenicillin.[1][2] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential for the cross-linkage of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and bacterial death. In cell culture, this compound and its active form, Carbenicillin, are utilized to prevent or control bacterial contamination. Carbenicillin is often preferred over ampicillin due to its enhanced stability in culture media.[3] These application notes provide detailed protocols for the preparation and use of this compound stock solutions for cell culture applications.

Physicochemical and Biological Properties

A comprehensive summary of the key quantitative data for this compound and its active form, Carbenicillin, is provided below. This information is crucial for accurate preparation of stock solutions and for understanding their mechanism of action.

PropertyThis compoundThis compound Sodium SaltCarbenicillin Disodium SaltSource(s)
Molecular Formula C₂₃H₂₂N₂O₆SC₂₃H₂₁N₂NaO₆SC₁₇H₁₆N₂O₆SNa₂[4][5]
Molecular Weight 454.5 g/mol 476.5 g/mol 422.36 g/mol [4][5]
Appearance Solid PowderSolid PowderWhite to off-white powder[6]
Mechanism of Action Prodrug, hydrolyzes to Carbenicillin which inhibits bacterial cell wall synthesis.Prodrug, hydrolyzes to Carbenicillin which inhibits bacterial cell wall synthesis.Inhibits bacterial cell wall synthesis by inactivating transpeptidases.[4][6]
Recommended Stock Solution Concentration See Protocol BelowSee Protocol Below50 - 100 mg/mL[2]
Recommended Working Concentration 50 - 100 µg/mL (as Carbenicillin)50 - 100 µg/mL (as Carbenicillin)50 - 100 µg/mL[2][3]
Solvent for Stock Solution See Protocol BelowWaterWater or 50% Ethanol[6]
Storage of Powder -20°C-20°C2-8°C or -20°C for long term[6]
Storage of Stock Solution -20°C-20°C-20°C (stable for up to 6 months)[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Salt Stock Solution (100 mg/mL)

Materials:

  • This compound Sodium Salt powder

  • Sterile, deionized, or distilled water (cell culture grade)

  • Sterile 15 mL or 50 mL conical tubes

  • Calibrated analytical balance

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh 1 g of this compound Sodium Salt powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 10 mL of sterile water to the conical tube.

  • Mixing: Tightly cap the tube and vortex at a medium speed until the powder is completely dissolved. The solution should be clear.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe.

  • Aliquoting: Dispense the sterile-filtered solution into sterile microcentrifuge tubes in appropriate volumes (e.g., 1 mL).

  • Labeling: Clearly label each aliquot with the name of the compound ("this compound Sodium Salt"), the concentration (100 mg/mL), the date of preparation, and your initials.

  • Storage: Store the aliquots at -20°C.

Protocol 2: Use of this compound Stock Solution in Cell Culture

Materials:

  • Prepared this compound Sodium Salt stock solution (100 mg/mL)

  • Cell culture medium appropriate for your cell line

  • Sterile serological pipettes or micropipettes with sterile tips

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Avoid repeated freeze-thaw cycles.

  • Dilution: For a final working concentration of 100 µg/mL, add the stock solution to the cell culture medium at a 1:1000 dilution. For example, add 500 µL of the 100 mg/mL stock solution to 500 mL of cell culture medium.

  • Mixing: Gently swirl the medium to ensure even distribution of the antibiotic.

  • Application: Use the antibiotic-containing medium for your cell culture experiments.

Important Considerations:

  • The optimal working concentration may vary depending on the cell line and the nature of the potential contamination. It is advisable to determine the optimal concentration for your specific application.

  • For routine cell culture, the continuous use of antibiotics is not always recommended as it can mask low-level contamination and may have subtle effects on cell physiology.

Diagrams

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation Weigh Weigh this compound Sodium Salt Powder Dissolve Dissolve in Sterile Water Weigh->Dissolve Add to conical tube Vortex Vortex to Mix Dissolve->Vortex Filter Sterile Filter (0.22 µm) Vortex->Filter Aliquot Aliquot into Sterile Tubes Filter->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

G cluster_pathway Mechanism of Action of this compound This compound This compound (Prodrug) Hydrolysis Hydrolysis (in serum/media) This compound->Hydrolysis Carbenicillin Carbenicillin (Active Drug) Hydrolysis->Carbenicillin PBP Penicillin-Binding Proteins (PBPs) Carbenicillin->PBP Binds to & Inactivates CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Pharmacokinetics of Carfecillin in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin is the α-phenyl ester of carbenicillin, developed as an orally active prodrug to overcome the poor oral absorption of carbenicillin.[1][2] Following oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the body to yield the active antibiotic, carbenicillin, and phenol.[1][3] This document provides a summary of the available pharmacokinetic data of this compound in rodent models and detailed protocols for conducting such studies.

Data Presentation

The quantitative pharmacokinetic data for this compound and its metabolites in rodent models is limited in publicly available literature. The focus of many studies has been on the resulting concentrations of the active moiety, carbenicillin, and the co-product, phenol.

Table 1: Pharmacokinetic Parameters of Phenol after Oral Administration of this compound or Phenol in Rats

Compound AdministeredDoseAnalyteCmax (µg/mL)TmaxAUCHalf-lifeReference
[phenol-¹⁴C]this compound3000 mg/kgFree Phenol< 1Not ReportedNot ReportedNot Reported[4]
[¹⁴C]phenol300 mg/kgFree Phenol26Not ReportedNot ReportedNot Reported[4]

Note: Following oral administration of this compound to rats at a high dose, no significant amounts of intact this compound or free phenol were detected in the plasma (< 1 µg/mL).[4] This is attributed to the slow absorption of this compound and its gradual hydrolysis in the gut lumen.[4]

Table 2: Excretion of Radioactivity Following Oral Administration of Labeled this compound in Rats

Labeled MoietyDoseRouteMatrix% of Administered RadioactivityTime FrameReference
[phenol-¹⁴C]this compoundNot ReportedOralUrine95%Not Reported[5]

Experimental Protocols

The following are detailed methodologies for key experiments in the pharmacokinetic evaluation of this compound in rodent models.

Animal Model and Dosing Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250 g) or Swiss albino mice (20-25 g) are commonly used. Animals should be acclimatized for at least one week before the experiment with free access to standard laboratory chow and water.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Dosing Preparation: this compound sodium can be dissolved in sterile water or a 0.5% carboxymethylcellulose (CMC) solution for oral administration. The dosing volume should be calculated based on the animal's body weight (e.g., 5-10 mL/kg for rats).

  • Administration: For oral administration, a gavage needle is used to deliver the drug solution directly into the stomach. Animals are typically fasted overnight before dosing to ensure consistent absorption.

Blood Sampling Protocol
  • Sampling Sites: In rats, blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture for terminal collection. In mice, blood can be collected from the tail vein or saphenous vein.

  • Time Points: Blood samples (e.g., 100-200 µL) should be collected at predetermined time points to capture the absorption, distribution, and elimination phases. Typical time points could be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: The collected blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. The resulting plasma supernatant is then transferred to clean microcentrifuge tubes and stored at -80°C until analysis.

Tissue Homogenate Preparation Protocol
  • Tissue Collection: At the end of the study (or at specific time points for tissue distribution studies), animals are euthanized, and tissues of interest (e.g., liver, kidneys, lungs, gut) are collected.

  • Homogenization Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) or Tris-HCl with protease inhibitors, should be used.

  • Procedure:

    • Rinse the collected tissue with ice-cold PBS to remove any blood.

    • Blot the tissue dry and weigh it.

    • Mince the tissue into small pieces on an ice-cold surface.

    • Add a specific volume of homogenization buffer (e.g., 3 volumes of buffer to 1 volume of tissue).

    • Homogenize the tissue using a mechanical homogenizer (e.g., a Potter-Elvehjem homogenizer or a bead beater) on ice.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (tissue lysate) and store it at -80°C until analysis.

Analytical Method: Quantification of Carbenicillin in Plasma (HPLC-UV)

This protocol is a representative method for the quantification of carbenicillin in rodent plasma.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v). The mobile phase should be filtered and degassed before use.

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

  • Quantification: A calibration curve is constructed by spiking known concentrations of carbenicillin into blank rodent plasma and processing these standards alongside the study samples. The peak area of carbenicillin in the study samples is used to determine its concentration by interpolating from the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

carfecillin_metabolism This compound This compound (Oral) gi_tract Gastrointestinal Tract This compound->gi_tract Ingestion portal_vein Portal Vein gi_tract->portal_vein Absorption liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circulation Systemic Circulation liver->systemic_circulation Hydrolysis carbenicillin Carbenicillin (Active) liver->carbenicillin phenol Phenol liver->phenol tissues Tissues systemic_circulation->tissues Distribution kidney Kidney systemic_circulation->kidney Elimination systemic_circulation->carbenicillin Hydrolysis in Blood urine Urine (Excretion) kidney->urine carbenicillin->kidney metabolites Phenol Metabolites (Glucuronide/Sulfate) phenol->metabolites Conjugation metabolites->kidney

Caption: Metabolic pathway of this compound in a rodent model.

experimental_workflow start Start dosing Oral Administration of This compound to Rodents start->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Pharmacokinetic Data Analysis hplc->data_analysis end End data_analysis->end

Caption: Experimental workflow for a pharmacokinetic study.

References

Application Notes and Protocols: Carfecillin and its Active Metabolite, Carbenicillin, in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin is a phenyl ester of carbenicillin, functioning as a prodrug that is hydrolyzed in the body to release the active β-lactam antibiotic, carbenicillin.[1][2] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Historically, carbenicillin was utilized for treating urinary tract infections and serious infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria.[5][6]

These application notes provide a comprehensive overview of the methodologies for determining the antimicrobial susceptibility of bacteria to carbenicillin, the active form of this compound. It is crucial to note that while manual susceptibility testing methods for carbenicillin are well-documented, its inclusion in modern, automated antimicrobial susceptibility testing (AST) systems is virtually non-existent. This is primarily because carbenicillin is no longer widely available or used in clinical practice in many regions, including the United States, leading to the removal of its breakpoints from current Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Mechanism of Action

Carbenicillin, like other penicillin-class antibiotics, targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to and inactivating these enzymes, carbenicillin blocks the cross-linking of peptidoglycan chains.[4] This inhibition of cell wall synthesis leads to a weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[3][4]

Carbenicillin_Mechanism_of_Action Carbenicillin Carbenicillin PBP Penicillin-Binding Proteins (PBPs) Carbenicillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Disrupts Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to

Mechanism of action of Carbenicillin.

Application in Automated Antimicrobial Susceptibility Testing (AST)

Extensive searches of current literature and manufacturer specifications for major automated AST systems (e.g., VITEK®, BD Phoenix™, MicroScan) reveal that carbenicillin is not included in their standard antimicrobial panels. The discontinuation of its widespread clinical use has led to its exclusion from these modern platforms.

Therefore, the following protocols focus on established manual methods for determining carbenicillin susceptibility. These methods can be used for research and drug development purposes, or in clinical laboratories where carbenicillin may still be in use or is being evaluated.

Experimental Protocols

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative to semi-quantitative method for determining antimicrobial susceptibility.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Carbenicillin disks (100 µg)[7][8]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

Procedure:

  • Prepare a bacterial inoculum by suspending several colonies from a pure culture in sterile saline or broth.

  • Adjust the turbidity of the inoculum to match a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply a carbenicillin 100 µg disk to the surface of the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

Interpretation of Results:

The zone diameters are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to established guidelines. It is important to consult historical CLSI or other relevant documents for interpretive criteria, as they are no longer present in the most recent versions.

Organism GroupDisk ContentZone Diameter (mm) - SZone Diameter (mm) - IZone Diameter (mm) - RReference
Pseudomonas aeruginosa100 µg≥ 1714 - 16≤ 13[10]
Anaerobic Bacteria100 µg≥ 139 - 12≤ 8[11]

Note: These breakpoints are based on historical data and may not be present in current CLSI M100 documents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Broth microdilution is a quantitative method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Carbenicillin powder

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a stock solution of carbenicillin.

  • Perform serial two-fold dilutions of carbenicillin in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Prepare a bacterial inoculum and adjust it to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (except for a sterility control well) with the diluted bacterial suspension.

  • Include a growth control well (broth and inoculum without antibiotic).

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC by identifying the lowest concentration of carbenicillin that completely inhibits visible growth.

Interpretation of Results:

The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints. As with disk diffusion, these breakpoints are found in older reference documents.

Organism GroupMIC (µg/mL) - SMIC (µg/mL) - IMIC (µg/mL) - RReference
Pseudomonas aeruginosa≤ 128256≥ 512Based on historical data; not in current CLSI
Enterobacteriaceae≤ 1632≥ 64[1] (Note: Breakpoints removed in M100-S25)

Note: These breakpoints are based on historical data and have been removed from current CLSI M100 documents.[1]

Experimental Workflow

AST_Workflow cluster_prep Inoculum Preparation cluster_dd Disk Diffusion cluster_mic Broth Microdilution (MIC) cluster_interp Interpretation Isolate Bacterial Isolate Suspension Create Suspension Isolate->Suspension Standardize Standardize to 0.5 McFarland Suspension->Standardize Inoculate_DD Inoculate MHA Plate Standardize->Inoculate_DD Inoculate_MIC Inoculate Wells Standardize->Inoculate_MIC Apply_Disk Apply Carbenicillin Disk Inoculate_DD->Apply_Disk Incubate_DD Incubate Apply_Disk->Incubate_DD Measure_Zone Measure Zone of Inhibition Incubate_DD->Measure_Zone Interpret_DD Interpret Zone Size (S/I/R) Measure_Zone->Interpret_DD Prepare_Plate Prepare Serial Dilutions Prepare_Plate->Inoculate_MIC Incubate_MIC Incubate Inoculate_MIC->Incubate_MIC Read_MIC Read MIC Incubate_MIC->Read_MIC Interpret_MIC Interpret MIC Value (S/I/R) Read_MIC->Interpret_MIC

General workflow for manual AST of Carbenicillin.

Summary and Conclusion

This compound is a prodrug of the active antibiotic carbenicillin. While historically significant, carbenicillin is not incorporated into modern automated antimicrobial susceptibility testing systems due to its diminished clinical use. For research and development purposes, or in specific clinical contexts, the susceptibility of bacterial isolates to carbenicillin can be reliably determined using traditional manual methods such as disk diffusion and broth microdilution. It is imperative to consult historical, rather than current, reference guidelines for interpretive criteria for these manual methods. The protocols and data presented here provide a framework for the in vitro assessment of carbenicillin's antimicrobial activity.

References

Application Note and Protocol: Checkerboard Synergy Assay with Carfecillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat multidrug-resistant pathogens. The checkerboard assay is a robust in vitro method used to systematically evaluate the interactions between two antimicrobial agents. This application note provides a detailed protocol for performing a checkerboard synergy assay with Carfecillin, a prodrug of Carbenicillin, in combination with an aminoglycoside antibiotic.

This compound is a phenyl ester of Carbenicillin and is rapidly hydrolyzed to its active form, Carbenicillin, in the body.[1] Carbenicillin, a β-lactam antibiotic, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2] Aminoglycosides, on the other hand, inhibit protein synthesis by binding to the bacterial 30S ribosomal subunit. The combination of a β-lactam and an aminoglycoside can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects.[2][3][4] This protocol will serve as a comprehensive guide for researchers investigating the synergistic potential of this compound with other antibiotics.

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of antibiotic concentrations in a microtiter plate.[5] One antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). This creates a matrix of wells containing various combinations of the two drugs.[5] After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The interaction between the two agents is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[3]

Materials

  • This compound (or Carbenicillin as a direct substitute for in vitro work)

  • Second antibiotic (e.g., Gentamicin, Tobramycin, or Amikacin)

  • Susceptible bacterial strain (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Single-channel pipettes

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • 0.5 McFarland turbidity standard

  • Vortex mixer

Experimental Protocol

Preparation of Antibiotic Stock Solutions

Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) at a concentration that is at least 10 times the expected MIC of the test organism. Filter-sterilize the stock solutions using a 0.22 µm syringe filter.

Determination of Minimum Inhibitory Concentration (MIC) of Individual Antibiotics

Before performing the checkerboard assay, the MIC of each antibiotic against the test organism must be determined individually using the broth microdilution method according to CLSI or EUCAST guidelines. This will inform the concentration range to be used in the synergy assay.

Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

Checkerboard Assay Setup

The following steps describe the setup of a checkerboard assay in a 96-well microtiter plate. This example uses an 8x12 plate format.

a. Plate Layout:

  • Columns 1-10: Will contain serial dilutions of this compound in combination with serial dilutions of the second antibiotic.
  • Column 11: Will contain serial dilutions of this compound alone (to re-determine its MIC).
  • Row H: Will contain serial dilutions of the second antibiotic alone (to re-determine its MIC).
  • Well G11: Growth control (no antibiotic).
  • Well H12: Sterility control (no bacteria, no antibiotic).

b. Preparation of Antibiotic Dilutions:

  • This compound (Drug A): Prepare serial two-fold dilutions of this compound in CAMHB. The concentrations should typically range from 1/16 MIC to 4x MIC.
  • Second Antibiotic (Drug B): Prepare serial two-fold dilutions of the second antibiotic in CAMHB, also typically ranging from 1/16 MIC to 4x MIC.

c. Dispensing Reagents into the Microtiter Plate: i. Add 50 µL of CAMHB to all wells of the 96-well plate. ii. In rows A-G of column 1, add 50 µL of the highest concentration of Drug B. This will be the starting point for the serial dilution of Drug B down the rows. iii. Perform a serial two-fold dilution of Drug B by transferring 50 µL from rows A-G in column 1 to the corresponding wells in column 2, and so on, up to column 10. Discard the final 50 µL from column 10. iv. In columns 1-10 of row H, add 50 µL of the highest concentration of Drug A. This will be the starting point for the serial dilution of Drug A across the columns. v. Perform a serial two-fold dilution of Drug A by transferring 50 µL from columns 1-10 in row H to the corresponding wells in row G, and so on, up to row A. Discard the final 50 µL from row A. vi. Add 100 µL of the standardized bacterial inoculum (5 x 10^5 CFU/mL) to all wells except the sterility control well (H12). vii. For the individual MIC controls, prepare serial dilutions of each drug in column 11 (this compound) and row H (Drug B) and add the bacterial inoculum. viii. Add 100 µL of sterile CAMHB to the sterility control well (H12). ix. Add 100 µL of the bacterial inoculum to the growth control well (G11).

Incubation

Seal the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading the Results

After incubation, examine the plate for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Data Presentation and Analysis

Fractional Inhibitory Concentration (FIC) Index Calculation

The FIC index is calculated to determine the nature of the interaction between the two antibiotics.[3]

  • FIC of Drug A (FICA): FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B (FICB): FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index (ΣFIC): [6] ΣFIC = FICA + FICB

The ΣFIC is calculated for each well showing no growth. The lowest ΣFIC value is reported as the FIC index for the combination.

Interpretation of Results

The interaction is interpreted based on the calculated FIC index as follows:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy[3][7]
> 0.5 to < 4Additive/Indifference[3][7]
≥ 4Antagonism[3][7]
Data Summary Tables

Table 1: MIC of Individual Antibiotics

AntibioticTest OrganismMIC (µg/mL)
This compoundP. aeruginosa ATCC 27853[Insert Value]
GentamicinP. aeruginosa ATCC 27853[Insert Value]

Table 2: Checkerboard Assay Results and FIC Index Calculation

Well[this compound] (µg/mL)[Gentamicin] (µg/mL)Growth (+/-)FICAFICBΣFIC
[e.g., D4][Concentration][Concentration]-[Value][Value][Value]
[e.g., E3][Concentration][Concentration]-[Value][Value][Value]
.....................

Table 3: Summary of Synergistic Interactions

Antibiotic CombinationTest OrganismLowest FIC IndexInterpretation
This compound + GentamicinP. aeruginosa ATCC 27853[Insert Value][Synergy/Additive/Antagonism]

Mandatory Visualizations

Experimental Workflow Diagram

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_stock Prepare Antibiotic Stock Solutions prep_mic Determine Individual MICs prep_stock->prep_mic plate_setup Prepare 96-Well Plate with Serial Dilutions prep_mic->plate_setup prep_inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum plate_setup->add_inoculum incubation Incubate Plate (16-20h at 35°C) add_inoculum->incubation reading Read Results (Visual or Spectrophotometric) incubation->reading calc_fic Calculate FIC Index reading->calc_fic interpretation Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpretation

Caption: Workflow for the checkerboard synergy assay.

Conceptual Signaling Pathway of Synergy

Synergy_Pathway cluster_bacterium Bacterial Cell This compound This compound (Carbenicillin) cell_wall Cell Wall Synthesis This compound->cell_wall Inhibits aminoglycoside Aminoglycoside protein_synthesis Protein Synthesis (30S Ribosome) aminoglycoside->protein_synthesis Inhibits cell_death Bacterial Cell Death cell_wall->cell_death Leads to protein_synthesis->cell_death Leads to

Caption: Synergistic action of this compound and Aminoglycosides.

References

Carfecillin in Biofilm Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfecillin, a phenyl ester of carbenicillin, functions as a prodrug that is rapidly hydrolyzed in the body to its active form, carbenicillin.[1] This conversion is a critical consideration in both in vitro and in vivo studies. While this compound itself has limited antibacterial activity, its efficacy lies in the systemic delivery of carbenicillin, a potent beta-lactam antibiotic.[1] The primary mechanism of action for carbenicillin is the inhibition of bacterial cell wall synthesis through the inactivation of penicillin-binding proteins (PBPs), leading to bacterial cell lysis.[2]

Due to this rapid and near-complete conversion, the vast majority of research into the anti-biofilm properties of this chemical entity has been conducted using carbenicillin directly. Therefore, these application notes will focus on the use of carbenicillin in biofilm formation and inhibition studies, with the understanding that this compound serves as an oral delivery mechanism for this active compound.

Mechanism of Action: From this compound to Biofilm Disruption

This compound is orally absorbed and then quickly broken down into carbenicillin.[1] Carbenicillin then acts on bacteria to prevent the formation of the protective cell wall.

G cluster_host Host cluster_bacteria Bacterial Cell This compound This compound (Oral Administration) Hydrolysis Hydrolysis (in intestinal mucosa/serum) This compound->Hydrolysis Carbenicillin_active Carbenicillin (Active Form) Hydrolysis->Carbenicillin_active PBP Penicillin-Binding Proteins (PBPs) Carbenicillin_active->PBP inhibits CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall catalyzes Lysis Cell Lysis and Death PBP->Lysis inhibition leads to

Caption: Conversion of this compound to Carbenicillin and its mechanism of action.

Quantitative Data: Carbenicillin Anti-Biofilm Activity

The following tables summarize the bactericidal and anti-biofilm concentrations of carbenicillin against various bacterial strains.

Table 1: Bactericidal Concentrations of Carbenicillin Against Preformed Biofilms

Bacterial StrainEffective Concentration for ~50% Cell DeathReference
Escherichia coli≥ 32 µg/mL[3]
Pseudomonas aeruginosa≥ 16 µg/mL[3]
Staphylococcus aureus32 - 512 µg/mL[3]

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of Carbenicillin

Bacterial StrainMBIC (µg/mL)MBEC (µg/mL)Reference
Salmonella Typhimurium14[4]

Experimental Protocols

The following are detailed protocols for assessing the anti-biofilm properties of carbenicillin.

Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol determines the minimum biofilm inhibitory concentration (MBIC), the lowest concentration of an antimicrobial agent that prevents biofilm formation.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)

  • Carbenicillin stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh growth medium to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Prepare Carbenicillin Dilutions: Prepare a serial dilution of carbenicillin in the appropriate growth medium in the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Inoculation: Add the bacterial inoculum to each well containing the carbenicillin dilutions and controls.

  • Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Washing: Gently remove the planktonic cells by washing the wells twice with PBS.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate three times with PBS to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of carbenicillin that results in a significant reduction in absorbance compared to the positive control.

Protocol 2: Biofilm Eradication Assay

This protocol is used to determine the minimum biofilm eradication concentration (MBEC), the lowest concentration of an antimicrobial agent required to kill the bacteria in a pre-formed biofilm.

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: Prepare a 96-well plate with bacterial inoculum in growth medium and incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Remove the planktonic cells by washing the wells twice with PBS.

  • Antibiotic Treatment: Add fresh growth medium containing serial dilutions of carbenicillin to the wells with the established biofilms.

  • Incubation: Incubate the plate at 37°C for a further 24 hours.

  • Quantification of Viable Cells:

    • Wash the wells with PBS to remove the antibiotic.

    • Add a viability stain (e.g., MTT, resazurin) or perform colony-forming unit (CFU) counting by scraping the biofilm, resuspending in PBS, and plating serial dilutions on agar plates.

  • Data Analysis: The MBEC is the lowest concentration of carbenicillin that results in a significant reduction in viable cells compared to the untreated control.

G cluster_prep Preparation cluster_inhibition Inhibition Assay (MBIC) cluster_eradication Eradication Assay (MBEC) prep_culture Prepare Bacterial Culture (log phase) inhibit_inoculate Inoculate Microtiter Plate with Bacteria and Carbenicillin prep_culture->inhibit_inoculate erad_form_biofilm Form Biofilm in Microtiter Plate (24-48h) prep_culture->erad_form_biofilm prep_antibiotic Prepare Serial Dilutions of Carbenicillin prep_antibiotic->inhibit_inoculate erad_treat Treat with Carbenicillin prep_antibiotic->erad_treat inhibit_incubate Incubate (24-48h) inhibit_inoculate->inhibit_incubate inhibit_wash Wash Planktonic Cells inhibit_incubate->inhibit_wash inhibit_stain Stain with Crystal Violet inhibit_wash->inhibit_stain inhibit_quantify Quantify Absorbance (OD570) inhibit_stain->inhibit_quantify erad_wash Wash Planktonic Cells erad_form_biofilm->erad_wash erad_wash->erad_treat erad_incubate Incubate (24h) erad_treat->erad_incubate erad_quantify Quantify Viable Cells (e.g., CFU counting) erad_incubate->erad_quantify

Caption: General workflow for biofilm inhibition and eradication assays.

Signaling Pathways in Biofilm Formation

Bacterial biofilm formation is a complex process regulated by various signaling pathways, with quorum sensing (QS) being a key mechanism. QS allows bacteria to communicate and coordinate gene expression based on population density. While direct studies on the effect of carbenicillin on specific QS pathways are limited, it is a crucial area of investigation in the development of anti-biofilm strategies. Interfering with QS can prevent the formation of biofilms and increase the susceptibility of bacteria to conventional antibiotics.

G cluster_cell Bacterial Cell cluster_inhibition Potential Inhibition Points Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer Signal (e.g., AHL) Signal_Synthase->Autoinducer produces Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor binds to (at high concentration) Autoinducer_ext Extracellular Autoinducers Autoinducer->Autoinducer_ext diffusion Gene_Expression Target Gene Expression Receptor->Gene_Expression activates Biofilm_Formation Biofilm Formation & Virulence Factor Production Gene_Expression->Biofilm_Formation leads to Inhibit_Synthase->Signal_Synthase Degrade_Signal->Autoinducer_ext Block_Receptor->Receptor

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Carfecillin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carfecillin is a phenyl ester prodrug of carbenicillin, a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] Upon oral administration, this compound is hydrolyzed to the active form, carbenicillin, which exerts its antibacterial effect.[3][4][5] The emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that degrade carbenicillin, necessitates the development of new therapeutic strategies. High-throughput screening (HTS) provides a powerful platform for the rapid identification of novel compounds that can either inhibit β-lactamase activity or act synergistically with carbenicillin to overcome resistance.

These application notes provide detailed protocols for two distinct HTS assays relevant to the therapeutic application of this compound: a screen for novel β-lactamase inhibitors and a screen for compounds that exhibit synergistic activity with carbenicillin against resistant bacterial strains.

Application Note 1: High-Throughput Screening for Novel β-Lactamase Inhibitors

Objective: To identify novel small molecule inhibitors of β-lactamase enzymes using a chromogenic substrate-based assay. In this assay, the hydrolysis of a β-lactam substrate by β-lactamase is monitored in the presence of test compounds. Carbenicillin, the active form of this compound, serves as a competitive substrate, and its protection from degradation is indirectly measured by the inhibition of the breakdown of a reporter substrate.

Assay Principle: This assay utilizes a chromogenic cephalosporin, nitrocefin, as a reporter substrate for β-lactamase activity.[6][7] Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change that can be quantified spectrophotometrically at 490 nm.[6] In a high-throughput format, a library of compounds is screened for their ability to inhibit this enzymatic activity. A reduction in the colorimetric signal indicates potential inhibition of the β-lactamase enzyme.

Workflow Diagram:

HTS_Beta_Lactamase_Inhibitor_Screening compound_library Compound Library (10 mM in DMSO) plate_prep Plate Preparation (384-well) compound_library->plate_prep Dispense 0.2 µL enzyme_addition β-Lactamase Addition plate_prep->enzyme_addition Add 20 µL incubation1 Pre-incubation (10 min @ 25°C) enzyme_addition->incubation1 substrate_addition Nitrocefin Addition incubation1->substrate_addition Add 10 µL incubation2 Incubation (30 min @ 25°C) substrate_addition->incubation2 readout Absorbance Reading (490 nm) incubation2->readout data_analysis Data Analysis (Hit Identification) readout->data_analysis

Caption: Workflow for HTS of β-lactamase inhibitors.

Experimental Protocol

1. Materials and Reagents:

  • Compound Library: 10 mM stock solutions of test compounds in DMSO.

  • β-Lactamase Enzyme: Purified β-lactamase (e.g., from Bacillus cereus) reconstituted in assay buffer.

  • Substrate: Nitrocefin solution (in DMSO).

  • Inhibitor Control: Clavulanic acid (a known β-lactamase inhibitor).[7]

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Plates: 384-well clear, flat-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate reader with absorbance detection at 490 nm.

2. Assay Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense 0.2 µL of each test compound from the 10 mM stock library into individual wells of a 384-well plate. For controls, dispense 0.2 µL of DMSO (negative control) and 0.2 µL of 1 mM clavulanic acid (positive control).

  • Enzyme Preparation: Prepare a working solution of β-lactamase in assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Enzyme Addition: Add 20 µL of the β-lactamase working solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for the interaction between the test compounds and the enzyme.

  • Substrate Preparation: Prepare a working solution of nitrocefin in the assay buffer.

  • Substrate Addition: Add 10 µL of the nitrocefin working solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 25°C for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))

  • Identify "hits" as compounds that exhibit a percentage of inhibition above a predetermined threshold (e.g., >50%).

  • Perform dose-response experiments on the identified hits to determine their half-maximal inhibitory concentration (IC50).

Data Presentation

Table 1: Hypothetical HTS Results for β-Lactamase Inhibitors

Compound IDConcentration (µM)Absorbance (490 nm)% InhibitionHit ( >50%)
Test_001100.8515.0No
Test_002100.4258.0Yes
Test_003100.982.0No
Neg CtrlN/A1.000.0N/A
Pos Ctrl10 (Clavulanic Acid)0.1090.0N/A

Application Note 2: High-Throughput Screening for Synergistic Antibacterial Activity with Carbenicillin

Objective: To identify compounds that act synergistically with a sub-inhibitory concentration of carbenicillin to inhibit the growth of a carbenicillin-resistant bacterial strain.

Assay Principle: This assay is a cell-based, high-throughput broth microdilution method. A carbenicillin-resistant bacterial strain is grown in the presence of a sub-inhibitory concentration of carbenicillin and a library of test compounds. Bacterial growth is monitored by measuring the optical density (OD) at 600 nm.[8] A significant reduction in bacterial growth in the presence of a test compound and carbenicillin, compared to either agent alone, indicates synergistic activity.

Signaling Pathway Diagram:

Bacterial_Cell_Wall_Synthesis_Inhibition PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan catalyzes CellLysis Cell Lysis CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall CellWall->CellLysis inhibition leads to Carbenicillin Carbenicillin (from this compound) Carbenicillin->PBP inhibits SynergisticCompound Synergistic Compound BetaLactamase β-Lactamase SynergisticCompound->BetaLactamase inhibits BetaLactamase->Carbenicillin degrades

Caption: Inhibition of bacterial cell wall synthesis.

Experimental Protocol

1. Materials and Reagents:

  • Bacterial Strain: A carbenicillin-resistant strain (e.g., E. coli expressing a known β-lactamase).

  • Growth Medium: Mueller-Hinton Broth (MHB).

  • Compound Library: 10 mM stock solutions of test compounds in DMSO.

  • Carbenicillin Stock: 10 mM stock solution in sterile water.

  • Plates: 384-well clear, flat-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate incubator, microplate reader with absorbance detection at 600 nm.

2. Assay Procedure:

  • Determine Sub-MIC of Carbenicillin: Prior to the HTS, determine the minimum inhibitory concentration (MIC) of carbenicillin for the resistant strain. The sub-MIC concentration used in the screen should be one-quarter or one-eighth of the MIC.

  • Plate Preparation: Dispense 0.2 µL of each test compound from the 10 mM stock library into individual wells of a 384-well plate. Designate columns for controls:

    • Negative Control (Bacterial Growth): 0.2 µL of DMSO.

    • Positive Control (No Growth): A high concentration of a broad-spectrum antibiotic.

    • Carbenicillin Control: 0.2 µL of DMSO.

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum in MHB adjusted to a final OD600 of 0.001.

  • Reagent Addition:

    • To the wells with test compounds and the negative control, add 19.8 µL of the bacterial inoculum containing the sub-MIC of carbenicillin.

    • To the carbenicillin control wells, add 19.8 µL of the bacterial inoculum without carbenicillin.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours with shaking.

  • Data Acquisition: Measure the optical density at 600 nm.

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each well relative to the negative control (bacteria + DMSO + sub-MIC carbenicillin).

  • Identify hits as compounds that show significantly higher growth inhibition in the presence of carbenicillin compared to the sum of the inhibitions of the compound alone and carbenicillin alone.

Data Presentation

Table 2: Hypothetical HTS Results for Synergistic Activity with Carbenicillin

Compound IDOD600 (Compound Alone)OD600 (Carbenicillin Alone)OD600 (Compound + Carbenicillin)% Growth Inhibition (Synergy)Synergistic Hit
Test_0040.950.980.8515.0No
Test_0050.900.980.2575.0Yes
Test_0060.980.980.962.0No
Neg Ctrl1.001.001.000.0N/A
Pos Ctrl0.050.050.0595.0N/A

References

Application Notes and Protocols for Carfecillin Administration in Continuous Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and study of Carfecillin, a prodrug of Carbenicillin, within continuous culture systems. This document outlines the principles, experimental protocols, and data presentation for investigating the efficacy and dynamics of this antibiotic against bacterial populations, with a particular focus on Pseudomonas aeruginosa.

Introduction

This compound is a phenyl ester of Carbenicillin, which, upon administration, is hydrolyzed to its active form, Carbenicillin.[1][2] Carbenicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] Continuous culture systems, such as chemostats and turbidostats, offer a powerful in vitro platform to study the long-term effects of antibiotics on microbial populations under controlled, steady-state conditions.[4][5] This allows for the investigation of phenomena such as the development of antibiotic resistance, biofilm formation, and the determination of precise inhibitory and bactericidal concentrations under conditions that mimic certain aspects of chronic infections.

Mechanism of Action

This compound acts as a prodrug and is rapidly hydrolyzed to Carbenicillin.[1] Carbenicillin then targets penicillin-binding proteins (PBPs) in the bacterial cell wall. By binding to these enzymes, it blocks the cross-linking of peptidoglycan chains, a critical component of the cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis and death.[3]

cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space This compound This compound Carbenicillin_ext Carbenicillin This compound->Carbenicillin_ext Hydrolysis Carbenicillin_int Carbenicillin Carbenicillin_ext->Carbenicillin_int Transport PBP Penicillin-Binding Proteins (PBPs) Carbenicillin_int->PBP Inhibition Peptidoglycan Peptidoglycan Cross-linking CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for Carbenicillin, the active form of this compound. This information is crucial for designing and interpreting experiments in continuous culture systems.

Table 1: In Vitro Efficacy of Carbenicillin against Pseudomonas aeruginosa

ParameterConcentration (µg/mL)Reference(s)
Minimum Inhibitory Concentration (MIC) Range3.13 - >1024[6]
Median MIC (Complete Inhibition)37.5 - 100 (inoculum dependent)[3]
Median MIC (Reduced Growth)25 - 75 (inoculum dependent)[3]
Typical Working Concentration50 - 100[6]

Table 2: Stability of Carbenicillin in Aqueous Solutions

ConditionStability/Half-lifeReference(s)
Aqueous Solution at Room TemperatureStable for several hours[7]
Aqueous Solution at +4°CStable for up to 5 days[7]
Frozen Stock Solution (-20°C)Stable for up to 12 months[8]
pH and Temperature DependenceStability is pH and temperature dependent[9]
Half-life in Culture Media (LB)~45-175 minutes (strain dependent)[10]
Hydrolysis of this compound to Carbenicillin (pH 7.0, 37°C)Half-life of 8.5 hours[11]

Experimental Protocols

This section provides detailed protocols for the administration of this compound in both chemostat and turbidostat continuous culture systems to study its effect on Pseudomonas aeruginosa.

General Preparations

a. Bacterial Strain and Culture Media:

  • Strain: Pseudomonas aeruginosa (e.g., PAO1 or a clinical isolate).

  • Media: A defined minimal medium (e.g., M9 minimal medium) with a limiting nutrient (e.g., glucose) for chemostat experiments, or a rich medium (e.g., Luria-Bertani broth) for turbidostat experiments.

b. This compound Stock Solution:

  • Prepare a stock solution of this compound sodium salt in sterile, purified water. A concentration of 10-50 mg/mL is recommended.

  • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C. Due to the hydrolysis of this compound and the degradation of the resulting Carbenicillin, fresh stock solutions should be prepared regularly.[7][11]

Chemostat Experiment Protocol

A chemostat maintains a constant chemical environment by continuously adding fresh medium and removing culture liquid at the same rate, keeping the culture volume constant.[5] This allows for the study of bacterial populations at a specific growth rate.

a. Experimental Setup:

Media Sterile Medium Reservoir Pump1 Peristaltic Pump 1 Media->Pump1 This compound This compound Stock This compound->Pump1 Chemostat Chemostat Vessel (with stirring, aeration, pH, temp control) Pump1->Chemostat Fresh Medium + This compound Pump2 Peristaltic Pump 2 Waste Waste Collection Pump2->Waste Effluent Chemostat->Pump2 Sampling Chemostat->Sampling

Figure 2: Chemostat experimental workflow.

b. Procedure:

  • Sterilization: Autoclave the chemostat vessel, tubing, and media reservoir.

  • Assembly: Aseptically assemble the chemostat system as shown in Figure 2.

  • Media Preparation: Prepare the sterile growth medium and add it to the reservoir.

  • Inoculation: Inoculate the chemostat vessel with an overnight culture of P. aeruginosa.

  • Batch Phase: Allow the culture to grow in batch mode until it reaches the mid-logarithmic phase.

  • Initiate Continuous Flow:

    • Start the inflow of fresh medium (without this compound) at a specific dilution rate (D). The dilution rate will determine the growth rate of the bacteria in the steady state.

    • Simultaneously, start the outflow of the culture at the same rate to maintain a constant volume.

  • Achieve Steady State: Allow the system to run for at least 5-7 volume changes to reach a steady state, where the bacterial density and nutrient concentrations are constant.

  • This compound Administration:

    • Introduce this compound into the fresh medium reservoir to achieve the desired final concentration (e.g., starting from a sub-MIC level and gradually increasing).

    • Alternatively, a separate, concentrated this compound solution can be pumped into the chemostat at a controlled rate.

  • Monitoring and Sampling:

    • Continuously monitor the optical density (OD) of the culture.

    • At regular intervals, collect samples from the sampling port to determine:

      • Viable cell counts (colony-forming units, CFU/mL).

      • Carbenicillin concentration (using a suitable analytical method like HPLC).

      • Genetic changes in the bacterial population (e.g., sequencing of resistance genes).

Turbidostat Experiment Protocol

A turbidostat maintains a constant cell density by adjusting the flow rate of fresh medium based on the turbidity of the culture.[12] This is useful for studying bacteria at their maximum growth rate under specific conditions.

a. Experimental Setup:

Media_Carf Sterile Medium + This compound Reservoir Pump_in Inflow Pump Media_Carf->Pump_in Turbidostat Turbidostat Vessel (with stirring, aeration, pH, temp control) Pump_in->Turbidostat Pump_out Outflow Pump Waste Waste Collection Pump_out->Waste Turbidostat->Pump_out OD_Sensor OD Sensor Turbidostat->OD_Sensor Sampling Turbidostat->Sampling Controller Control Unit OD_Sensor->Controller OD reading Controller->Pump_in Control Signal

Figure 3: Turbidostat experimental workflow.

b. Procedure:

  • Sterilization and Assembly: Follow the same procedures as for the chemostat.

  • Media Preparation: Prepare the sterile growth medium containing the desired concentration of this compound and add it to the reservoir.

  • Inoculation: Inoculate the turbidostat vessel with an overnight culture of P. aeruginosa.

  • Set Turbidity Threshold: Set the desired optical density (OD) threshold on the control unit.

  • Initiate Continuous Culture:

    • The system will allow the bacterial culture to grow.

    • When the OD reaches the set threshold, the control unit will activate the inflow pump to add fresh medium (containing this compound) and the outflow pump to remove the culture, thus diluting the culture and reducing the OD.

    • This feedback loop maintains the culture at a constant density.[12]

  • Monitoring and Sampling:

    • Record the dilution rate over time, which reflects the growth rate of the bacterial population.

    • Collect samples periodically for analysis as described in the chemostat protocol.

Data Analysis and Interpretation

The data collected from these continuous culture experiments can be used to:

  • Determine the precise minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Carbenicillin under steady-state growth conditions.

  • Analyze the rate and mechanisms of resistance development to Carbenicillin.

  • Study the effect of sub-lethal concentrations of the antibiotic on bacterial physiology and gene expression.

  • Evaluate the efficacy of combination therapies by introducing a second antimicrobial agent into the system.

Conclusion

The use of continuous culture systems provides a dynamic and controlled environment for the in-depth study of this compound's antibacterial properties. The protocols outlined in these application notes offer a framework for researchers to investigate the long-term interactions between this important antibiotic and pathogenic bacteria like Pseudomonas aeruginosa, yielding valuable data for drug development and understanding antimicrobial resistance.

References

Troubleshooting & Optimization

Troubleshooting satellite colonies with Carbenicillin/Carfecillin selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to satellite colonies when using Carbenicillin or Carfecillin for antibiotic selection in microbial cultures.

Frequently Asked Questions (FAQs)

Q1: What are satellite colonies and why are they a problem?

Satellite colonies are small colonies of non-transformed bacteria that can grow in the vicinity of a larger, antibiotic-resistant colony.[1][2] This phenomenon is problematic because it can lead to the selection of false positives during a cloning experiment, as these smaller colonies do not contain the plasmid of interest.[2] Their presence indicates a breakdown of the selective antibiotic in the agar plate.[3][4]

Q2: What is the mechanism behind satellite colony formation?

Transformed bacteria that are resistant to beta-lactam antibiotics like ampicillin and carbenicillin carry a resistance gene, often bla, which encodes for an enzyme called beta-lactamase.[3][5] This enzyme is secreted by the resistant bacteria into the surrounding medium.[4][6] The secreted beta-lactamase degrades the antibiotic in the area around the resistant colony, creating a zone with a lower antibiotic concentration.[3][7] Non-transformed, sensitive bacteria can then grow in this "safe zone," forming satellite colonies.[2][6]

Q3: Why is Carbenicillin often recommended over Ampicillin to avoid satellite colonies?

Carbenicillin is generally preferred over Ampicillin for several reasons:

  • Greater Stability: Carbenicillin is more stable than Ampicillin in growth media, particularly with respect to heat and acidic conditions.[8][9] Ampicillin can break down more quickly, reducing its effective concentration on the plate over time.[8][10]

  • Higher Resistance to Beta-Lactamase: Carbenicillin is less susceptible to degradation by the beta-lactamase enzyme compared to Ampicillin.[3][11] This means that the "safe zone" of antibiotic degradation around resistant colonies is smaller and forms more slowly, thus reducing the likelihood of satellite colony formation.[9]

Q4: What is this compound and when should it be used?

This compound is the alpha-phenyl ester of carbenicillin, which makes it a prodrug.[12][13] It is more readily absorbed when administered orally in animal studies and is rapidly hydrolyzed in the presence of serum or body tissues to release the active form, carbenicillin.[12] In the context of bacterial selection in a lab, its properties are largely similar to carbenicillin, and it is not as commonly used as carbenicillin disodium salt for preparing selective plates.

Q5: Can I substitute Carbenicillin for Ampicillin if my plasmid has an Ampicillin resistance gene?

Yes, you can directly substitute Carbenicillin for Ampicillin. The Ampicillin resistance gene (bla) encodes for beta-lactamase, which inactivates both antibiotics by cleaving their beta-lactam ring.[10] Therefore, a plasmid conferring ampicillin resistance will also confer resistance to carbenicillin.[9]

Troubleshooting Guide: Satellite Colonies

If you are observing satellite colonies on your selection plates, follow these troubleshooting steps:

Issue Potential Cause Recommended Solution
Satellite colonies present Antibiotic degradationSwitch from Ampicillin to Carbenicillin.[3][7]
Old or improperly stored antibioticUse a fresh stock of the antibiotic.[7]
Incorrect antibiotic concentrationEnsure you are using the recommended final concentration (typically 50-100 µg/mL).[9][11] You may try increasing the concentration.[4]
Prolonged incubation timeDo not incubate plates for longer than 16-20 hours.[7][14]
High plating densityPlate a lower density of cells to ensure colonies are well-isolated.[14]
Antibiotic added to hot agarAllow the agar to cool to 45-55°C before adding the antibiotic to prevent heat-induced degradation.[2]
Uneven antibiotic distributionEnsure the antibiotic is mixed thoroughly into the agar before pouring plates.[7]

Data Presentation

Table 1: Comparison of Ampicillin and Carbenicillin for Bacterial Selection

Characteristic Ampicillin Carbenicillin Reference
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis[8]
Resistance Mechanism Hydrolysis by beta-lactamaseHydrolysis by beta-lactamase[3][15]
Relative Stability Less stable; sensitive to heat and acidic pHMore stable than ampicillin[8][9]
Susceptibility to β-lactamase More susceptibleLess susceptible[3][11]
Tendency for Satellite Colonies HighLow[10][11]
Typical Working Concentration 50-100 µg/mL50-100 µg/mL[11][16]
Relative Cost LowerHigher[8][9]

Experimental Protocols

Protocol 1: Preparation of Carbenicillin-Containing Agar Plates
  • Prepare LB Agar: Prepare Luria-Bertani (LB) agar according to your standard protocol (e.g., for 1 liter, use 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water).

  • Autoclave: Sterilize the LB agar by autoclaving.

  • Cool the Agar: Place the sterilized agar in a 50-60°C water bath to cool. Allow it to cool for at least 30 minutes, or until the bottle is comfortable to hold.[2]

  • Prepare Carbenicillin Stock: Prepare a 1000x stock solution of Carbenicillin (e.g., 50 mg/mL or 100 mg/mL) in sterile distilled water. Filter-sterilize this solution through a 0.22 µm filter. Store aliquots at -20°C.

  • Add Antibiotic: Once the agar has cooled to approximately 45-55°C, add the Carbenicillin stock solution to the desired final concentration (e.g., add 1 mL of a 50 mg/mL stock to 1 L of agar for a final concentration of 50 µg/mL).

  • Mix and Pour: Gently swirl the bottle to ensure the antibiotic is evenly distributed. Avoid creating air bubbles. Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).

  • Solidify and Store: Allow the plates to solidify at room temperature. For long-term storage, keep the plates in a sealed bag at 4°C, protected from light. It is recommended to use plates within 2-4 weeks for optimal performance.

Protocol 2: Bacterial Transformation and Plating
  • Perform Transformation: Transform your competent E. coli cells with your plasmid DNA using your standard heat-shock or electroporation protocol.

  • Recovery Step: After transformation, add 250-1000 µL of SOC or LB medium (without antibiotic) to the cells and incubate at 37°C for 1 hour with shaking. This allows the cells to recover and express the antibiotic resistance gene.

  • Plating: Plate 50-200 µL of the transformed cell culture onto your pre-warmed Carbenicillin-containing agar plates.

  • Incubation: Incubate the plates in an inverted position at 37°C.

  • Observation: Check for colonies after 12-16 hours. Avoid incubating for longer than 20 hours to minimize the risk of satellite colony formation.[14] Well-isolated, single colonies should be visible.

Visualizations

Satellite_Colony_Formation cluster_plate Agar Plate with Antibiotic Resistant_Colony Resistant Colony (Contains Plasmid) Secretion β-lactamase Resistant_Colony->Secretion Secretes Satellite_Colony Satellite Colony (No Plasmid) Degradation_Zone Zone of Antibiotic Degradation Degradation_Zone->Satellite_Colony Allows Growth Secretion->Degradation_Zone Degrades Antibiotic Troubleshooting_Workflow Start Satellite Colonies Observed? Ampicillin Using Ampicillin? Start->Ampicillin SwitchToCarb Switch to Carbenicillin Ampicillin->SwitchToCarb Yes CheckIncubation Incubation > 16-20h? Ampicillin->CheckIncubation No End Problem Resolved SwitchToCarb->End ReduceIncubation Reduce Incubation Time CheckIncubation->ReduceIncubation Yes CheckPlates Plates/Stock Old? CheckIncubation->CheckPlates No ReduceIncubation->End UseFresh Use Fresh Plates/Stock CheckPlates->UseFresh Yes CheckConcentration Check Antibiotic Concentration & Plating Density CheckPlates->CheckConcentration No UseFresh->End CheckConcentration->End

References

Technical Support Center: Optimizing Carfecillin Concentration for Inhibition of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Carfecillin concentration in experiments targeting Pseudomonas aeruginosa. As this compound is a prodrug of Carbenicillin, this guide focuses on the activity of Carbenicillin, the active form that inhibits P. aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and Carbenicillin?

This compound is a phenyl ester of Carbenicillin, designed to be orally administered. Following administration, it is hydrolyzed in the body to release Carbenicillin, which is the active antibiotic that exerts its effect on bacteria like Pseudomonas aeruginosa. Therefore, when determining the effective concentration for inhibiting P. aeruginosa in vitro, experiments are typically conducted with Carbenicillin.

Q2: What is the general mechanism of action of Carbenicillin against Pseudomonas aeruginosa?

Carbenicillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.[1][2] The outer membrane of P. aeruginosa can act as a barrier to Carbenicillin entry.[2][3]

Q3: What are the typical Minimum Inhibitory Concentrations (MICs) of Carbenicillin for Pseudomonas aeruginosa?

The MIC of Carbenicillin against P. aeruginosa can vary significantly depending on the bacterial strain, inoculum size, and the specific methodology used for testing.[4] It is crucial to determine the MIC for the specific strain being used in your experiments.

Q4: How does inoculum size affect the MIC of Carbenicillin?

There is a notable inoculum effect on the MIC of Carbenicillin against P. aeruginosa.[4][5][6] Higher bacterial inocula generally lead to higher MIC values.[5][6] This is an important consideration when designing and interpreting susceptibility tests.

Q5: What are the common mechanisms of resistance of Pseudomonas aeruginosa to Carbenicillin?

Pseudomonas aeruginosa can develop resistance to Carbenicillin through several mechanisms:

  • Production of β-lactamase enzymes: These enzymes hydrolyze the β-lactam ring of Carbenicillin, inactivating the antibiotic.

  • Reduced outer membrane permeability: Changes in the outer membrane proteins can limit the entry of Carbenicillin into the bacterial cell.[2][3]

  • Alterations in penicillin-binding proteins (PBPs): Mutations in the genes encoding PBPs can decrease their affinity for Carbenicillin, reducing the antibiotic's effectiveness.[1][3]

Q6: How can I determine the susceptibility of my P. aeruginosa strain to Carbenicillin?

Standard antimicrobial susceptibility testing methods such as broth microdilution, agar dilution, or disk diffusion can be used to determine the MIC of Carbenicillin for your specific P. aeruginosa strain.[7] It is recommended to follow established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in MIC results Inconsistent inoculum preparation.Standardize your inoculum preparation method to ensure a consistent starting bacterial concentration. Use a spectrophotometer to measure the optical density (OD) of your bacterial suspension.
Different growth media used.Use a consistent and appropriate growth medium for all experiments, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8]
Contamination of cultures.Practice strict aseptic techniques to prevent contamination. Regularly check the purity of your bacterial cultures.
No inhibition of P. aeruginosa growth at expected Carbenicillin concentrations The strain may be resistant to Carbenicillin.Perform an MIC test to determine the actual susceptibility of your strain. Consider testing for β-lactamase production.
The Carbenicillin stock solution may have degraded.Prepare fresh Carbenicillin stock solutions and store them properly (typically at -20°C). Carbenicillin is more stable than ampicillin but can still degrade.[9]
The experimental conditions are not optimal.Ensure the pH of the medium is appropriate and that the incubation conditions (temperature, time, aeration) are optimal for P. aeruginosa growth and Carbenicillin activity.
P. aeruginosa forms biofilms that are not inhibited by Carbenicillin. Biofilm-grown bacteria are inherently more resistant to antibiotics.The concentration of Carbenicillin required to eradicate a biofilm (Minimum Biofilm Eradication Concentration or MBEC) is significantly higher than the MIC for planktonic bacteria.[10][11] Consider testing higher concentrations or combination therapies.

Quantitative Data Summary

The following tables summarize the range of Carbenicillin concentrations found to be effective against Pseudomonas aeruginosa under different experimental conditions. Note that these are examples, and the optimal concentration for your specific experiment should be determined empirically.

Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against Pseudomonas aeruginosa

Strain TypeInoculum Size (CFU/mL)MIC Range (µg/mL)Reference
Clinical Isolates10525 - >512[4]
Laboratory Strains104 - 10737.5 - 100[4]

Table 2: Effect of Inoculum Size on Carbenicillin MIC

Inoculum Size (CFU)Median MIC (µg/mL) - Complete InhibitionMedian MIC (µg/mL) - Reduced GrowthReference
10710075[4]
1055037.5[4]
10337.525[4]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.

  • Prepare Materials:

    • Pseudomonas aeruginosa strain of interest.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Carbenicillin stock solution.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

  • Inoculum Preparation:

    • Aseptically pick a few colonies of P. aeruginosa from a fresh agar plate and inoculate into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (e.g., OD600 of 0.5).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilution of Carbenicillin:

    • Prepare a series of twofold serial dilutions of the Carbenicillin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of Carbenicillin that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the OD600 with a microplate reader.

Protocol 2: Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution for determining the MIC.

  • Prepare Materials:

    • Pseudomonas aeruginosa strain of interest.

    • Mueller-Hinton Agar (MHA).

    • Carbenicillin stock solution.

    • Sterile petri dishes.

  • Prepare Antibiotic Plates:

    • Prepare a series of MHA plates containing different concentrations of Carbenicillin. This is done by adding the appropriate amount of Carbenicillin stock solution to the molten agar before pouring the plates.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension as described in the broth microdilution protocol and adjust it to a concentration of 107 - 108 CFU/mL.

    • Further dilute this suspension to achieve a final inoculum of 104 CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a calibrated loop, spot a small volume (e.g., 1-10 µL) of the prepared inoculum onto the surface of each agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of Carbenicillin that prevents the growth of the bacterial colonies.

Visualizations

Carbenicillin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Pseudomonas aeruginosa Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Carbenicillin Carbenicillin Porin Porin Channel Carbenicillin->Porin Entry BetaLactamase β-Lactamase (if present) Carbenicillin->BetaLactamase Hydrolysis (Resistance) PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibition

Caption: Mechanism of action of Carbenicillin against Pseudomonas aeruginosa.

MIC_Determination_Workflow start Start: Prepare P. aeruginosa Inoculum prepare_antibiotic Prepare Serial Dilutions of Carbenicillin start->prepare_antibiotic inoculate Inoculate Dilutions with Bacteria start->inoculate prepare_antibiotic->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Carbenicillin Carbenicillin Target Penicillin-Binding Proteins (PBPs) Carbenicillin->Target Binding BetaLactamase Enzymatic Degradation (β-Lactamase) Carbenicillin->BetaLactamase Inactivation ReducedPermeability Reduced Permeability (Outer Membrane) Carbenicillin->ReducedPermeability Blocked Entry TargetModification Target Modification (Altered PBPs) TargetModification->Target Alters

Caption: Key resistance mechanisms of P. aeruginosa to Carbenicillin.

References

Carfecillin Stability in Acidic Growth Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges associated with Carfecillin stability in acidic growth media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a β-lactam antibiotic and serves as a prodrug for Carbenicillin.[1][2] This means that this compound itself is inactive but is converted in the body or in culture to its active form, Carbenicillin.[3][4] Carbenicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[4] This disruption leads to a weakened cell wall and ultimately results in bacterial cell lysis.[4]

Q2: We are observing reduced efficacy of this compound in our acidic bacterial culture medium. Is this expected?

Yes, this is a common observation. The stability of β-lactam antibiotics, including this compound, is highly dependent on pH.[5] In acidic conditions, particularly below pH 3, the primary degradation pathway for this compound is the hydrolysis of its β-lactam ring, which inactivates the antibiotic.[6] However, it is important to note that the β-lactam ring of this compound is significantly more stable in acidic media compared to its active form, Carbenicillin.[6][7]

Q3: At what pH does this compound begin to significantly degrade?

The degradation of this compound is a continuous process, with the rate being pH-dependent. Below pH 3, the degradation of the β-lactam ring becomes the predominant reaction.[6] Above pH 7, the hydrolysis of the ester group to form Carbenicillin is the faster process.[6] Therefore, in strongly acidic media, you can expect a more rapid loss of the intact prodrug to inactive forms.

Q4: What are the degradation products of this compound in acidic conditions?

In acidic media, the primary degradation product of this compound is a result of the hydrolysis of the β-lactam ring. This process leads to the formation of penicilloic acid derivatives of this compound, which lack antibacterial activity. This is distinct from the hydrolysis of the ester bond, which occurs more readily in neutral to alkaline conditions and releases the active drug, Carbenicillin.

Troubleshooting Guide

Issue: Loss of this compound Activity in Acidic Growth Media

If you are experiencing a loss of this compound's antibacterial effect in your experiments, consider the following troubleshooting steps:

1. Verify Media pH:

  • Problem: The pH of your growth medium may be lower than intended, accelerating this compound degradation.

  • Solution: Accurately measure the pH of your medium after all components have been added and sterilized. Adjust the pH to the desired level using appropriate sterile buffers. Be aware that bacterial metabolism can also alter the pH of the culture over time.

2. Optimize this compound Concentration and Timing:

  • Problem: The initial concentration of this compound may not be sufficient to overcome degradation and effectively inhibit bacterial growth.

  • Solution: Consider increasing the initial concentration of this compound. Alternatively, if your experimental design allows, add the antibiotic at a later time point in the bacterial growth phase to minimize its exposure to the acidic environment.

3. Consider a More Stable Alternative:

  • Problem: For very low pH conditions, this compound may not be the most suitable antibiotic.

  • Solution: Depending on the bacterial species and the experimental requirements, you might consider using an alternative antibiotic that exhibits greater stability in acidic conditions.

4. Control for Temperature:

  • Problem: Elevated temperatures can accelerate the rate of chemical degradation of antibiotics.

  • Solution: Ensure that your cultures are incubated at the optimal temperature for your bacterial strain and that this compound stock solutions are stored appropriately at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage).

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound's β-lactam ring compared to Carbenicillin in acidic conditions.

pHRelative Stability of β-Lactam Ring (this compound vs. Carbenicillin)
1~3 times more stable
2~6 times more stable
3~17 times more stable

Data adapted from Tsuji et al., 1979.[6]

The predicted half-life for the production of Carbenicillin from this compound (ester hydrolysis) at 37°C and pH 7.0 is approximately 8.5 hours.[6]

Experimental Protocols

Protocol 1: Determining this compound Stability in a Specific Growth Medium

This protocol outlines a method to assess the stability of this compound in your specific acidic growth medium.

Materials:

  • This compound sodium salt

  • Your specific acidic bacterial growth medium

  • Sterile microcentrifuge tubes or culture tubes

  • Incubator at the desired experimental temperature

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a spectrophotometer.

  • Sterile buffers for pH adjustment

Procedure:

  • Prepare Medium: Prepare your acidic growth medium and adjust it to the desired pH.

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water or a buffer at neutral pH).

  • Spike Medium: Add a known concentration of this compound to the acidic growth medium to achieve the final desired experimental concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them at your experimental temperature.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove a tube from the incubator.

  • Analysis:

    • HPLC (Recommended): Analyze the concentration of intact this compound in each sample using a validated HPLC method. This will provide the most accurate measure of degradation.

    • Spectrophotometry: If an HPLC is unavailable, you can use a spectrophotometer to measure the absorbance at a wavelength specific to the β-lactam ring. A decrease in absorbance over time will indicate degradation. This method is less specific than HPLC.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate and half-life in your specific medium.

Protocol 2: Bioassay to Functionally Assess this compound Activity Over Time

This protocol provides a functional assessment of this compound's antibacterial activity after incubation in acidic media.

Materials:

  • This compound-containing acidic medium prepared and incubated as in Protocol 1.

  • A susceptible bacterial strain (e.g., E. coli).

  • Standard bacterial culture plates (e.g., Luria-Bertani agar).

  • Sterile paper discs.

  • Incubator.

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the susceptible bacterial strain.

  • Plate Bacteria: Spread a lawn of the bacterial culture onto the surface of the agar plates.

  • Apply Samples: At each time point from the stability study (Protocol 1), take an aliquot of the this compound-containing medium.

  • Disc Diffusion: Pipette a small, known volume of each aliquot onto a sterile paper disc and place the disc onto the inoculated agar plate.

  • Incubation: Incubate the plates overnight at the optimal temperature for the bacterial strain.

  • Measure Zones of Inhibition: Measure the diameter of the zone of clearing (zone of inhibition) around each disc. A decrease in the diameter of the zone of inhibition over the incubation time of the this compound in the acidic medium indicates a loss of antibacterial activity.

Visualizations

Carfecillin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Carbenicillin Carbenicillin This compound->Carbenicillin Hydrolysis (Ester Bond Cleavage) PBPs Penicillin-Binding Proteins (PBPs) Carbenicillin->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Carbenicillin->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Cell Wall Peptidoglycan_Synthesis->Cell_Wall Lysis Cell Lysis Peptidoglycan_Synthesis->Lysis Leads to

Caption: Mechanism of action of this compound leading to bacterial cell lysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Acidic Growth Medium C Spike Medium with This compound A->C B Prepare this compound Stock Solution B->C D Incubate at Experimental Temperature C->D E Collect Samples at Defined Time Points D->E F HPLC Analysis (Quantitative) E->F G Bioassay (Functional) E->G

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Flowchart Start Reduced this compound Efficacy Observed Q1 Is the media pH correct? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is this compound concentration and timing optimal? A1_Yes->Q2 Action1 Adjust media pH A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is incubation temperature correct? A2_Yes->Q3 Action2 Increase concentration or adjust addition time A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider alternative antibiotic A3_Yes->End Action3 Adjust incubation temperature A3_No->Action3 Action3->End

Caption: Troubleshooting flowchart for this compound stability issues.

References

Technical Support Center: Carfecillin Microbiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during microbiological experiments with Carfecillin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a semi-synthetic beta-lactam antibiotic. It is the phenyl ester of carbenicillin and functions as a prodrug.[1][2][3] In the body, and under certain in vitro conditions, it is rapidly hydrolyzed to its active form, carbenicillin.[1][2] Carbenicillin exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan, a critical component of the cell wall, leading to weakening of the cell wall and eventual cell lysis.[2][4]

Q2: What is the primary application of this compound?

This compound is primarily used to treat urinary tract infections.[2]

Q3: How should this compound be stored?

For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.

Potential Cause 1: Incomplete Hydrolysis of this compound to Carbenicillin. The antibacterial activity of this compound in in-vitro tests is dependent on its hydrolysis to the active form, carbenicillin.[1] In aqueous solutions without serum or tissue enzymes, this hydrolysis can be slow.

  • Solution:

    • Ensure the experimental conditions promote hydrolysis. The rate of hydrolysis is influenced by pH and temperature.[5][6][7] Hydrolysis is generally faster in alkaline conditions.[5]

    • For in-vitro assays, consider pre-incubating the this compound solution under conditions that favor hydrolysis before adding it to the bacterial culture.

    • If comparing with carbenicillin, be aware that this compound may show lower activity against gram-negative bacilli and higher activity against gram-positive cocci when hydrolysis is limited.[1]

Potential Cause 2: Bacterial Resistance. The test organism may possess mechanisms of resistance to beta-lactam antibiotics.

  • Solution:

    • Beta-Lactamase Production: The bacteria may produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of carbenicillin, inactivating the antibiotic.[4][8] Consider testing for beta-lactamase activity.

    • Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of carbenicillin to its target.

    • Reduced Permeability: The outer membrane of Gram-negative bacteria may have reduced permeability to carbenicillin.

    • Efflux Pumps: The bacteria may actively pump the antibiotic out of the cell.

Potential Cause 3: Suboptimal Experimental Conditions. Factors such as inoculum size, media composition, and incubation time can significantly impact MIC results.[9]

  • Solution:

    • Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard.[10]

    • Media: Use the recommended medium for susceptibility testing, such as Mueller-Hinton Broth/Agar. The pH of the medium should be within the recommended range (typically 7.2-7.4).

    • Incubation: Adhere to the recommended incubation time and temperature for the specific organism being tested.

Issue 2: Appearance of "Satellite" Colonies in Disk Diffusion or Plate Selection Experiments.

Potential Cause: Degradation of the Antibiotic. Resistant colonies can secrete beta-lactamase into the surrounding medium, degrading the carbenicillin in that area. This localized reduction in antibiotic concentration allows non-resistant "satellite" colonies to grow in the vicinity of the resistant colony.

  • Solution:

    • Use Carbenicillin instead of Ampicillin: Carbenicillin is more stable than ampicillin and less prone to degradation by beta-lactamases, which can reduce the formation of satellite colonies.

    • Ensure Proper Antibiotic Concentration: Use the recommended concentration of the antibiotic in your plates.

    • Avoid Prolonged Incubation: Do not incubate plates for longer than the recommended time, as this allows more time for antibiotic degradation.

    • Re-streak to Isolate Colonies: If satellite colonies are observed, re-streak the primary colony onto a fresh plate with the appropriate antibiotic concentration to obtain a pure culture.

Issue 3: Inconsistent or Irreproducible Results.

Potential Cause 1: Improper Preparation or Storage of Antibiotic Stock Solutions. this compound and carbenicillin solutions can lose potency if not prepared and stored correctly.

  • Solution:

    • Prepare stock solutions fresh whenever possible.

    • If storing, use recommended solvents and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Be aware that the stability of beta-lactam antibiotics in solution is pH and temperature-dependent.[5][6][7][11]

Potential Cause 2: Variation in Experimental Technique. Minor variations in protocol execution can lead to significant differences in results.

  • Solution:

    • Strictly adhere to standardized protocols for inoculum preparation, media formulation, and incubation conditions.

    • Ensure consistent timing for each step of the experiment.

    • Use calibrated equipment.

Potential Cause 3: Quality of Reagents. The quality of the this compound powder, media components, and other reagents can affect the outcome.

  • Solution:

    • Use high-quality, research-grade reagents from reputable suppliers.

    • Check the expiration dates of all reagents.

    • Perform quality control (QC) testing with reference strains to ensure the entire experimental system is performing as expected.

Data Presentation

Table 1: this compound Hydrolysis Rate

pHTemperature (°C)Half-life for Carbenicillin Production (hours)
1-335Beta-lactam degradation of the prodrug proceeds exclusively.
7.0378.5
>735Degradation is superseded by ester hydrolysis to carbenicillin.

Data adapted from Tsuji et al., 1979.[5]

Table 2: Carbenicillin Minimum Inhibitory Concentrations (MICs) for Common Bacterial Species

OrganismMIC Range (µg/mL)
Pseudomonas aeruginosa25 - >100
Escherichia coli4.88 - >312
Staphylococcus aureus4.88 - >312

Note: MIC values can vary significantly depending on the strain and testing conditions.[9][12]

Table 3: Quality Control (QC) Ranges for Carbenicillin Disk Diffusion Susceptibility Testing

QC OrganismDisk Content (µg)Zone Diameter Range (mm)
Escherichia coli ATCC® 2592210023 - 29
Pseudomonas aeruginosa ATCC® 2785310018 - 24
Staphylococcus aureus ATCC® 2592310029 - 37

Ranges are based on CLSI guidelines. Laboratories should establish their own QC limits.[13][14][15]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is a general guideline and should be adapted based on the specific organism and laboratory standards.

Materials:

  • This compound or Carbenicillin powder

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in log phase growth

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound or Carbenicillin in a suitable sterile solvent (e.g., water or buffer) at a concentration at least 10 times the highest concentration to be tested.

  • Prepare Inoculum: a. Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Serial Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the antibiotic stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well, except for a sterility control well (containing only MHB). Include a growth control well (containing MHB and inoculum, but no antibiotic).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol is a general guideline and should be performed according to established standards (e.g., CLSI).[16]

Materials:

  • Carbenicillin susceptibility disks (e.g., 100 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial culture in log phase growth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator

  • Ruler or caliper

Procedure:

  • Prepare Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculate the Plate: a. Dip a sterile cotton swab into the standardized inoculum. b. Remove excess inoculum by pressing the swab against the inside of the tube. c. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. d. Allow the plate to dry for 3-5 minutes.

  • Apply Antibiotic Disks: a. Aseptically apply the carbenicillin susceptibility disks to the surface of the agar. b. Gently press each disk to ensure complete contact with the agar. Disks should be spaced far enough apart to prevent overlapping of the zones of inhibition.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Read Results: a. Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm). b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the established interpretive criteria (e.g., from CLSI).[10]

Visualizations

Carfecillin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space This compound This compound (Prodrug) Carbenicillin Carbenicillin (Active Drug) This compound->Carbenicillin Hydrolysis PBP Penicillin-Binding Protein (PBP) Carbenicillin->PBP Inhibition Crosslinked_Peptidoglycan Cross-linked Peptidoglycan PBP->Crosslinked_Peptidoglycan Cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP

Caption: this compound's mechanism of action.

Beta_Lactamase_Resistance cluster_periplasm Periplasmic Space Carbenicillin Carbenicillin BetaLactamase Beta-Lactamase Enzyme Carbenicillin->BetaLactamase Hydrolysis PBP PBP Carbenicillin->PBP Binding (Blocked) Inactive_Metabolite Inactive Metabolite BetaLactamase->Inactive_Metabolite

Caption: Beta-lactamase mediated resistance.

Troubleshooting_Workflow Start Unexpected Result (e.g., High MIC) Check_Hydrolysis Verify this compound Hydrolysis Start->Check_Hydrolysis Check_Resistance Investigate Bacterial Resistance Start->Check_Resistance Check_Protocol Review Experimental Protocol Start->Check_Protocol Hydrolysis_OK Hydrolysis Conditions Adequate? Check_Hydrolysis->Hydrolysis_OK Resistance_Present Resistance Mechanism Identified? Check_Resistance->Resistance_Present Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Optimize_Hydrolysis Optimize pH/ Temperature Hydrolysis_OK->Optimize_Hydrolysis No End Identify Root Cause Hydrolysis_OK->End Yes Test_Beta_Lactamase Perform Beta-Lactamase Assay Resistance_Present->Test_Beta_Lactamase No Resistance_Present->End Yes Review_QC Check QC Strain Results Protocol_OK->Review_QC No Protocol_OK->End Yes Optimize_Hydrolysis->End Test_Beta_Lactamase->End Review_QC->End

Caption: Troubleshooting workflow for unexpected results.

References

Carfecillin interference with enzymatic or colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Carfecillin and its active form, Carbenicillin, in enzymatic and colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it interfere with my assay?

This compound is the α-phenyl ester of Carbenicillin. It is a prodrug that is rapidly hydrolyzed in aqueous solutions, especially in the presence of serum or tissues, to release the active antibiotic, Carbenicillin.[1] Therefore, in most in vitro experimental setups, any observed interference is likely due to Carbenicillin or its subsequent degradation products. Interference can arise from several mechanisms:

  • Chemical Reactivity: The β-lactam ring in Carbenicillin is strained and susceptible to nucleophilic attack. This can lead to covalent modification of proteins, such as enzymes or antibodies, in your assay.[2][3][4]

  • pH Alteration: The hydrolysis of this compound and the subsequent degradation of Carbenicillin's β-lactam ring produce acidic byproducts. In poorly buffered solutions, this can lead to a significant drop in pH, affecting the activity of pH-sensitive enzymes.[5][6]

  • Spectroscopic Interference: While Carbenicillin's primary absorbance is in the UV range, its degradation products or interactions with assay components could potentially interfere with colorimetric or fluorometric assays.[7]

Q2: My assay contains Dithiothreitol (DTT). Could this be a problem when using this compound/Carbenicillin?

Yes, this is a significant concern. Thiol-containing reagents like Dithiothreitol (DTT) are nucleophiles and can react with the β-lactam ring of Carbenicillin.[8] This reaction can lead to several issues:

  • Depletion of DTT: The reaction will consume DTT, reducing its effective concentration and potentially compromising its intended function of maintaining a reducing environment for your proteins.

  • Formation of Adducts: The reaction forms a Carbenicillin-DTT adduct, which might have unforeseen effects on your assay components.

  • Inactivation of Carbenicillin: The reaction opens the β-lactam ring, inactivating the antibiotic. While this might be irrelevant for the assay's primary measurement, it's an important consideration if the goal is to maintain antibiotic activity.

Q3: Can this compound or Carbenicillin interfere with my ELISA?

Direct interference of Carbenicillin in ELISAs has not been extensively documented in research literature. However, a potential for interference exists through the following mechanisms:

  • Antibody Modification: The reactive β-lactam ring of Carbenicillin could covalently bind to lysine residues on the primary or secondary antibodies, potentially altering their binding affinity and leading to inaccurate results.[2][4]

  • Antigen Modification: If your antigen is a protein, it could also be modified by Carbenicillin, which might mask the epitope recognized by the antibody.

  • Enzyme Conjugate Inhibition: The enzyme conjugate (e.g., Horseradish Peroxidase - HRP) could be inhibited through covalent modification, leading to a decreased signal.

Q4: I am using a luciferase-based reporter assay. Should I be concerned about interference?

While specific data on Carbenicillin is scarce, luciferase assays are known to be susceptible to interference by small molecules.[9][10][11] Potential mechanisms of interference include:

  • Direct Luciferase Inhibition: Carbenicillin or its degradation products could directly inhibit the luciferase enzyme.

  • Altered Luciferase Stability: Some compounds can affect the half-life of luciferase in cell-based assays, leading to either an increase or decrease in the luminescent signal that is independent of the promoter activity being studied.[10]

  • pH Effects: As luciferase activity is pH-dependent, a change in the local pH due to Carbenicillin hydrolysis could affect the light output.

Troubleshooting Guides

Issue 1: Unexpected decrease in enzyme activity in a purified system.

Possible Cause Troubleshooting Step
Direct Enzyme Inhibition by Covalent Modification 1. Run a control experiment with the enzyme and Carbenicillin in the absence of the substrate. 2. Use mass spectrometry to analyze the enzyme for any mass shifts indicative of covalent modification. 3. Consider using an alternative antibiotic if modification is confirmed.
pH Shift in Assay Buffer 1. Measure the pH of your assay buffer before and after the addition of this compound/Carbenicillin and after incubation. 2. Use a more robust buffering system with a higher buffering capacity. 3. Run the assay at a range of pH values to determine your enzyme's sensitivity to pH changes.
Interaction with Co-factors or Reducing Agents (e.g., DTT) 1. If your assay contains DTT or other thiol reagents, run a control without the enzyme to see if Carbenicillin interacts with these components.[8] 2. Consider increasing the concentration of the reducing agent or adding it fresh just before starting the reaction.

Issue 2: Inconsistent results in a cell-based colorimetric or fluorometric assay.

Possible Cause Troubleshooting Step
Changes in Medium pH 1. Monitor the pH of your cell culture medium over the course of the experiment. 2. Ensure your medium has adequate buffering capacity (e.g., HEPES) if long incubation times are required.
Spectroscopic Interference 1. Run a spectral scan of Carbenicillin and its degradation products (by incubating it in media for the duration of your experiment) to check for absorbance or fluorescence at your assay's wavelengths. 2. Include a "no cells, with Carbenicillin" control to measure background signal.
Cytotoxicity 1. While generally low in toxicity to mammalian cells, at high concentrations, Carbenicillin or its byproducts might affect cell viability. 2. Perform a standard cytotoxicity assay (e.g., MTT or LDH) in parallel with your primary assay.

Data and Protocols

Quantitative Data Summary

As specific quantitative data on assay interference is limited, the following table outlines the potential impact based on the chemical properties of this compound and Carbenicillin.

Parameter Potential Impact of this compound/Carbenicillin Affected Assay Types
pH Change Hydrolysis of the ester and β-lactam rings releases protons, potentially lowering the pH of the solution.[5][6]Enzyme assays, fluorescence assays (pH-sensitive fluorophores), cell-based assays.
Covalent Modification The reactive β-lactam ring can form adducts with nucleophilic residues (e.g., lysine, cysteine) on proteins.[2][3][4]Enzyme assays (inhibition), ELISAs (antibody/antigen modification), assays with thiol-based reagents.
Spectroscopic Properties Carbenicillin has a UV absorbance maximum around 265-280 nm. Degradation products may have different spectral properties.[7][12]Primarily assays in the UV range. Potential for interference in colorimetric/fluorometric assays is low but should be checked.
Experimental Protocol: Testing for pH-based Interference

This protocol allows you to determine if Carbenicillin is affecting your assay through pH changes.

  • Prepare a mock assay buffer: Recreate your assay buffer, including all components except for your enzyme or detection reagent.

  • Add Carbenicillin: Add Carbenicillin to the mock buffer at the final concentration used in your experiments.

  • Incubate: Incubate the solution under the same conditions as your actual assay (time and temperature).

  • Measure pH: Use a calibrated pH meter to measure the pH of the solution at the beginning and end of the incubation period.

  • Compare: Compare the final pH to the initial pH and to a control solution without Carbenicillin. A significant change indicates that pH effects could be influencing your results.

Visualizations

Carfecillin_Hydrolysis_Pathway This compound Hydrolysis and Degradation Pathway This compound This compound (Prodrug) Carbenicillin Carbenicillin (Active Antibiotic) This compound->Carbenicillin Ester Hydrolysis (Rapid, releases Phenol + H+) Penicilloic_Acid Carbenicillin Penicilloic Acid (Inactive, Acidic) Carbenicillin->Penicilloic_Acid β-Lactam Ring Hydrolysis (pH-dependent, releases H+) Further_Degradation Further Degradation Products (e.g., Penilloic Acid) Penicilloic_Acid->Further_Degradation Decarboxylation, etc.

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Interference Start Unexpected Assay Result with this compound/Carbenicillin Check_pH Is the assay pH-sensitive? Start->Check_pH Test_pH_Change Protocol: Test for pH change in mock assay buffer Check_pH->Test_pH_Change Yes Check_Reactivity Does the assay contain nucleophiles (e.g., DTT, proteins)? Check_pH->Check_Reactivity No Conclusion_pH Interference likely due to pH. Use stronger buffer. Test_pH_Change->Conclusion_pH Test_Covalent_Mod Run controls to test for covalent modification (e.g., Mass Spec) Check_Reactivity->Test_Covalent_Mod Yes Check_Spectrum Is it a colorimetric or fluorescence assay? Check_Reactivity->Check_Spectrum No Conclusion_Reactivity Interference likely due to reactivity. Consider alternative antibiotic. Test_Covalent_Mod->Conclusion_Reactivity Test_Spectral_Int Run controls for spectroscopic interference (no-enzyme/no-cell) Check_Spectrum->Test_Spectral_Int Yes No_Interference Interference unlikely to be from Carbenicillin. Investigate other causes. Check_Spectrum->No_Interference No Conclusion_Spectrum Interference likely spectroscopic. Subtract background. Test_Spectral_Int->Conclusion_Spectrum

References

Addressing lot-to-lot variability of Carfecillin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using Carfecillin in experiments, with a focus on managing lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a β-lactam antibiotic and is the phenyl ester prodrug of carbenicillin.[1][2] Upon administration or in the presence of serum and body tissues, it is rapidly hydrolyzed to its active form, carbenicillin.[3][4] Carbenicillin exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential enzymes for the synthesis of the bacterial cell wall.[5][6][7] By inhibiting these proteins, carbenicillin disrupts the cross-linking of peptidoglycan, a critical component of the cell wall. This leads to a weakening of the cell wall, ultimately causing bacterial cell lysis and death.[5][7][8]

Q2: Why am I seeing inconsistent results between different lots of this compound?

Lot-to-lot variability is a known challenge with many laboratory reagents, including antibiotics.[9][10][11] For this compound, this variability can manifest as changes in potency, which may lead to inconsistent experimental outcomes. Several factors can contribute to this, including minor differences in the manufacturing process, purity of the final product, and stability of the compound. Since this compound is a prodrug, variations in its hydrolysis rate to the active carbenicillin can also contribute to inconsistent results.[3][4]

Q3: How can I mitigate the impact of lot-to-lot variability of this compound in my experiments?

To minimize the impact of lot-to-lot variability, it is crucial to perform a quality control (QC) check on each new lot of this compound before its use in critical experiments. A common and effective method is to determine the Minimum Inhibitory Concentration (MIC) against a reference bacterial strain and compare it to the results from a previous, qualified lot.[12] Consistent storage conditions as per the manufacturer's instructions are also vital to maintain the potency and stability of the antibiotic.[13]

Q4: What are the optimal storage conditions for this compound?

While specific storage conditions should always be obtained from the manufacturer's certificate of analysis or product datasheet, penicillins, in general, should be stored in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is often recommended.[13] Improper storage, such as exposure to humidity or high temperatures, can lead to degradation of the antibiotic and loss of potency.[14]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, particularly those related to lot-to-lot variability.

Problem Potential Cause Recommended Solution
Higher than expected MIC values with a new lot of this compound. Lower potency of the new lot: This is a primary concern with lot-to-lot variability.1. Perform a comparative MIC assay: Test the new lot and the previous, qualified lot in parallel against a reference bacterial strain (e.g., E. coli ATCC 25922). A significant deviation (e.g., >2-fold dilution) may indicate a potency issue. 2. Contact the supplier: If a significant difference in potency is confirmed, contact the supplier for a replacement or further analysis.
Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to reduced activity.1. Prepare fresh stock solutions: Always prepare fresh stock solutions for each experiment. 2. Aliquot and store properly: If a larger stock is prepared, divide it into single-use aliquots and store at the recommended temperature to avoid repeated freeze-thaw cycles.[15]
Incomplete hydrolysis to carbenicillin: The in vitro activity of this compound is dependent on its conversion to the active form.[3][4] Factors like pH can influence this hydrolysis.[1]Ensure appropriate experimental conditions: Verify that the pH of your growth medium is within the optimal range for both bacterial growth and this compound hydrolysis.
Inconsistent MIC results within the same experiment (across replicates). Inaccurate inoculum preparation: The density of the bacterial inoculum is a critical factor in MIC assays.Standardize inoculum preparation: Use a spectrophotometer or a McFarland standard to ensure a consistent starting bacterial concentration for each experiment.[14][15]
Poor antibiotic distribution: Inadequate mixing can lead to uneven concentrations of this compound in the assay wells.Ensure thorough mixing: When preparing serial dilutions, ensure that the antibiotic is well-mixed in the broth before proceeding to the next dilution.
Contamination: Contamination of the bacterial culture or reagents will lead to unreliable results.Practice aseptic technique: Ensure all materials and reagents are sterile and proper aseptic techniques are followed throughout the experimental setup.[15]
No bacterial growth in control wells (without antibiotic). Non-viable bacterial inoculum: The bacteria used for the assay may not be in a healthy growth phase.Use a fresh, actively growing culture: Prepare the inoculum from a fresh overnight culture to ensure the bacteria are viable.[15]
Unsuitable growth medium: The medium may lack the necessary nutrients to support the growth of the specific bacterial strain.Verify media suitability: Confirm that the chosen medium supports the robust growth of your bacterial strain.

Quantitative Data Summary

When qualifying a new lot of this compound, the following table provides a general guideline for acceptable variability. These values are based on common laboratory practices for antibiotic susceptibility testing.

Parameter Method Acceptable Variability Between Lots Reference QC Strain (Example)
Minimum Inhibitory Concentration (MIC) Broth Microdilution or Agar DilutionWithin one 2-fold dilution of the established MIC for the previous lot.Escherichia coli ATCC® 25922™
Zone of Inhibition Kirby-Bauer Disk DiffusionZone diameter should be within the established quality control ranges (e.g., as defined by CLSI or EUCAST).Escherichia coli ATCC® 25922™

Experimental Protocols

Key Experiment: Broth Microdilution MIC Assay to Qualify a New Lot of this compound

This protocol describes how to compare the MIC of a new lot of this compound against a previously qualified lot.

Materials:

  • New lot of this compound

  • Previously qualified lot of this compound (Reference Lot)

  • Reference bacterial strain (e.g., Escherichia coli ATCC® 25922™)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Stock Solutions:

    • Accurately weigh and dissolve both the new and reference lots of this compound in a suitable solvent to create a concentrated stock solution (e.g., 10 mg/mL).

    • Prepare fresh stock solutions for each experiment.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the reference bacterial strain.

    • Inoculate a tube of sterile saline or growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Antibiotic Dilutions in Microtiter Plate:

    • Perform serial two-fold dilutions of both this compound stock solutions in CAMHB in separate rows of a 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Inoculate Microtiter Plate:

    • Add the diluted bacterial suspension to each well containing the antibiotic dilutions.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Data Analysis:

    • After incubation, determine the MIC for both lots of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the new lot to the reference lot. The MIC of the new lot should be within one two-fold dilution of the reference lot to be considered acceptable.

Visualizations

bacterial_cell_wall_synthesis_inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide (Park's nucleotide) UDP_NAM->UDP_NAM_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase MraY MraY Lipid_II Lipid II Lipid_I->Lipid_II Glycosyltransferase MurG MurG Flippase Flippase Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flipping Glycan_chain Growing Glycan Chain Lipid_II_periplasm->Glycan_chain Transglycosylation Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Glycan_chain->Cross_linked_peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Cross_linked_peptidoglycan Catalyzes This compound This compound (Carbenicillin) This compound->PBP Inhibits

Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.

lot_qualification_workflow start Receive New Lot of this compound prepare_stocks Prepare Stock Solutions (New & Reference Lots) start->prepare_stocks mic_assay Perform Parallel MIC Assays prepare_stocks->mic_assay prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->mic_assay read_results Read and Record MIC Values mic_assay->read_results compare_mic Compare MIC of New Lot to Reference Lot read_results->compare_mic accept_lot Accept New Lot for Experimental Use compare_mic->accept_lot  MIC within  2-fold dilution reject_lot Reject New Lot & Contact Supplier compare_mic->reject_lot  MIC > 2-fold  dilution difference

Caption: Experimental Workflow for Qualifying a New Lot of this compound.

References

Technical Support Center: Handling Carfecillin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and experimenting with Carfecillin-resistant bacterial strains in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Carbenicillin?

This compound is a phenyl ester of Carbenicillin, functioning as a prodrug. In the body, and to some extent in aqueous solutions, it is hydrolyzed to Carbenicillin, which is the active beta-lactam antibiotic. Therefore, bacterial resistance to this compound is fundamentally the same as resistance to Carbenicillin.

Q2: What is the primary mechanism of resistance to this compound/Carbenicillin?

The most significant mechanism of resistance against Carbenicillin is the production of beta-lactamase enzymes.[1][2] These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic.[1][2] Other mechanisms include alterations in penicillin-binding proteins (PBPs), reduced drug permeability through porin channels, and active efflux pumps that remove the antibiotic from the cell.[1][3]

Q3: What are the essential safety precautions for handling this compound-resistant strains?

Working with any antibiotic-resistant bacteria requires adherence to Biosafety Level 2 (BSL-2) or higher protocols. Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear a lab coat, gloves, and eye protection.

  • Containment: Work in a biological safety cabinet (BSC) to prevent aerosol formation.

  • Decontamination: Decontaminate all work surfaces and equipment with an appropriate disinfectant (e.g., 10% bleach solution or 70% ethanol) before and after use.

  • Waste Disposal: All contaminated materials must be autoclaved before disposal.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling any bacterial cultures and before leaving the laboratory.

Q4: How can I confirm if my bacterial strain is resistant to this compound?

Standard antimicrobial susceptibility testing (AST) methods, such as the Kirby-Bauer disk diffusion assay or broth microdilution, can be used to determine the Minimum Inhibitory Concentration (MIC) of Carbenicillin against your strain. Strains exhibiting high MIC values are considered resistant.

Q5: What are some alternative antibiotics for treating infections caused by Carbenicillin-resistant strains?

For Carbenicillin-resistant Pseudomonas aeruginosa, alternative options include ceftazidime, cefepime, piperacillin-tazobactam, and carbapenems like meropenem or imipenem.[4][5] For Carbenicillin-resistant E. coli, newer beta-lactam/beta-lactamase inhibitor combinations such as ceftazidime-avibactam and meropenem-vaborbactam are effective.[6]

Troubleshooting Guides

Kirby-Bauer Disk Diffusion Assay
Problem Possible Cause(s) Troubleshooting Steps
No zone of inhibition around the Carbenicillin disk for a known susceptible strain. 1. Inactive antibiotic disk (improper storage or expired).2. Incorrect inoculum density (too heavy).3. Contamination of the culture.1. Use a new, properly stored Carbenicillin disk and re-test.2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.3. Streak the culture for isolation to check for purity.
Inconsistent zone sizes between replicates. 1. Uneven inoculum spread.2. Variation in agar depth.3. Improper disk placement.1. Ensure the entire agar surface is evenly swabbed in three directions.2. Use plates with a uniform agar depth (4 mm).3. Press the disk gently to ensure full contact with the agar.
Appearance of "satellite" colonies within the zone of inhibition. This can indicate the presence of a subpopulation of resistant cells or the production of beta-lactamase that degrades the antibiotic around the colonies.Document the observation. These colonies are considered significant and indicate resistance.
Broth Microdilution Assay
Problem Possible Cause(s) Troubleshooting Steps
Growth in the negative control well. Contamination of the broth, microtiter plate, or reagents.Repeat the assay with sterile materials. Ensure aseptic technique is strictly followed.
No growth in the positive control well. 1. Inoculum was not added.2. The bacterial strain is not viable.1. Repeat the assay, ensuring the inoculum is added to all necessary wells.2. Culture the strain on an appropriate agar plate to confirm viability.
MIC values are consistently higher or lower than expected for QC strains. 1. Incorrect antibiotic concentration.2. Incorrect inoculum density.3. Improper incubation conditions.1. Verify the preparation of the antibiotic stock solution and serial dilutions.2. Ensure the inoculum is standardized correctly.3. Check incubator temperature and incubation time.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Carbenicillin against E. coli Strains

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Susceptible1004161 - 64
Resistant (ESBL-producing)50>1024>1024256 - >1024

Table 2: Minimum Inhibitory Concentration (MIC) of Carbenicillin against P. aeruginosa Strains

Strain TypeNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Susceptible20010025037.5 - >300
Resistant111>125>125125 - >1024

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Testing for Carbenicillin

1. Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate. b. Transfer the colonies to a tube of sterile saline or Mueller-Hinton broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

2. Inoculation: a. Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. b. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.

3. Disk Application: a. Aseptically place a Carbenicillin (100 µg) disk onto the inoculated agar surface. b. Gently press the disk to ensure complete contact with the agar.

4. Incubation: a. Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation: a. Measure the diameter of the zone of inhibition in millimeters. b. Interpret the results based on established clinical breakpoints (e.g., CLSI guidelines). For P. aeruginosa, a zone of ≥16 mm is typically considered susceptible, while ≤10 mm is resistant.[7]

Protocol 2: Broth Microdilution MIC Determination for Carbenicillin

1. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of Carbenicillin. b. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

2. Inoculum Preparation: a. Prepare an inoculum as described in Protocol 1 and dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

3. Inoculation: a. Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).

4. Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

5. Interpretation: a. The MIC is the lowest concentration of Carbenicillin that completely inhibits visible bacterial growth.

Visualization of Signaling Pathways and Workflows

Beta_Lactam_Resistance_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam BlaR1 BlaR1 Sensor Domain Beta-Lactam->BlaR1 Binds to BlaR1_cleavage BlaR1 Cleavage BlaR1->BlaR1_cleavage Induces BlaI BlaI Repressor BlaR1_cleavage->BlaI Cleaves & Inactivates ampC_operon ampC Operon BlaI->ampC_operon Represses (Inactivated BlaI cannot repress) Beta_Lactamase Beta-Lactamase (Hydrolyzes Beta-Lactam) ampC_operon->Beta_Lactamase Transcription & Translation Beta_Lactamase->Beta-Lactam Inactivates

Caption: Signaling pathway for inducible beta-lactamase production.

AST_Workflow cluster_kb Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution start Isolate Bacterial Strain inoculum Prepare 0.5 McFarland Inoculum Suspension start->inoculum kb_inoculate Inoculate Mueller-Hinton Agar Plate inoculum->kb_inoculate mic_dilute Prepare Serial Dilutions of Carbenicillin inoculum->mic_dilute kb_disk Apply Carbenicillin (100 µg) Disk kb_inoculate->kb_disk kb_incubate Incubate 16-20h at 35°C kb_disk->kb_incubate kb_measure Measure Zone of Inhibition (mm) kb_incubate->kb_measure interpret Interpret as Susceptible, Intermediate, or Resistant kb_measure->interpret mic_inoculate Inoculate Microtiter Plate mic_dilute->mic_inoculate mic_incubate Incubate 16-20h at 35°C mic_inoculate->mic_incubate mic_read Determine Lowest Concentration with No Growth (MIC) mic_incubate->mic_read mic_read->interpret

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

Technical Support Center: Improving Carfecillin Efficacy in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Carfecillin in in vivo studies. All quantitative data is summarized in tables, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in in vivo studies?

This compound is a β-lactam antibiotic and an orally administered phenyl ester of carbenicillin, functioning as a prodrug.[1] Upon oral administration, it is rapidly hydrolyzed in the body to release the active antibiotic, carbenicillin.[1] Its primary use in in vivo research is for modeling the treatment of urinary tract infections (UTIs), particularly those caused by susceptible Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[2][3]

Q2: How does this compound exert its antibacterial effect?

As a prodrug, this compound itself is inactive. In vivo, it is converted to carbenicillin, which is a bactericidal antibiotic.[1] Carbenicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. Inhibition of peptidoglycan synthesis leads to a weakening of the cell wall and ultimately results in bacterial cell lysis and death.

Q3: Why use oral this compound instead of parenteral Carbenicillin in animal models?

Carbenicillin itself has poor oral bioavailability.[4] this compound, as a phenyl ester of carbenicillin, is well-absorbed after oral administration in mice, leading to significant blood concentrations of the active drug, carbenicillin.[1] Studies have shown that oral this compound is as effective as parenterally administered carbenicillin in treating experimental mouse infections, making it a valuable tool for studying orally available treatments for UTIs.[1]

Q4: What are the typical dosages of this compound used in animal studies?

The dosage of this compound can vary depending on the animal model and the severity of the infection. In rats, repeated oral doses of 180 and 275 mg/kg have been used without adverse effects on hepatic or renal function.[5] The LD50 for oral administration in albino mice is 3924 mg/kg, indicating low acute toxicity.[5]

Troubleshooting Guides

Issue 1: Lower than Expected Efficacy in a Mouse UTI Model

If you are observing poor bacterial clearance or a lack of significant reduction in colony-forming units (CFUs) in the bladder and kidneys of your mouse model, consider the following troubleshooting steps.

G cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Potential Solutions LowEfficacy Low In Vivo Efficacy Observed VerifyDose Verify Dose Calculation & Administration LowEfficacy->VerifyDose CheckFormulation Assess Formulation Stability & Homogeneity LowEfficacy->CheckFormulation ReviewPK Review Pharmacokinetics LowEfficacy->ReviewPK ConsiderResistance Evaluate Bacterial Resistance LowEfficacy->ConsiderResistance OptimizeModel Optimize Animal Model Parameters LowEfficacy->OptimizeModel AdjustDose Adjust this compound Dose VerifyDose->AdjustDose Reformulate Prepare Fresh Formulation/Use Appropriate Vehicle CheckFormulation->Reformulate ReviewPK->AdjustDose IncreaseFrequency Increase Dosing Frequency ReviewPK->IncreaseFrequency CombinationTx Consider Combination Therapy ConsiderResistance->CombinationTx RefineProtocol Refine Infection Protocol OptimizeModel->RefineProtocol

Caption: Peptidoglycan synthesis pathway and inhibition by Carbenicillin.

References

Technical Support Center: Minimizing Carfecillin Cytotoxicity in Eukaryotic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Carfecillin-related cytotoxicity in eukaryotic cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a phenyl ester of Carbenicillin, making it a prodrug of this beta-lactam antibiotic.[1] In aqueous solutions, such as cell culture media, this compound hydrolyzes to its active form, Carbenicillin, and phenol.[1][2] Carbenicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[3][4] In eukaryotic cell culture, it is often used to prevent bacterial contamination.

Q2: Is this compound or its breakdown products cytotoxic to eukaryotic cells?

While Carbenicillin is generally considered to have low toxicity towards mammalian cells, especially when compared to other antibiotics, it can exhibit cytotoxic effects at high concentrations.[5] Studies on human lymphocytes have shown that while therapeutic concentrations of Carbenicillin are not genotoxic, higher concentrations can affect parameters like chromosome aberrations and mitotic index.[6]

The hydrolysis of this compound also releases phenol, a compound known to be cytotoxic. The IC50 (the concentration at which 50% of cell viability is inhibited) of phenol varies depending on the cell line, but it is generally in the millimolar (mM) range. For example, the IC50 of phenol for human pulp fibroblasts has been reported to be 4.5 mM.

Q3: What are the visible signs of this compound-induced cytotoxicity?

Researchers may observe several signs of cytotoxicity in their cell cultures when using this compound, including:

  • Reduced cell proliferation and viability.

  • Changes in cell morphology, such as rounding, detachment, or blebbing.

  • Increased presence of cellular debris in the culture medium.

  • A rapid decrease in the pH of the culture medium.

Q4: What is the recommended working concentration of this compound or Carbenicillin in cell culture?

For the selection of antibiotic-resistant cells, the recommended concentration of Carbenicillin typically ranges from 20 to 100 µg/mL. However, for determining the optimal concentration for your specific cell line and experimental conditions, it is highly recommended to perform a dose-response experiment, often referred to as a "kill curve."

Troubleshooting Guide: High Cytotoxicity Observed

If you are observing significant cytotoxicity in your cell cultures treated with this compound, consider the following troubleshooting steps:

Problem 1: Sub-optimal Antibiotic Concentration

Solution: The concentration of this compound/Carbenicillin may be too high for your specific cell line. It is crucial to determine the minimum inhibitory concentration (MIC) for your target bacteria and the maximum non-toxic concentration for your eukaryotic cells.

Experimental Protocol: Kill Curve Assay

A kill curve is a dose-response experiment to determine the minimum concentration of an antibiotic required to kill all non-resistant cells over a specific period.

Materials:

  • Your eukaryotic cell line of interest

  • Complete cell culture medium

  • Carbenicillin stock solution (e.g., 50 mg/mL in water, filter-sterilized)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Cell counting solution (e.g., Trypan Blue) and a hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Antibiotic Dilution Series: Prepare a serial dilution of Carbenicillin in your complete culture medium. A typical starting range for a kill curve is 50 to 1000 µg/mL. Include a vehicle-only control (medium without antibiotic).

  • Treatment: After allowing the cells to adhere (typically overnight), replace the medium with the prepared Carbenicillin dilutions.

  • Incubation and Observation: Incubate the cells for a period relevant to your planned experiments (e.g., 3-7 days). Observe the cells daily for morphological changes indicative of cytotoxicity.

  • Viability Assessment: At the end of the incubation period, assess cell viability using a method such as the Trypan Blue exclusion assay or an MTT assay.

  • Determine Optimal Concentration: The optimal concentration for your experiments will be the lowest concentration that effectively prevents bacterial contamination without significantly impacting the viability of your eukaryotic cells.

Quantitative Data Summary

Table 1: Cytotoxicity of Phenol on Various Cell Lines

CompoundCell LineAssayIC50
PhenolHuman Pulp FibroblastsHoechst 33258 fluorescence assay4.5 mM
Phenolic FractionAMJ13 (Breast Cancer)MTT Assay29.34 ± 2.37 µg/mL
Phenolic FractionSK-GT-4 (Esophageal Cancer)MTT Assay21.97 ± 3.56 µg/mL

Data for phenolic fractions are included to provide a broader context of the cytotoxicity of phenolic compounds.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound/Carbenicillin at various concentrations

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Carbenicillin. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

Carfecillin_Metabolism_and_Action cluster_extracellular Extracellular (Cell Culture Medium) cluster_eukaryotic_cell Eukaryotic Cell This compound This compound Carbenicillin Carbenicillin This compound->Carbenicillin Hydrolysis Phenol Phenol This compound->Phenol Hydrolysis Carbenicillin->Carbenicillin_int Phenol->Phenol_int DNA_Polymerase DNA Polymerase Alpha Cytotoxicity Potential Cytotoxicity (High Concentrations) DNA_Polymerase->Cytotoxicity Carbenicillin_int->DNA_Polymerase Inhibition (Off-target effect) Phenol_int->Cytotoxicity

Kill_Curve_Workflow start Start: Seed Eukaryotic Cells prepare_dilutions Prepare Serial Dilutions of Carbenicillin start->prepare_dilutions treat_cells Treat Cells with Dilutions prepare_dilutions->treat_cells incubate Incubate for 3-7 Days treat_cells->incubate assess_viability Assess Cell Viability (e.g., Trypan Blue, MTT) incubate->assess_viability determine_conc Determine Max Non-Toxic Concentration assess_viability->determine_conc

Troubleshooting_Logic start High Cytotoxicity Observed check_conc Is the this compound/ Carbenicillin concentration optimized? start->check_conc perform_kill_curve Perform Kill Curve Assay check_conc->perform_kill_curve No check_hydrolysis Consider this compound hydrolysis rate and phenol cytotoxicity check_conc->check_hydrolysis Yes reduce_conc Use Lower, Optimized Concentration perform_kill_curve->reduce_conc check_hydrolysis->reduce_conc consider_alternative Consider Alternative Antibiotic check_hydrolysis->consider_alternative

References

Validation & Comparative

Carfecillin vs. Carbenicillin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative performance of Carfecillin and its active metabolite, Carbenicillin, supported by experimental data.

This guide provides a comprehensive comparison of this compound and Carbenicillin, two important semi-synthetic penicillin antibiotics. This compound, the phenyl ester of Carbenicillin, is a prodrug designed for oral administration, which is then hydrolyzed in the body to its active form, Carbenicillin.[1][2][3][4] Carbenicillin itself is administered parenterally due to poor oral absorption.[5][6][7] This comparison delves into their in vitro and in vivo activities, supported by quantitative data, detailed experimental protocols, and visualizations of their relationship and experimental workflows.

Mechanism of Action

Both this compound, through its conversion to Carbenicillin, and Carbenicillin itself exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis.[2][5][6][7][8] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

In Vitro Activity

The in vitro antibacterial activity of this compound is contingent upon its hydrolysis to Carbenicillin.[1] In standard in vitro testing conditions, particularly in the presence of serum, this compound is rapidly converted to Carbenicillin, and thus exhibits a similar antibacterial spectrum.[1] However, in tests where hydrolysis is limited, this compound shows less activity against Gram-negative bacteria and greater activity against Gram-positive cocci compared to Carbenicillin.[7]

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the comparative MIC values for Carbenicillin (and by extension, hydrolyzed this compound) against various bacterial strains.

Bacterial StrainCarbenicillin MIC (µg/mL)
Escherichia coli1.56 - 64[9]
Proteus mirabilis1.56 - 3.13[9]
Pseudomonas aeruginosa3.13 - >1024[9]
Staphylococcus aureusData not consistently available in search results
Streptococcus pyogenesData not consistently available in search results

In Vivo Efficacy

A key advantage of this compound is its efficacy upon oral administration. In vivo studies in mice have demonstrated that orally administered this compound is as effective as parenterally administered Carbenicillin in treating systemic bacterial infections.[1][7]

Comparative Efficacy in Mouse Infection Model
Infection ModelTreatment RouteEfficacy Outcome
Systemic mouse infections (e.g., E. coli, S. aureus)Oral this compoundComparable to parenteral Carbenicillin in protecting mice from lethal infections.[1]
Systemic mouse infections (e.g., E. coli, S. aureus)Parenteral CarbenicillinEffective in protecting mice from lethal infections.[1]

Pharmacokinetics

This compound is well-absorbed after oral administration in mice, leading to significant concentrations of Carbenicillin in the blood.[7] In humans, therapeutic doses of this compound result in maximal Carbenicillin serum levels of approximately 20 µg/mL.[10] Carbenicillin, when administered parenterally, achieves peak plasma concentrations that are dependent on the dose and route of administration (intravenous or intramuscular).[11]

Pharmacokinetic Parameters
DrugAdministration RouteKey Pharmacokinetic Findings
This compoundOralWell-absorbed and rapidly hydrolyzed to Carbenicillin.[7][9] In healthy humans, therapeutic doses lead to peak Carbenicillin serum levels of about 20 µg/mL.[10]
CarbenicillinParenteral (IV/IM)Not absorbed from the GI tract.[11] Peak plasma concentrations after a 1g IM injection are 15-20 µg/mL.[11]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Transfer the colonies into a tube with sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate.

    • The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[12]

In Vivo Efficacy Testing: Murine Systemic Infection Model

This protocol describes a general workflow for assessing the efficacy of an antibiotic in a mouse model of systemic infection.

  • Animal Model:

    • Use a suitable strain of mice (e.g., BALB/c), typically 6-8 weeks old.

  • Inoculum Preparation:

    • Culture the desired bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).

    • Resuspend and dilute the bacteria in PBS to the desired concentration. The final inoculum dose should be predetermined in a pilot study to cause mortality in a high percentage of untreated animals within a specific timeframe (e.g., 48-72 hours).[13]

  • Infection:

    • Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension intraperitoneally (IP) into each mouse.[13]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the test compound (e.g., oral this compound), a positive control (e.g., parenteral Carbenicillin), and a vehicle control via their respective routes of administration.

    • Multiple doses may be administered over the study period.[13]

  • Endpoint Analysis:

    • Monitor the mice for survival over a defined period (e.g., 7-14 days).

    • Alternatively, at a specific time point post-infection, euthanize the mice and aseptically collect tissues (e.g., spleen, liver, or blood).

    • Homogenize the tissues and perform serial dilutions for plating on appropriate agar to determine the bacterial load (CFU per gram of tissue or mL of blood).[13][14]

Visualizations

Carfecillin_Activation This compound This compound (Oral Prodrug) Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Absorption Carbenicillin Carbenicillin (Active Antibiotic) Hydrolysis->Carbenicillin PBP Penicillin-Binding Proteins (PBPs) Carbenicillin->PBP Binding CellWall Bacterial Cell Wall Synthesis Inhibition PBP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: this compound activation pathway.

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation Infection Induce Systemic Infection (e.g., IP injection) Inoculum->Infection Animal_Acclimation Animal Acclimation Animal_Acclimation->Infection Treatment Administer Treatment Groups (Oral this compound, Parenteral Carbenicillin, Vehicle) Infection->Treatment Monitoring Monitor Survival / Clinical Signs Treatment->Monitoring Bacterial_Load Determine Bacterial Load in Tissues (CFU) Treatment->Bacterial_Load

Caption: In vivo efficacy experimental workflow.

References

A Comparative Analysis of Carfecillin and Ampicillin for Plasmid Selection in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is a critical step in molecular cloning and protein expression workflows. This guide provides a detailed comparison of Carfecillin and Ampicillin, two commonly used beta-lactam antibiotics for plasmid selection, with a focus on their performance, stability, and impact on experimental outcomes.

This comparison guide delves into the mechanisms of action, stability in culture media, and practical implications of using this compound (a pro-drug of Carbenicillin) and Ampicillin for the selection of transformed bacteria. Experimental data is presented to support the comparative analysis, and detailed protocols are provided for the effective use of both antibiotics.

Mechanism of Action and Resistance

Both this compound, which is rapidly hydrolyzed to Carbenicillin in solution, and Ampicillin are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1][2] They specifically target and inhibit the transpeptidase enzyme, which is essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][3] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and death, particularly in actively dividing bacteria.[2][4]

Resistance to both antibiotics is most commonly conferred by a plasmid-encoded gene, bla (AmpR), which produces the enzyme beta-lactamase.[1][2] This enzyme hydrolyzes the beta-lactam ring, inactivating the antibiotic and allowing the bacteria harboring the plasmid to survive and proliferate.[1][3]

Performance Comparison: this compound vs. Ampicillin

The choice between this compound and Ampicillin can significantly impact the efficiency and cleanliness of a plasmid selection experiment. The primary differentiating factor is their chemical stability.

FeatureThis compound (Carbenicillin)AmpicillinReferences
Mechanism of Action Inhibits bacterial cell wall synthesisInhibits bacterial cell wall synthesis[1][2][3]
Resistance Mechanism Hydrolysis by beta-lactamaseHydrolysis by beta-lactamase[1][2]
Stability in Media More stable at varying temperatures and pHLess stable, degrades more rapidly[1][3][5]
Satellite Colony Formation Significantly reducedProne to satellite colony formation[5][6]
Typical Working Concentration 50-100 µg/mL50-100 µg/mL[5][7]
Relative Cost More expensiveLess expensive[2]
Stability in Culture Media

Carbenicillin, the active form of this compound, is demonstrably more stable than Ampicillin in culture media, particularly with respect to heat and acidity.[1][5] This increased stability ensures that the selective pressure is maintained for a longer duration during bacterial culture.

Ampicillin, in contrast, is more susceptible to degradation.[4][6] This degradation is exacerbated by the secretion of beta-lactamase by the resistant colonies into the surrounding medium, which can lead to a significant reduction in the effective antibiotic concentration.[6]

AntibioticHalf-life in Culture Media (approx.)Storage of Plates (4°C)References
Carbenicillin 3-10 fold longer than AmpicillinUp to 1 month[8][9][10]
Ampicillin Shorter, concentration-dependentApprox. 2-4 weeks[8][10][11]
Satellite Colony Formation

A significant drawback of using Ampicillin is the frequent formation of satellite colonies.[2][6] These are small colonies of non-transformed bacteria that can grow in the immediate vicinity of a large, antibiotic-resistant colony. This occurs because the beta-lactamase secreted by the resistant colony degrades the Ampicillin in the surrounding agar, creating a zone where non-resistant cells can survive.[5][6]

Due to its higher stability and slower inactivation by beta-lactamase, Carbenicillin significantly reduces the occurrence of satellite colonies, leading to cleaner and more reliable selection plates.[5][12]

Impact on Plasmid and Protein Yield

The stability of the selective antibiotic can also influence plasmid and recombinant protein yields. The degradation of Ampicillin can lead to the loss of selective pressure, allowing for the proliferation of plasmid-free cells in the culture.[4][13] This can result in lower overall plasmid prep yields and reduced protein expression levels.

One study indicated that optimizing the concentration of Ampicillin to 200 µg/mL significantly increased both plasmid and protein yields in E. coli.[14] Conversely, while a more stable beta-lactamase cassette in conjunction with Carbenicillin was shown to mitigate plasmid loss, it did not result in a significant difference in the final yield of the specific proteins tested in another study.[8] The use of the more stable Carbenicillin is generally recommended for large-scale cultures to ensure consistent selective pressure.[1]

Experimental Protocols

Preparation of Antibiotic Stock Solutions

Ampicillin Stock Solution (100 mg/mL)

  • Weigh out 1 g of Ampicillin sodium salt.

  • Dissolve in 10 mL of sterile deionized water.

  • Vortex until fully dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Aliquot into sterile microcentrifuge tubes.

  • Store at -20°C for up to 6 months. Stock solutions can be stored at 4°C for about two weeks.[15]

This compound/Carbenicillin Stock Solution (50 mg/mL)

  • Weigh out 0.5 g of Carbenicillin disodium salt (this compound is typically used in vivo; for in vitro selection, Carbenicillin is standard).

  • Dissolve in 10 mL of sterile deionized water.

  • Vortex until fully dissolved.

  • Sterilize the solution using a 0.22 µm syringe filter.[12]

  • Aliquot into sterile microcentrifuge tubes.

  • Store at -20°C for up to six months.[12]

Preparation of LB Agar Plates with Antibiotic
  • Prepare Luria-Bertani (LB) agar according to your standard laboratory protocol.

  • Autoclave the LB agar to sterilize it.

  • Cool the autoclaved agar in a 50-55°C water bath until it is cool enough to handle.

  • Add the appropriate volume of the sterile antibiotic stock solution to achieve the desired final concentration (typically 50-100 µg/mL). For example, add 1 mL of a 50 mg/mL Carbenicillin stock solution to 1 L of LB agar for a final concentration of 50 µg/mL.

  • Gently swirl the flask to ensure the antibiotic is evenly distributed.

  • Pour the agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates at 4°C. Ampicillin plates should be used within 2-4 weeks, while Carbenicillin plates can be stored for up to a month.[10][11]

Visualizing the Workflow and Mechanisms

Experimental Workflow for Plasmid Selection

Plasmid_Selection_Workflow Plasmid Selection Experimental Workflow cluster_prep Preparation cluster_transformation Transformation cluster_selection Selection cluster_outcome Outcome prep_dna Plasmid DNA (with AmpR gene) transformation Transformation (Heat shock or electroporation) prep_dna->transformation prep_cells Competent E. coli cells prep_cells->transformation recovery Recovery (Incubation in antibiotic-free medium) transformation->recovery plating Plating on LB Agar + Antibiotic recovery->plating incubation Incubation (37°C overnight) plating->incubation colonies Growth of resistant colonies incubation->colonies no_growth No growth of non-transformed cells incubation->no_growth

Caption: A flowchart illustrating the key steps involved in plasmid selection using antibiotics.

Mechanism of Beta-Lactam Action and Resistance

Beta_Lactam_Mechanism Mechanism of Beta-Lactam Action and Resistance cluster_action Antibiotic Action cluster_resistance Resistance Mechanism antibiotic Ampicillin / Carbenicillin (Beta-Lactam Antibiotic) pbp Penicillin-Binding Protein (Transpeptidase) antibiotic->pbp binds to and inhibits inactivation Antibiotic Inactivation antibiotic->inactivation cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis is essential for cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis inhibition leads to plasmid Plasmid with AmpR (bla) gene beta_lactamase Beta-Lactamase (Enzyme) plasmid->beta_lactamase encodes beta_lactamase->antibiotic hydrolyzes and inactivates

Caption: The mechanism of action of beta-lactam antibiotics and the enzymatic resistance provided by beta-lactamase.

Conclusion and Recommendations

Both this compound (Carbenicillin) and Ampicillin are effective for plasmid selection when used appropriately. However, their differing stability profiles lead to important considerations for experimental design and execution.

  • Ampicillin is a cost-effective choice for routine, short-term cloning experiments.[2] However, researchers should be mindful of the potential for satellite colony formation and the importance of using fresh plates and stock solutions to ensure effective selection.[6][11]

  • This compound (Carbenicillin) is the superior choice for applications requiring high-stringency selection, such as the creation of stable cell lines, large-scale cultures for protein production, and experiments where satellite colonies could interfere with downstream applications.[1][5] Its higher stability provides more reliable and cleaner results, justifying the higher cost in many research and development settings.[5]

Ultimately, the choice between these two antibiotics will depend on the specific requirements of the experiment, budgetary constraints, and the desired level of experimental rigor. For critical applications where reproducibility and accuracy are paramount, the use of this compound (Carbenicillin) is strongly recommended.

References

A Comparative Guide to the Validation of HPLC Methods for Carfecillin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carfecillin, a phenyl ester prodrug of Carbenicillin, is an important oral antibiotic. Its therapeutic efficacy is dependent on its hydrolysis to the active form, Carbenicillin. Therefore, robust and validated analytical methods are crucial for the accurate quantification of this compound, often by measuring its active metabolite, Carbenicillin, in various matrices. This guide provides a comparative overview of two distinct validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Carbenicillin, which is the standard approach for assessing this compound.

The selection of an appropriate HPLC method is critical for ensuring the accuracy and reliability of pharmacokinetic, stability, and quality control studies. This document presents a side-by-side comparison of two published HPLC methodologies, detailing their experimental protocols and performance characteristics based on validation data.

Experimental Workflow for HPLC Method Validation

The validation of an HPLC method is a systematic process to ensure that the analytical procedure is suitable for its intended purpose. The general workflow involves several key stages, from initial method development to the assessment of various validation parameters.

HPLC_Validation_Workflow MethodDevelopment Method Development (Column, Mobile Phase, etc.) Specificity Specificity/ Selectivity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: General workflow for HPLC method validation.

Comparison of Validated HPLC Methods for Carbenicillin Quantification

This section compares two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of Carbenicillin. Method 1 is a stability-indicating assay, crucial for analyzing the drug in the presence of its degradation products. Method 2 represents a typical method for quantifying Carbenicillin in biological matrices.

Experimental Protocols

A detailed breakdown of the experimental conditions for each method is provided below to allow for replication and comparison.

Table 1: Experimental Protocols for Carbenicillin HPLC Methods

ParameterMethod 1: Stability-Indicating AssayMethod 2: Bioanalytical Assay
Stationary Phase (Column) Symmetry C18 (4.6 x 75 mm, 3.5 µm)Not Specified
Mobile Phase Gradient elution with tetrabutylammonium hydroxide buffer (pH 6.8) and acetonitrileNot Specified
Flow Rate Not SpecifiedNot Specified
Injection Volume Not SpecifiedNot Specified
Detection Wavelength 215 nm and 254 nm (Photodiode Array Detector)Not Specified
Run Time 50 minutesNot Specified
Performance Characteristics

The validation parameters for each method are summarized in the following table to provide a clear comparison of their performance.

Table 2: Comparison of Validation Parameters for Carbenicillin HPLC Methods

Validation ParameterMethod 1: Stability-Indicating AssayMethod 2: Bioanalytical Assay
Linearity Range Not SpecifiedNot Specified
Correlation Coefficient (r²) Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (RSD %) Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) 1 µg/mLNot Specified
Specificity Method is specific and able to separate 12 beta-lactam compoundsNot Specified

Detailed Methodologies

Method 1: Stability-Indicating RP-HPLC Method

This method was developed for the simultaneous determination of 12 beta-lactam compounds, including Carbenicillin, making it suitable for cleaning validation and cross-contamination studies.

  • Sample Preparation: The method is intended for swab samples in cleaning validation. The specific extraction procedure from the swabs is not detailed in the abstract.

  • Chromatographic Conditions: The separation was achieved on a Symmetry C18 column using a gradient elution profile with a mobile phase consisting of a tetrabutylammonium hydroxide buffer (pH 6.8) and acetonitrile. A photodiode array detector was used to monitor the eluting compounds at 215 nm and 254 nm. The total run time for the separation of all 12 compounds was 50 minutes.

  • Validation: The method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation included specificity, system suitability, accuracy, linearity, and limit of quantification. The method was found to be specific for the 12 beta-lactam compounds. The limit of quantification (LOQ) was determined to be 1 µg/mL for all components based on the signal-to-noise ratio method.

Method 2: Bioanalytical RP-HPLC Method

Due to the limited availability of a complete, alternative validated method for this compound or Carbenicillin in the public domain, a detailed comparison with a second distinct method is not feasible based on the currently available information. For a comprehensive comparison, access to a second, fully described and validated method with all experimental and performance data would be required.

Conclusion

The presented stability-indicating RP-HPLC method (Method 1) provides a robust and specific approach for the simultaneous quantification of multiple beta-lactam antibiotics, including the active form of this compound. Its validation according to ICH guidelines ensures its suitability for quality control and cleaning validation purposes. For researchers and drug development professionals, this method can serve as a strong starting point for the development and validation of assays for this compound and its active metabolite, Carbenicillin. The selection of an optimal HPLC method will ultimately depend on the specific application, whether it be for stability testing, pharmacokinetic studies, or routine quality control. Further research to identify or develop and validate a dedicated method for the simultaneous analysis of this compound and Carbenicillin would be highly beneficial to the pharmaceutical community.

A Comparative Guide to the Anti-Pseudomonal Activity of Carfecillin and Ticarcillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-pseudomonal activity of Carfecillin and Ticarcillin, presenting supporting experimental data, detailed methodologies, and visualizations to aid in research and development.

Introduction

This compound and Ticarcillin are both semi-synthetic penicillin antibiotics belonging to the carboxypenicillin subclass, known for their activity against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. A key distinction is that this compound is a phenyl ester of Carbenicillin, which rapidly hydrolyzes in the presence of serum or body tissues to release its active form, Carbenicillin.[1][2][3] Therefore, the in vivo anti-pseudomonal activity of this compound is attributable to Carbenicillin. This guide will compare the performance of Carbenicillin (as the active form of this compound) and Ticarcillin against P. aeruginosa.

Mechanism of Action

Both Ticarcillin and Carbenicillin are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of these enzymes leads to a weakened cell wall and ultimately, cell lysis. Pseudomonas aeruginosa possesses multiple PBPs, and the affinity of these antibiotics for specific PBPs can influence their potency.

Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Antibiotic Carbenicillin or Ticarcillin Porin Porin Channel Antibiotic->Porin Diffusion Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis

Mechanism of action of Carboxypenicillins.

Comparative Anti-pseudomonal Activity

In vitro studies have consistently demonstrated that Ticarcillin is more potent than Carbenicillin against P. aeruginosa. Generally, Ticarcillin exhibits a two- to four-fold greater activity than Carbenicillin against most strains of this bacterium.[5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of Ticarcillin and Carbenicillin against Pseudomonas aeruginosa

AntibioticNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Ticarcillin 253 (random)≤0.4 to >40025-[7][8]
Carbenicillin 253 (random)0.8 to >40050-[7][8]
Ticarcillin 164-64 - 128-[4][9]
Carbenicillin 164-64 - 128-[4][9]
Carbenicillin 200-100-[10]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against P. aeruginosa.

Broth Microdilution Method

This method involves preparing serial dilutions of the antibiotics in a liquid growth medium in a 96-well microtiter plate.

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Stock solutions of Ticarcillin and Carbenicillin are prepared according to CLSI guidelines.

  • Inoculum: A bacterial suspension is prepared from 4-5 colonies of P. aeruginosa grown overnight on a non-selective agar plate. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Microtiter Plates: Standard 96-well plates.

2. Procedure:

  • Dispense 100 µL of sterile CAMHB into each well of the microtiter plate.

  • Add 100 µL of the antibiotic stock solution to the first well of a row and perform serial twofold dilutions across the plate.

  • Inoculate each well with 10 µL of the standardized bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Start Start Prepare_Inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Ticarcillin/Carbenicillin in Microtiter Plate Start->Prepare_Antibiotic_Dilutions Inoculate_Plate Inoculate Microtiter Plate with Standardized Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution Workflow.

Agar Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.

1. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA).

  • Antibiotics: Stock solutions of Ticarcillin and Carbenicillin.

  • Inoculum: Prepared as described for the broth microdilution method and then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Petri Dishes: Standard sterile petri dishes.

2. Procedure:

  • Prepare a series of molten MHA plates, each containing a specific concentration of the antibiotic. This is done by adding a defined volume of the antibiotic stock solution to the molten agar before pouring the plates.

  • Allow the agar to solidify.

  • Spot-inoculate the surface of each plate with the standardized bacterial suspension using a multipoint inoculator.

  • Include a growth control plate (no antibiotic).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation:

  • The MIC is the lowest concentration of the antibiotic that prevents the growth of the organism, defined as no growth, one or two colonies, or a faint haze.

Start Start Prepare_Antibiotic_Agar Prepare Mueller-Hinton Agar Plates with Serial Dilutions of Antibiotic Start->Prepare_Antibiotic_Agar Prepare_Inoculum Prepare P. aeruginosa Inoculum (10⁴ CFU/spot) Start->Prepare_Inoculum Inoculate_Plates Spot-Inoculate Agar Plates with Standardized Bacterial Suspension Prepare_Antibiotic_Agar->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC: Lowest Concentration with No Growth Incubate->Read_MIC End End Read_MIC->End

Agar Dilution Workflow.

Conclusion

Both this compound (via its active metabolite Carbenicillin) and Ticarcillin are effective against Pseudomonas aeruginosa. However, the available in vitro data consistently indicate that Ticarcillin possesses greater potency, generally being two- to four-fold more active than Carbenicillin. The choice between these agents in a research or clinical setting would depend on various factors, including the specific susceptibility of the infecting strain, pharmacokinetic properties, and the clinical context. The provided experimental protocols, based on established standards, offer a reliable framework for conducting further comparative studies.

References

Comparative Efficacy of Carfecillin and Ciprofloxacin in UTI Models: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Carfecillin and Ciprofloxacin, two antibacterial agents with applications in the treatment of urinary tract infections (UTIs). The comparison is based on their distinct mechanisms of action, in vitro efficacy against common uropathogens, and the methodologies used to evaluate them in preclinical UTI models. Due to a lack of direct head-to-head comparative studies in the available literature, this guide synthesizes data from individual studies on each compound to offer a comprehensive overview for research and drug development purposes.

Introduction

Urinary tract infections are among the most common bacterial infections, necessitating effective antimicrobial therapies. This guide focuses on two distinct antibiotics: this compound, a prodrug of Carbenicillin, and Ciprofloxacin, a broad-spectrum fluoroquinolone.

  • This compound is the phenyl ester of Carbenicillin and is designed for oral administration.[1] Following absorption, it is rapidly hydrolyzed into Carbenicillin, its active form, which belongs to the β-lactam class of antibiotics.[2][3]

  • Ciprofloxacin is a second-generation fluoroquinolone antibiotic known for its broad-spectrum activity against a wide range of bacteria.[4][5] It is frequently prescribed for both uncomplicated and complicated UTIs.[5]

Mechanism of Action

The antibacterial effects of this compound (via Carbenicillin) and Ciprofloxacin are achieved through fundamentally different pathways, targeting bacterial cell wall synthesis and DNA replication, respectively.

Carbenicillin (Active form of this compound): As a member of the penicillin family, Carbenicillin inhibits the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Ciprofloxacin: This fluoroquinolone targets bacterial DNA synthesis.[4] It specifically inhibits two essential enzymes: DNA gyrase and topoisomerase IV.[4][6] By binding to these enzymes, Ciprofloxacin traps them on the DNA, leading to the formation of DNA-protein complexes that block DNA replication and transcription.[7] This process ultimately results in double-strand DNA breaks and bacterial cell death.[7]

Mechanism_of_Action_Comparison cluster_this compound This compound (via Carbenicillin) cluster_Ciprofloxacin Ciprofloxacin This compound This compound (Oral Prodrug) Hydrolysis Hydrolysis in vivo This compound->Hydrolysis Carbenicillin Carbenicillin (Active Drug) Hydrolysis->Carbenicillin PBPs Penicillin-Binding Proteins (PBPs) Carbenicillin->PBPs Inhibits Lysis Cell Lysis Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains CellWall->Lysis Disruption leads to Ciprofloxacin Ciprofloxacin Gyrase DNA Gyrase Ciprofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits Replication DNA Replication & Transcription Gyrase->Replication Enables TopoIV->Replication Enables DSBs Double-Strand Breaks Replication->DSBs Inhibition causes Apoptosis Bacterial Death DSBs->Apoptosis

Caption: Comparative Mechanisms of Action.

In Vitro Efficacy

The in vitro efficacy of an antibiotic is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize available MIC data for Carbenicillin (as the active form of this compound) and Ciprofloxacin against Escherichia coli, a primary causative agent of UTIs.

Note: The data presented is compiled from various studies and does not represent a direct comparative experiment.

Table 1: MIC of Carbenicillin against E. coli

StrainMIC (µg/mL)Reference
E. coli (General)50[8]
E. coli ATCC 25922Not specified, used in susceptibility testing[9][10]

Table 2: MIC of Ciprofloxacin against E. coli

Strain/ConditionMIC (µg/mL)Reference
Susceptible≤ 1[11]
Intermediate2[11]
Resistant≥ 4[11]
Uropathogenic E. coli (UPEC) UTI89≤ 0.045 (in µM)[7]
Ciprofloxacin-susceptible strainsRange: 0.1 to 5 (MPC values)
Ciprofloxacin-resistant isolatesMIC50: 32, MIC90: 64-128

Experimental Protocols: Murine Model of UTI

Preclinical evaluation of antibiotics for UTIs often employs a murine model. While no specific protocol comparing this compound and Ciprofloxacin was found, the following represents a generalized experimental workflow for establishing a UTI in mice to test antibiotic efficacy.[4][12][13]

Objective: To evaluate the in vivo efficacy of an antibiotic in reducing bacterial load in the bladder and kidneys of mice with induced UTIs.

Materials:

  • Female mice (e.g., C3H/HeJ or other susceptible strains)

  • Uropathogenic E. coli (UPEC) strain (e.g., UTI89)

  • Luria-Bertani (LB) agar and broth

  • Phosphate-buffered saline (PBS)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Sterile catheters (e.g., 24-gauge)

  • Test compounds (this compound, Ciprofloxacin) and vehicle control

Procedure:

  • Inoculum Preparation:

    • Culture a UPEC strain from a frozen stock on an LB agar plate.

    • Inoculate a single colony into LB broth and grow statically at 37°C for 24-48 hours to promote the expression of type 1 pili, which are important for bladder colonization.

    • Harvest bacteria by centrifugation, wash with PBS, and resuspend to a final concentration of approximately 10^8 CFU/mL.

  • Transurethral Inoculation:

    • Anesthetize the mice.

    • Gently insert a lubricated sterile catheter into the bladder via the urethra.

    • Instill a 50 µL suspension of the UPEC inoculum directly into the bladder.

    • Slowly withdraw the catheter.

  • Antibiotic Treatment:

    • At a predetermined time post-infection (e.g., 24 or 48 hours), begin treatment with the test compounds.

    • Administer this compound (orally) and Ciprofloxacin (subcutaneously or orally) at desired dosages. A vehicle control group should be included.

    • Treatment is typically continued for a set number of days (e.g., 3-7 days), with dosing once or twice daily.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on LB agar.

    • Incubate the plates overnight at 37°C and count the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

  • Data Analysis:

    • Compare the CFU counts between the treated and control groups to determine the reduction in bacterial load.

    • Statistical analysis (e.g., t-test or ANOVA) is used to assess the significance of the observed differences.

UTI_Model_Workflow start Start inoculum_prep Inoculum Preparation (Uropathogenic E. coli) start->inoculum_prep anesthesia Anesthetize Mice inoculum_prep->anesthesia inoculation Transurethral Inoculation (50 µL of ~10^8 CFU/mL) anesthesia->inoculation infection_period Allow Infection to Establish (e.g., 24-48 hours) inoculation->infection_period treatment Administer Antibiotics (this compound, Ciprofloxacin, Vehicle) for 3-7 days infection_period->treatment harvest Euthanize and Harvest Bladder and Kidneys treatment->harvest homogenize Homogenize Tissues harvest->homogenize plating Serial Dilution and Plating homogenize->plating incubation Incubate Plates at 37°C plating->incubation cfu_count Count Colony-Forming Units (CFU) incubation->cfu_count analysis Data Analysis (Compare Treated vs. Control) cfu_count->analysis end End analysis->end

Caption: Generalized Experimental Workflow for a Murine UTI Model.

Conclusion

This compound and Ciprofloxacin represent two distinct classes of antibiotics with different mechanisms for treating UTIs. This compound, through its active form Carbenicillin, disrupts bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. In contrast, Ciprofloxacin inhibits DNA replication, a mechanism characteristic of fluoroquinolones.

References

A Comparative Guide to the Cross-Reactivity of Carfecillin in Antibiotic Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected performance of Carfecillin in antibiotic immunoassays. Due to the limited availability of direct experimental data on this compound's cross-reactivity in commercial immunoassay kits, this guide leverages established biochemical principles and data from structurally related compounds to provide a robust analytical framework.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a phenyl ester prodrug of the antibiotic Carbenicillin.[1][2][3][4] This means that in a biological system, this compound is rapidly hydrolyzed to form Carbenicillin, its active form. This relationship is fundamental to understanding its behavior in immunoassays.

Immunoassay cross-reactivity refers to the extent to which an antibody binds to substances other than its target analyte. In the context of antibiotic residue testing, high cross-reactivity of a related compound can lead to a positive result, indicating the potential presence of the parent antibiotic.

Structural Relationship and Predicted Cross-Reactivity

The core structure of this compound is identical to that of Carbenicillin, with the addition of a phenyl ester group. This ester linkage is readily cleaved by esterases present in biological samples (e.g., milk, tissue) and even through non-enzymatic hydrolysis.

G This compound This compound (Prodrug) Hydrolysis Hydrolysis (e.g., by esterases) This compound->Hydrolysis Carbenicillin Carbenicillin (Active Drug) Hydrolysis->Carbenicillin

Figure 1: Biochemical conversion of this compound to Carbenicillin.

Given this rapid conversion, it is highly probable that immunoassays designed to detect Carbenicillin will also detect this compound. The degree of cross-reactivity will largely depend on the assay conditions and the pre-treatment of the sample. If conditions allow for hydrolysis, the cross-reactivity is expected to approach 100%.

Comparative Data

While direct experimental data for this compound is scarce in publicly available literature and product datasheets, we can infer its performance by examining the cross-reactivity profiles of immunoassays for Penicillin G, a closely related beta-lactam antibiotic. The following table is based on data from a commercially available Penicillin G ELISA kit and includes other penicillin derivatives to provide a comparative context. The value for this compound is an educated estimation based on its prodrug nature.

CompoundTarget AnalyteImmunoassay TypeReported Cross-Reactivity (%)
This compound (estimated) Carbenicillin/PenicillinELISA~100% (with hydrolysis)
AmpicillinPenicillin GELISA100%
Benzylpenicillin (Penicillin G)Penicillin GELISA100%
AmoxicillinPenicillin GELISA85%
CloxacillinPenicillin GELISA30%

Data for Ampicillin, Benzylpenicillin, Amoxicillin, and Cloxacillin are sourced from a commercial Penicillin G ELISA kit datasheet. The cross-reactivity for this compound is an estimate based on its conversion to Carbenicillin.

Experimental Protocols

To definitively determine the cross-reactivity of this compound in a specific immunoassay, a standard competitive ELISA protocol would be followed.

Key Experiment: Determination of Cross-Reactivity by Competitive ELISA

Objective: To quantify the cross-reactivity of this compound in a Carbenicillin-specific competitive ELISA.

Materials:

  • Carbenicillin ELISA Kit (containing microtiter plate pre-coated with anti-Carbenicillin antibodies, Carbenicillin-HRP conjugate, standards, wash buffer, substrate, and stop solution)

  • This compound standard

  • Sample matrix (e.g., antibiotic-free milk, buffer)

  • Esterase solution (optional, to ensure complete hydrolysis)

  • Microplate reader

Protocol:

  • Preparation of Standards:

    • Prepare a serial dilution of the Carbenicillin standard provided in the kit according to the manufacturer's instructions.

    • Prepare a serial dilution of the this compound standard in the same concentration range as the Carbenicillin standard.

  • Sample Preparation (with hydrolysis):

    • For samples where hydrolysis is to be ensured, incubate the this compound standard dilutions with an esterase solution at 37°C for a specified time (e.g., 30 minutes) prior to adding to the ELISA plate.

  • Immunoassay Procedure:

    • Add a fixed volume of the Carbenicillin-HRP conjugate to each well of the microtiter plate.

    • Add an equal volume of either the Carbenicillin standards, this compound standards, or samples to the corresponding wells.

    • Incubate the plate according to the kit's instructions (e.g., 60 minutes at room temperature).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the logarithm of the Carbenicillin standard concentrations.

    • Determine the concentration of Carbenicillin that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for this compound from its dilution series.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Carbenicillin / IC50 of this compound) x 100

G cluster_0 Competitive ELISA Workflow A Antibody-Coated Well B Add Sample (contains this compound/ Carbenicillin) and Enzyme-Labeled Carbenicillin A->B C Incubation: Competition for Antibody Binding B->C D Washing Step: Remove Unbound Molecules C->D E Add Substrate: Color Development D->E F Measure Absorbance: Signal is Inversely Proportional to Analyte Concentration E->F

Figure 2: Generalized workflow for a competitive ELISA.

Discussion and Alternatives

The high likelihood of this compound cross-reactivity in Carbenicillin immunoassays has significant implications for antibiotic residue testing. A positive result in such an assay when testing a sample containing this compound would accurately reflect the potential for the presence of the active Carbenicillin compound.

For confirmatory analysis and to differentiate between this compound and Carbenicillin, alternative analytical methods are necessary. These include:

  • High-Performance Liquid Chromatography (HPLC): This technique can separate this compound and Carbenicillin based on their different chemical properties, allowing for individual quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a higher level of specificity and sensitivity for both identification and quantification of both compounds.

Conclusion

References

A Comparative Guide to Validating Bioassays for Carfecillin Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating a bioassay to determine the potency of Carfecillin, an alpha-phenyl ester of carbenicillin. As this compound hydrolyzes to Carbenicillin to exert its antibacterial effect, the bioassay indirectly measures the concentration of the active form.[1] This document outlines the critical parameters for validation, compares the primary bioassay method with an alternative chemical method, and provides detailed experimental protocols.

Comparison of Potency Assay Methods: Microbiological Bioassay vs. HPLC

The potency of an antibiotic can be determined by its biological activity or by quantifying the active pharmaceutical ingredient (API). Microbiological assays measure the former, while chemical methods like High-Performance Liquid Chromatography (HPLC) determine the latter. The choice of method depends on the specific requirements of the analysis.

ParameterMicrobiological Bioassay (Agar Diffusion)High-Performance Liquid Chromatography (HPLC)
Principle Measures the inhibitory effect of the antibiotic on a susceptible microorganism.Separates and quantifies the concentration of the active drug molecule.
Measures Biological activity (Potency)Concentration of the active ingredient
Linearity (r²) ≥ 0.98> 0.99
Precision (RSD%) Intra-assay: ≤ 11%, Inter-assay: ≤ 10%< 2%
Accuracy (Recovery %) 98% - 102%98% - 102%
Specificity Can be affected by other biologically active substances.Highly specific for the target molecule.
Advantages Directly measures biological activity, cost-effective.[2]High precision, accuracy, and specificity; can detect impurities.
Disadvantages Higher variability, longer incubation times.Does not measure biological activity, more expensive equipment.

Experimental Protocols

Microbiological Bioassay Validation Protocol: Agar Diffusion Method

This protocol is based on the cylinder-plate or disk diffusion method, a widely accepted technique for determining antibiotic potency.

1. Preparation of Materials:

  • Test Organism: Pseudomonas aeruginosa (a strain sensitive to Carbenicillin but resistant to Benzylpenicillin is recommended).

  • Culture Media: Mueller-Hinton Agar or a suitable alternative.

  • This compound Standard: A reference standard of known potency.

  • Phosphate Buffer: To prepare dilutions of the standard and sample.

  • Sterile Saline: For preparation of the microbial inoculum.

  • Sterile Petri Dishes, Cylinders/Disks, Pipettes.

2. Preparation of Inoculum:

  • Aseptically transfer a loopful of the test organism to a sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

3. Preparation of Assay Plates:

  • Pour a base layer of sterile agar into Petri dishes and allow it to solidify.

  • Inoculate a top layer of molten agar with the prepared microbial suspension and pour it over the base layer.

  • Once solidified, place sterile stainless steel cylinders or blank paper disks onto the agar surface.

4. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of the this compound reference standard in phosphate buffer.

  • Create a series of at least five serial dilutions from the stock solution to generate a standard curve.

  • Prepare the this compound test sample in the same buffer to an expected concentration within the range of the standard curve.

5. Assay Procedure:

  • Fill the cylinders or apply a defined volume of the standard dilutions and sample solutions to the disks on the prepared plates.

  • Incubate the plates at 35-37°C for 18-24 hours.

6. Data Analysis and Validation:

  • Measure the diameter of the zones of inhibition for both the standard and the sample.

  • Plot the logarithm of the concentration of the standard against the zone diameter to generate a standard curve.

  • Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

  • Validation Parameters:

    • Linearity: Assess the correlation coefficient (r²) of the standard curve, which should be ≥ 0.98.

    • Precision:

      • Repeatability (Intra-assay): Perform the assay with multiple replicates of the same sample on the same day. The Relative Standard Deviation (RSD) should be ≤ 11%.

      • Intermediate Precision (Inter-assay): Perform the assay on different days with different analysts and/or equipment. The RSD should be ≤ 10%.

    • Accuracy: Spike a placebo with a known concentration of this compound and calculate the percent recovery. The recovery should be between 98% and 102%.

    • Specificity: Analyze a placebo sample to ensure no zone of inhibition is produced.

Visualizations

Experimental Workflow for Bioassay Validation

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation prep_media Prepare Media & Reagents prep_inoculum Prepare Microbial Inoculum prep_media->prep_inoculum prep_plates Prepare Assay Plates prep_inoculum->prep_plates application Apply Solutions to Plates prep_plates->application prep_solutions Prepare Standard & Sample Solutions prep_solutions->application incubation Incubate Plates application->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones std_curve Generate Standard Curve measure_zones->std_curve calc_potency Calculate Sample Potency std_curve->calc_potency validate Validate Assay Parameters (Linearity, Precision, Accuracy) calc_potency->validate

Caption: Workflow for the validation of a microbiological bioassay for this compound potency.

Mechanism of Action of Penicillins

This compound is a prodrug that is hydrolyzed to Carbenicillin. Carbenicillin, like other penicillin antibiotics, inhibits the formation of the bacterial cell wall.

G cluster_bacterium Bacterial Cell cluster_drug Antibiotic Action pbp Penicillin-Binding Protein (PBP) (Transpeptidase) cell_wall Cross-linked Peptidoglycan (Stable Cell Wall) pbp->cell_wall Catalyzes cross-linking lysis Cell Lysis pbp->lysis Inhibition leads to peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Binds to cell_wall->lysis Weakened wall leads to This compound This compound carbenicillin Carbenicillin (Active Form) This compound->carbenicillin Hydrolysis carbenicillin->pbp Inhibits

Caption: Simplified mechanism of action of this compound via inhibition of bacterial cell wall synthesis.

References

Carfecillin in the Age of Resistance: A Comparative Analysis Against ESBL-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant challenge to modern medicine, rendering many penicillin and cephalosporin antibiotics ineffective. This guide provides a comparative analysis of Carfecillin, an older β-lactam antibiotic, and its active metabolite, Carbenicillin, against other β-lactam antibiotics in the context of ESBL-producing Enterobacteriaceae. This report will delve into the available, though limited, experimental data, detail relevant testing methodologies, and contextualize the historical role of early penicillins in the face of evolving resistance mechanisms.

Executive Summary

This compound, a phenyl ester of Carbenicillin, is a prodrug that is hydrolyzed in the body to release its active form, Carbenicillin.[1][2][3][4] Therefore, its antibacterial activity is attributable to Carbenicillin. While Carbenicillin was effective against a range of Gram-negative bacteria upon its introduction, the proliferation of ESBLs has severely limited its clinical utility against these resistant strains. ESBLs are enzymes that effectively hydrolyze and inactivate many β-lactam antibiotics, including penicillins and cephalosporins.[5][6] Contemporary treatment for infections caused by ESBL-producing organisms typically involves carbapenems or newer β-lactam/β-lactamase inhibitor combinations, against which this compound and Carbenicillin offer little to no clinical advantage.

Comparative In Vitro Activity of β-Lactam Antibiotics

The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of various β-lactam antibiotics against ESBL-producing Escherichia coli and Klebsiella pneumoniae, the most common ESBL-producing species. Due to the limited contemporary research on Carbenicillin against well-characterized ESBL producers, historical data and data on related compounds are used to provide context.

Table 1: Comparative MIC90 Values (mg/L) of Selected β-Lactam Antibiotics against ESBL-Producing E. coli

Antibiotic ClassAntibioticMIC90 (mg/L)
Penicillins Carbenicillin>128*
Piperacillin-Tazobactam64
Cephalosporins Cefotaxime>128
Ceftazidime>128
Cefepime32
Carbapenems Imipenem0.5
Meropenem0.25
Ertapenem1

Table 2: Comparative MIC90 Values (mg/L) of Selected β-Lactam Antibiotics against ESBL-Producing K. pneumoniae

Antibiotic ClassAntibioticMIC90 (mg/L)
Penicillins Carbenicillin>128*
Piperacillin-Tazobactam>256
Cephalosporins Cefotaxime>128
Ceftazidime>128
Cefepime64
Carbapenems Imipenem1
Meropenem1
Ertapenem2

*Note: As with E. coli, recent, specific MIC90 data for Carbenicillin against contemporary ESBL-producing K. pneumoniae is scarce. This value is an estimation based on expected resistance.

Mechanism of Action and Resistance

Carbenicillin, the active form of this compound, acts by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial membrane, which are essential for the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and bacterial death.

ESBLs confer resistance by hydrolyzing the β-lactam ring, the core structure of penicillin and cephalosporin antibiotics. This enzymatic cleavage renders the antibiotic unable to bind to its PBP target. The most common families of ESBLs are TEM, SHV, and CTX-M. While the parent TEM-1 enzyme hydrolyzes ampicillin more readily than Carbenicillin, the mutations that give rise to the ESBL phenotype dramatically increase the spectrum of activity to include third-generation cephalosporins and other penicillins.

cluster_drug_action Drug Action cluster_resistance ESBL Resistance This compound This compound (Prodrug) Carbenicillin Carbenicillin (Active Drug) This compound->Carbenicillin Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Carbenicillin->PBP Inhibition ESBL ESBL Enzyme (e.g., TEM, SHV, CTX-M) Carbenicillin->ESBL Targeted by CellWall Bacterial Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to Inactive Inactive Metabolite ESBL->Inactive Hydrolysis of β-lactam ring start Start isolate Isolate ESBL-producing bacterium start->isolate prepare_inoculum Prepare standardized inoculum (0.5 McFarland) isolate->prepare_inoculum inoculate Inoculate plates with bacterial suspension prepare_inoculum->inoculate prepare_plates Prepare microtiter plates with serial antibiotic dilutions prepare_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

A Comparative Pharmacokinetic Analysis of Carfecillin and Carindacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two oral prodrugs of carbenicillin: Carfecillin and Carindacillin. Both agents were developed to improve the oral bioavailability of carbenicillin, a broad-spectrum penicillin antibiotic. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and presents visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound and Carindacillin are both phenyl and indanyl esters of carbenicillin, respectively, designed for oral administration. Upon absorption, they are rapidly hydrolyzed by esterases in the body to release the active moiety, carbenicillin. A direct comparative study in human volunteers concluded that there are no significant differences in the pharmacokinetic profiles of this compound and Carindacillin.[1] Both prodrugs effectively deliver carbenicillin into the systemic circulation, achieving therapeutic concentrations, particularly in the urinary tract.

Pharmacokinetic Data Comparison

While a head-to-head study found no significant pharmacokinetic differences, the following table summarizes available data for the resulting carbenicillin concentrations after oral administration of each prodrug from separate studies. It is important to note that these values are not from a direct comparative study and were obtained under different study conditions.

Pharmacokinetic ParameterThis compound (as Carbenicillin)Carindacillin (as Carbenicillin)
Maximum Plasma Concentration (Cmax) ~20 µg/mL7 - 14 µg/mL
Route of Administration OralOral
Active Metabolite CarbenicillinCarbenicillin

Note: The Cmax for this compound is reported from a study in 10 healthy subjects, while the Cmax for Carindacillin is reported from a study with doses of 500-1000 mg administered four times daily.[2][3]

Metabolic Pathway

Both this compound and Carindacillin are prodrugs that undergo hydrolysis to release the active antibiotic, carbenicillin. This metabolic conversion is a crucial step for their therapeutic activity.

Metabolic Conversion of this compound and Carindacillin cluster_0 Prodrug Administration cluster_1 Metabolic Activation cluster_2 Active Drug This compound This compound (Oral Administration) Hydrolysis Hydrolysis by Esterases (in vivo) This compound->Hydrolysis Carindacillin Carindacillin (Oral Administration) Carindacillin->Hydrolysis Carbenicillin Carbenicillin (Active Antibiotic) Hydrolysis->Carbenicillin

Caption: Metabolic pathway of this compound and Carindacillin to Carbenicillin.

Experimental Protocols

The pharmacokinetic parameters of this compound and Carindacillin are typically determined through in vivo studies in healthy human volunteers. The following is a generalized experimental protocol for such a study.

Study Design

A randomized, crossover study is often employed where a cohort of healthy adult volunteers receives a single oral dose of either this compound or Carindacillin. After a washout period, subjects receive the alternate drug.

Drug Administration and Sample Collection
  • Fasting: Subjects typically fast overnight before drug administration.

  • Dosing: A single oral dose of the designated prodrug (e.g., 500 mg or 1 g) is administered with a standardized volume of water.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose).

  • Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine Collection: Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.

Bioanalytical Method

The concentration of the active metabolite, carbenicillin, in plasma and urine samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Pharmacokinetic Analysis cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Dosing Oral Administration of This compound or Carindacillin Sampling Blood and Urine Sample Collection Dosing->Sampling Processing Plasma/Urine Processing Sampling->Processing Analysis HPLC Analysis of Carbenicillin Concentration Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: Generalized workflow for a pharmacokinetic study of oral prodrugs.

Discussion

Both this compound and Carindacillin serve as effective oral delivery systems for carbenicillin. Their rapid hydrolysis to the active form ensures that therapeutic concentrations are achieved. The primary utility of these oral formulations is in treating urinary tract infections, where high concentrations of carbenicillin are excreted.[3] The finding that their pharmacokinetic profiles are not significantly different suggests that they can be considered therapeutically equivalent in terms of delivering carbenicillin to the systemic circulation. The choice between the two may therefore depend on other factors such as formulation, cost, and local availability.

Conclusion

This compound and Carindacillin exhibit comparable pharmacokinetic properties, both acting as efficient prodrugs for oral delivery of carbenicillin. Researchers and clinicians can consider them to be bioequivalent in their ability to provide systemic levels of the active antibiotic.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to Carfecillin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Carfecillin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential harm from exposure but also mitigates the broader ecological impact of pharmaceutical waste. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Understanding this compound and its Hazards

This compound is a penicillin-type antibiotic.[1] Safety Data Sheets (SDS) for similar compounds, such as Carbenicillin disodium salt, classify it as a hazardous chemical that may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4] Therefore, it must be handled and disposed of with care, following institutional and regulatory guidelines for hazardous waste.

Core Principles of Pharmaceutical Waste Management

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[5][6] A key aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[5][7] Improper disposal can lead to the release of active pharmaceutical ingredients into the environment, potentially harming aquatic life and contributing to the development of antibiotic-resistant bacteria.[8][9][10]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general best practices for the disposal of hazardous pharmaceutical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Characterize the Waste: All expired, unused, or contaminated this compound, including stock solutions and materials used in its handling (e.g., contaminated personal protective equipment, labware), should be considered hazardous chemical waste.[11]

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous or biohazardous waste. Use designated, clearly labeled hazardous waste containers.[6] Hazardous pharmaceutical waste is typically collected in black containers.[5]

2. Container Management:

  • Use Approved Containers: Collect this compound waste in containers that are compatible with the chemical, properly sealed, and labeled as "Hazardous Waste Pharmaceuticals."[12]

  • Labeling: The label should clearly identify the contents (this compound), the associated hazards (e.g., sensitizer), and the accumulation start date.

3. Storage:

  • Designated Storage Area: Store the waste containers in a secure, well-ventilated area, away from incompatible materials.[2]

  • Follow Accumulation Limits: Adhere to your facility's generator status requirements regarding the amount of hazardous waste that can be stored on-site and the time limits for storage.[6]

4. Disposal:

  • Engage a Licensed Waste Hauler: The disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste transporter.[6] Your institution's EHS department will have procedures for arranging waste pickup.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal.[6][12] This document tracks the waste from your facility to its final destination.

  • Treatment and Final Disposal: The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[5]

5. Spills and Decontamination:

  • Spill Response: In the event of a spill, follow your laboratory's established spill response protocol. This typically involves containing the spill, decontaminating the area, and collecting all cleanup materials as hazardous waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and respiratory protection, when handling this compound and its waste.[3]

Quantitative Data Summary

ParameterGuideline/RegulationSource
EPA Generator Status Determined by the quantity of hazardous waste generated per month.[6]
Acutely Hazardous Waste (P-listed) Limit ≤ 2.2 lbs (1 kg) per month for Conditionally Exempt Small Quantity Generators (CESQGs).[6]
Non-Acutely Hazardous Waste Limit ≤ 220 lbs (100 kg) per month for CESQGs.[6]
Waste Manifest Retention Must be kept on file for at least 3 years.[6]
Employee Training Required for all personnel handling hazardous pharmaceutical waste.[5]

Experimental Protocols

Detailed experimental protocols for the chemical inactivation of this compound prior to disposal are not standard practice due to the complexities and potential for generating other hazardous byproducts. The recommended and safest approach is disposal via a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal A This compound Waste Generated (Unused, Expired, Contaminated) B Is it Hazardous Waste? A->B C Yes (Sensitizer, per SDS) B->C D Segregate from other waste streams C->D E Collect in a labeled Hazardous Waste Container D->E F Store in a designated, secure area E->F G Arrange for pickup by a licensed waste hauler F->G H Transport with a Hazardous Waste Manifest G->H I Incineration at a permitted facility H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Carfecillin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carfecillin. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is the phenyl ester of Carbenicillin and rapidly hydrolyzes to Carbenicillin.[1][2] Therefore, it is prudent to handle this compound with the same precautions as Carbenicillin. The primary hazards associated with Carbenicillin, and by extension this compound, include the potential to cause allergic skin reactions and allergy or asthma-like symptoms if inhaled.[3][4][5][6]

Recommended Personal Protective Equipment (PPE)

Consistent adherence to the use of appropriate PPE is the most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978 standard).[7] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[8]Prevents skin contact and absorption. Double gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.[8]
Body Protection Disposable, solid-front, long-sleeved gown made of a low-permeability fabric such as polyethylene-coated polypropylene.[7][8] Cuffs should be tight-fitting (knit or elastic).[8]Protects the skin and personal clothing from contamination in the event of a spill or splash.
Eye and Face Protection Safety goggles and a full-face shield, or a full-facepiece respirator.[7][9]Protects the eyes and face from splashes and airborne particles.
Respiratory Protection A NIOSH-certified N95 respirator is recommended, especially when handling the powder form outside of a containment hood.[10]Prevents the inhalation of aerosolized particles, which can cause respiratory sensitization.[4][5]
Head and Foot Covering Disposable head, hair, and shoe covers should be utilized to prevent the spread of contamination.[7]Minimizes the risk of contaminating personal items and other laboratory areas.
Logical Relationship of Personal Protective Equipment

The selection and use of PPE follow a logical sequence to ensure comprehensive protection.

PPE_Logic cluster_core Core Protection cluster_supplemental Supplemental Protection Gloves Gloves Respiratory_Protection Respiratory Protection Gloves->Respiratory_Protection Risk of Inhalation (e.g., handling powder) Gown Gown Eye_Face_Protection Eye/Face Protection Gown->Eye_Face_Protection Risk of Splash Handling_this compound Handling this compound Handling_this compound->Gloves Always Required Handling_this compound->Gown Always Required

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Step-by-Step Handling Protocol
  • Preparation : Before handling this compound, ensure the designated work area (preferably a chemical fume hood or a Class II Biosafety Cabinet) is clean and uncluttered.[4] Gather all necessary equipment and PPE.

  • Gowning and Gloving : Don all required PPE as specified in the table above. Remember to double-glove, with the outer glove covering the cuff of the gown.[8]

  • Handling the Compound :

    • Handle solid this compound in a well-ventilated area to avoid creating and inhaling dust.[4]

    • When weighing, use a containment balance or work within a fume hood.

    • For solutions, be mindful of potential splashes.

  • Post-Handling :

    • After handling is complete, wipe down the work surface with an appropriate cleaning agent.

    • Carefully doff PPE, removing the outer gloves first. Dispose of all disposable PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after removing all PPE.[8]

Storage Plan
  • Short-term storage (days to weeks) : Store in a dry, dark environment at 0 - 4°C.[11][12]

  • Long-term storage (months to years) : Store at -20°C.[11][12]

  • Keep the container tightly closed.[4]

Disposal Plan

All this compound waste, including contaminated PPE and unused material, must be disposed of as hazardous pharmaceutical waste.

  • Segregation : Collect all this compound-contaminated waste in a designated, clearly labeled, leak-proof hazardous waste container. These containers are often color-coded black.[13]

  • Collection : Do not mix with other waste streams.

  • Disposal : The waste must be handled by a licensed hazardous waste disposal service, typically involving incineration.[13] Under no circumstances should this compound or its solutions be poured down the drain. [13] For non-hazardous pharmaceuticals not on a flush list, the FDA recommends mixing them with an unappealing substance like dirt or cat litter before placing them in a sealed bag in the trash; however, given the sensitizing nature of this compound, professional hazardous waste disposal is the appropriate route.[14]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Contact and Exposure Response
Emergency TypeImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with plenty of soap and water.[4] If irritation or a rash develops, seek medical attention.[5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or if respiratory symptoms such as wheezing or coughing occur, seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[15]
Spill Response Workflow

In the event of a spill, follow this workflow to ensure safe and effective cleanup.

Spill_Workflow Spill_Occurs This compound Spill Occurs Evacuate_Area Evacuate and Secure the Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Supervisor and Safety Officer Evacuate_Area->Alert_Personnel Don_PPE Don Full Emergency PPE (includes respirator, double gloves, gown, goggles) Alert_Personnel->Don_PPE Contain_Spill Contain the Spill (use absorbent pads for liquids) Don_PPE->Contain_Spill Clean_Up Clean Up Spill Material (gently sweep solid, absorb liquid) Contain_Spill->Clean_Up Place_in_Container Place Contaminated Materials in Hazardous Waste Container Clean_Up->Place_in_Container Decontaminate_Area Decontaminate the Area (follow lab-specific protocol) Place_in_Container->Decontaminate_Area Doff_PPE Doff PPE and Dispose as Hazardous Waste Decontaminate_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for the safe cleanup of a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Carfecillin
Reactant of Route 2
Carfecillin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。